N-Acetylloline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h7-10H,3-5H2,1-2H3/t7-,8+,9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSKLHCDNIMHK-QCLAVDOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1C2CN3C1C(O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@H]1[C@H]2CN3[C@@H]1[C@@H](O2)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4914-36-7 | |
| Record name | N-Acetylloline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
N-Acetylloline: A Comprehensive Technical Guide to its Discovery, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylloline is a bioactive pyrrolizidine alkaloid belonging to the loline alkaloid family. These compounds are naturally occurring insecticides and insect deterrents.[1] this compound, along with other lolines, is produced by endophytic fungi of the genus Epichloë (formerly Neotyphodium) that live in symbiotic relationships with various cool-season grasses, such as fescue (Festuca spp.) and ryegrass (Lolium spp.).[2] The presence of these alkaloids in the host plant provides protection against insect herbivores and may also contribute to drought tolerance and overall plant fitness. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for this compound, tailored for researchers and professionals in drug development and related scientific fields.
Discovery and Isolation History
The discovery of loline alkaloids dates back to 1892 with the isolation of a compound initially named temuline from the grass Lolium temulentum. This compound was later identified as norloline.[3] In the mid-20th century, Russian scientists expanded on this work, isolating and naming loline and identifying its characteristic ether bridge structure.[3]
This compound itself was later identified as a derivative within this growing family of alkaloids. A pivotal discovery in the history of this compound was the elucidation of its unique biosynthetic origin. While the core loline structure is synthesized by the endophytic fungus, the final acetylation step to form this compound is catalyzed by an acetyltransferase enzyme produced by the host plant. This symbiotic chemo-diversification highlights the intricate metabolic interplay between the fungus and the grass.
The isolation of this compound and other lolines from plant material typically involves solvent extraction followed by chromatographic purification. Early methods relied on classical techniques, while modern approaches utilize advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) and hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for both isolation and quantification.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its extraction, purification, and analytical characterization. The following tables summarize key quantitative data for this compound and its important precursor, N-Acetylnorloline.
Table 1: Physicochemical Properties of this compound [6][7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | PubChem[6] |
| Molecular Weight | 196.25 g/mol | PubChem[6] |
| Exact Mass | 196.121177757 Da | PubChem[6] |
| XLogP3-AA | -0.4 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
| Topological Polar Surface Area | 32.8 Ų | PubChem[6] |
| Heavy Atom Count | 14 | PubChem[6] |
| Formal Charge | 0 | PubChem[6] |
| Complexity | 281 | PubChem[6] |
| Isotope Atom Count | 0 | PubChem[6] |
| Defined Atom Stereocenter Count | 4 | PubChem[6] |
| Undefined Atom Stereocenter Count | 0 | PubChem[6] |
| Defined Bond Stereocenter Count | 0 | PubChem[6] |
| Undefined Bond Stereocenter Count | 0 | PubChem[6] |
| Covalently-Bonded Unit Count | 1 | PubChem[6] |
| logP (octanol/water) | -0.311 | Cheméo[7] |
| Water Solubility (logS) | -0.14 | Cheméo[7] |
| McGowan's Characteristic Volume (McVol) | 146.580 mL/mol | Cheméo[7] |
Table 2: Physicochemical Properties of N-Acetylnorloline [8]
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂ | Cheméo[8] |
| Molecular Weight | 182.22 g/mol | Cheméo[8] |
| logP (octanol/water) | -0.654 | Cheméo[8] |
| Water Solubility (logS) | -0.34 | Cheméo[8] |
| McGowan's Characteristic Volume (McVol) | 132.490 mL/mol | Cheméo[8] |
Quantitative Data on this compound Concentrations in Grasses
The concentration of this compound in endophyte-infected grasses can vary significantly depending on the host plant species, the endophyte strain, and environmental conditions. The following table presents a summary of reported this compound concentrations from various studies.
Table 3: Concentration of this compound in Various Endophyte-Infected Grasses [9][10][11]
| Host Grass Species | Endophyte Species/Strain | This compound Concentration (µg/g dry weight) | Source |
| Festuca arundinacea (Tall Fescue) | Wild type Neotyphodium coenophialum | 351 (±81) | The production of loline alkaloids in artificial and natural grass/endophyte association[9] |
| Festuca arundinacea (Tall Fescue) | FaTG-3 (AR501) | 68 (±16) | The production of loline alkaloids in artificial and natural grass/endophyte association[9] |
| Festuca arundinacea (Tall Fescue) | FaTG-3 (AR506) | 84 (±23) | The production of loline alkaloids in artificial and natural grass/endophyte association[9] |
| Schedonorus pratensis | Epichloë uncinata | 26 - 3435 | Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics[11] |
| Endophyte-infected tall fescue | Epichloë coenophiala | ~100 - ~600 (Spring and Fall averages over multiple years) | Concentrations of N-acetyl norloline—NANL (A), N-formyl loline—NFL (B),...[10] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a synthesis of methods described in the literature for the extraction of loline alkaloids from endophyte-infected grasses.
Materials:
-
Freeze-dried and ground grass tissue (e.g., Festuca or Lolium species)
-
1,2-dichloroethane
-
40% Methanol / 5% Ammonia solution
-
Centrifuge
-
10 µm filter
-
Amber glass vials
Procedure:
-
Weigh 50 mg of lyophilized and finely ground grass tissue into a microcentrifuge tube.[12]
-
Add 1 mL of 1,2-dichloroethane to the tube.[12]
-
Add 50 µL of a 40% methanol/5% ammonia solution.[12] An internal standard can be added at this stage if quantitative analysis is intended.[12]
-
Vortex the mixture vigorously for 1 minute.
-
Extract for 1 hour with continuous agitation (e.g., on a shaker).[12]
-
Centrifuge the mixture at 5000 x g for 5 minutes to pellet the plant debris.[12]
-
Carefully transfer the supernatant to a clean amber glass vial, passing it through a 10 µm filter to remove any remaining particulate matter.[12]
-
The resulting extract is now ready for analysis by GC-MS or LC-MS/MS.
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on common practices in the field.[4][13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., diol or silica-based) is often suitable for retaining these polar compounds.[13][14]
LC Parameters (Example):
-
Column: HILIC Diol column
-
Mobile Phase A: 20 mM Ammonium formate in water, pH 3.3[13]
-
Mobile Phase B: Acetonitrile[13]
-
Gradient: Isocratic with 80% B has been used for similar compounds.[13] A gradient may be optimized for better separation of multiple loline alkaloids.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 25-40 °C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor ion (Q1): m/z 197.1 (for [M+H]⁺ of this compound)
-
Product ions (Q3): Specific fragment ions need to be determined by direct infusion of a standard or from literature. Common fragments for lolines involve the pyrrolizidine ring system.
-
-
Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity.
-
Other parameters (e.g., capillary voltage, source temperature): Optimized according to the specific instrument manufacturer's recommendations.
Quantification:
-
A calibration curve is constructed using certified reference standards of this compound at a range of concentrations.
-
An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to correct for matrix effects and variations in instrument response.
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for this compound analysis.
References
- 1. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of loline alkaloids by the grass endophyte, Neotyphodium uncinatum, in defined media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levels and tissue distribution of loline alkaloids in endophyte-infected Festuca pratensis [agris.fao.org]
- 6. This compound | C10H16N2O2 | CID 24905419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. N-Acetylnorloline - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translocation of Loline Alkaloids in Epichloë-Infected Cereal and Pasture Grasses: What the Insects Tell Us - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of N-Acetylloline in Endophytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loline alkaloids, including N-acetylloline, are potent insecticidal compounds produced by endophytic fungi of the Epichloë species, which live in mutualistic symbiosis with various cool-season grasses. These alkaloids play a crucial role in protecting the host plant from insect herbivory. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery involved. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, fungal genetics, and drug development, offering insights into the molecular basis of this important class of bioactive compounds. This document outlines the key biosynthetic steps, the enzymes catalyzing these reactions, the genetic organization of the biosynthetic gene cluster, and detailed experimental protocols for the study of loline alkaloids.
Introduction
Endophytic fungi of the genus Epichloë form symbiotic relationships with numerous grass species, providing their hosts with a range of benefits, including enhanced resistance to biotic and abiotic stresses. A key aspect of this symbiosis is the production of various bioactive alkaloids, among which the loline alkaloids are prominent for their potent insecticidal properties.[1] this compound is a significant loline alkaloid derivative, characterized by a saturated 1-aminopyrrolizidine ring system with a C2-C7 ether bridge and an acetyl group on the C1-amine.[2][3] Understanding the biosynthesis of this compound is critical for harnessing its potential in agricultural applications and as a lead compound for novel insecticide development. This guide synthesizes the current knowledge on the this compound biosynthetic pathway, from precursor molecules to the final product.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the LOL gene cluster found in the endophytic fungus. The pathway initiates from the amino acid precursors L-proline and L-homoserine and involves several key transformations, including condensation, decarboxylation, cyclization, oxidation, deacetylation, methylation, and a final acetylation step catalyzed by a plant-derived enzyme.[1][4][5]
Precursor Molecules
The foundational building blocks for the loline alkaloid scaffold are the amino acids L-proline and L-homoserine.[4][5] Isotope labeling studies have confirmed that L-proline contributes the B-ring (C5-C8 and the ring nitrogen), while L-homoserine provides the A-ring (C1-C3 and the N1 amine group) of the 1-aminopyrrolizidine structure.[4]
The LOL Gene Cluster
The genes responsible for loline alkaloid biosynthesis are organized in a contiguous cluster designated as LOL.[6][7] In N-formylloline producing endophytes, this cluster comprises eleven genes: lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM.[2][3] The expression of these genes is tightly co-regulated and correlates with the production of loline alkaloids.[8][9]
Enzymatic Steps
The biosynthesis of this compound proceeds through a series of enzymatic reactions, with each step catalyzed by a specific "Lol" protein encoded by the LOL gene cluster.
-
Condensation of L-proline and L-homoserine: The pathway is initiated by the condensation of L-proline and L-homoserine, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme LolC .[1] This step forms the crucial C-N bond, yielding the intermediate N-(3-amino-3-carboxy)propylproline (NACPP).[1]
-
Formation of the Pyrrolizidine Ring: Subsequent steps, likely involving PLP-dependent enzymes such as LolD and LolT , are thought to catalyze the decarboxylation and cyclization of NACPP to form the basic pyrrolizidine ring structure.[6]
-
Formation of the Ether Bridge: A key feature of loline alkaloids is the C2-C7 ether bridge. This is formed by the action of LolO , a 2-oxoglutarate-dependent non-heme iron oxygenase.[2][10] The substrate for LolO is believed to be a bicyclic intermediate, 1-acetamidopyrrolizidine (AcAP), which is converted to N-acetylnorloline (NANL), the first fully cyclized loline alkaloid.[2][10]
-
Deacetylation to Norloline: LolN , predicted to be an N-acetamidase, catalyzes the deacetylation of N-acetylnorloline (NANL) to produce norloline.[2][3]
-
Methylation to Loline and N-methylloline: The free amino group of norloline is then methylated by LolM , a methyltransferase that utilizes S-adenosyl methionine (AdoMet) as the methyl donor.[2][3] This reaction can occur once to form loline or twice to yield N-methylloline.[2][11]
-
Formation of N-formylloline (A Branch Point): The cytochrome P450 monooxygenase, LolP , is responsible for the oxidation of N-methylloline to N-formylloline, another major loline alkaloid.[1][2]
-
Acetylation to this compound: The final step in the biosynthesis of this compound is the acetylation of loline. Interestingly, this reaction is not catalyzed by a fungal enzyme but by an acetyltransferase produced by the host plant .[2][3] This highlights the intricate metabolic interplay between the endophyte and its grass host.
Quantitative Data
The concentration of this compound and other loline alkaloids can vary significantly depending on the endophyte strain, the host grass species, and environmental conditions.
| Loline Alkaloid | Host Plant | Endophyte Strain | Concentration (µg/g dry weight) | Reference |
| N-formylloline | Tall Fescue (Festuca arundinacea) | Wild type Neotyphodium coenophialum | 1043 | [12] |
| This compound | Tall Fescue (Festuca arundinacea) | Wild type Neotyphodium coenophialum | 351 | [12] |
| N-acetylnorloline | Tall Fescue (Festuca arundinacea) | Wild type Neotyphodium coenophialum | 91 | [12] |
| N-formylloline | Tall Fescue (Festuca arundinacea) | FaTG-3 (AR501) | 177 | [12] |
| This compound | Tall Fescue (Festuca arundinacea) | FaTG-3 (AR501) | 68 | [12] |
| N-formylloline | Perennial Ryegrass (Lolium perenne) | FaTG-3 (AR501) | 129 | [12] |
| N-formylloline | Endophyte-infected grasses | Not specified | up to 5000 | [13] |
| This compound | Endophyte-infected grasses | Not specified | Abundant | [13] |
Experimental Protocols
Endophyte Culture and Loline Alkaloid Production
Objective: To culture the endophytic fungus in vitro and induce the production of loline alkaloids.
Methodology:
-
Isolate the endophytic fungus from surface-sterilized plant tissues (leaves, stems, or seeds) on a suitable culture medium such as potato dextrose agar (PDA).[14]
-
For loline alkaloid production, grow the fungus in a defined minimal medium. A typical medium contains a carbon source (e.g., 16.7 mM sucrose) and a nitrogen source (e.g., 15-30 mM asparagine, ornithine, or urea) at a pH of 5.0-7.5.[15]
-
Incubate the cultures in a shaker at a controlled temperature (e.g., 21-25°C) for a period sufficient for fungal growth and alkaloid accumulation (typically several weeks).[6][15] Loline production often peaks during the stationary phase of fungal growth.[15]
-
Harvest the fungal mycelium and the culture filtrate for loline alkaloid extraction.
Extraction and Analysis of Loline Alkaloids
Objective: To extract and quantify this compound and other loline alkaloids from fungal cultures or plant material.
Methodology:
-
Extraction from Culture: Freeze-dry the fungal mycelium and/or culture filtrate. Extract the dried material with a suitable organic solvent. A common method involves extraction with dichloroethane in the presence of a methanol-water-ammonia solution.[16]
-
Extraction from Plant Material: Freeze-dry and grind the plant tissue. Extract the powdered material using a similar solvent system as for fungal cultures.[16] An alternative is a shaking extraction with isopropanol/water.[13]
-
Analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
GC: Analyze the extracts using a capillary gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[15][16] This method is well-established for separating and quantifying different loline alkaloids.
-
LC-MS/MS: This technique offers high sensitivity and specificity for the identification and quantification of loline alkaloids, especially for complex samples.[13]
-
Gene Expression Analysis
Objective: To study the expression of the LOL genes during loline alkaloid production.
Methodology:
-
RNA Extraction: Isolate total RNA from fungal cultures or from endophyte-infected plant tissues at different time points of growth or under different conditions.
-
Reverse Transcription-Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform qPCR using primers specific for the LOL genes of interest.
-
Normalize the expression levels to a constitutively expressed housekeeping gene (e.g., β-tubulin).[6]
-
-
RNA-Seq: For a global analysis of gene expression, perform high-throughput sequencing of the transcriptome. This allows for the simultaneous quantification of the expression of all LOL genes and other genes in the endophyte.[17]
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound and related loline alkaloids.
Experimental Workflow for Loline Alkaloid Analysis
Caption: General experimental workflow for the analysis of loline alkaloids.
Logical Relationship of the LOL Gene Cluster and Loline Production
Caption: Logical flow from gene expression to this compound production.
Conclusion
The biosynthesis of this compound in endophytic fungi is a sophisticated and highly regulated process that involves a dedicated gene cluster and a fascinating interplay with the host plant's metabolism. This technical guide has provided a detailed overview of the pathway, the enzymes involved, and the experimental approaches to study these fascinating natural products. A thorough understanding of this biosynthetic pathway is not only of fundamental scientific interest but also opens avenues for the metabolic engineering of endophytic fungi to enhance the production of desirable insecticidal compounds for agricultural applications. Furthermore, the novel enzymatic reactions and chemical structures involved in loline alkaloid biosynthesis may serve as inspiration for the development of new synthetic methodologies and novel bioactive molecules in the pharmaceutical and agrochemical industries.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
- 3. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene clusters for insecticidal loline alkaloids in the grass-endophytic fungus Neotyphodium uncinatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coregulated expression of loline alkaloid-biosynthesis genes in Neotyphodium uncinatum cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "LOLINE ALKALOID BIOSYNTHESIS GENE EXPRESSION IN EPICHLOE ENDOPHYTES OF" by DONG-XIU ZHANG [uknowledge.uky.edu]
- 10. Elucidating and manipulating alkaloid biosynthesis pathways in the plant-symbiotic Epichloe and Neotyphodium species of fungi - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods used for the study of endophytic fungi: a review on methodologies and challenges, and associated tips - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Are loline alkaloid levels regulated in grass endophytes by gene expression or substrate availability? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of N-Acetylloline
Abstract
N-Acetylloline is a bioactive loline alkaloid, a class of 1-aminopyrrolizidine compounds known for their insecticidal and insect-deterrent properties.[1] These alkaloids are produced by endophytic fungal symbionts of the genus Epichloë found in certain grasses.[1][2] The unique chemical architecture of this compound, characterized by a saturated pyrrolizidine ring system with a defining internal ether bridge, is fundamental to its biological activity. This guide provides a detailed examination of the chemical structure, stereochemistry, and biosynthetic context of this compound, intended for researchers in natural products chemistry, chemical synthesis, and drug development.
Chemical Structure and Nomenclature
This compound possesses a rigid tricyclic core. The fundamental structure consists of a saturated pyrrolizidine skeleton, which is a bicyclic system containing a shared nitrogen atom. A hallmark feature of the loline alkaloid family, including this compound, is an uncommon ether bridge connecting two distant bridgehead carbons, C-2 and C-7.[3][4] The structure is further defined by an N-acetyl-N-methylamino substituent at the C-8 position (exo-1-amine).[1][5]
The systematic IUPAC name for this compound is N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]acetamide .[5] This nomenclature precisely defines the connectivity and stereochemistry of the molecule.
Caption: 2D Chemical Structure of this compound.
Stereochemistry
This compound is a chiral molecule with four stereogenic centers, leading to a specific three-dimensional conformation that is critical for its interaction with biological targets. The absolute stereochemistry, as defined by the IUPAC name, is (1R, 3S, 7S, 8R). This configuration defines the spatial arrangement of the substituents around the tricyclic core.
-
C1 (C6 in diagram): R configuration
-
C3: S configuration
-
C7: S configuration
-
C8: R configuration
The rigid, bridged ring system locks the molecule into a specific conformation, minimizing conformational flexibility. This defined 3D structure is a key aspect of its molecular recognition by biological receptors.
Physicochemical and Spectroscopic Data
While detailed experimental crystallographic data for this compound were not found in the reviewed literature, computational data from reputable databases provide valuable insight into its properties.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [5] |
| Molecular Weight | 196.25 g/mol | [5] |
| Monoisotopic Mass | 196.121177757 Da | [5] |
| XLogP3 | -0.4 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Exact Mass | 196.121177757 Da | [5] |
| Topological Polar Surface Area | 32.8 Ų | [5] |
| Heavy Atom Count | 14 | [5] |
| Complexity | 281 | [5] |
Spectroscopic Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 197.12847 | 145.7 |
| [M+Na]⁺ | 219.11041 | 152.1 |
| [M-H]⁻ | 195.11391 | 149.5 |
| [M+NH₄]⁺ | 214.15501 | 170.8 |
Data sourced from PubChemLite.[8]
Experimental Protocols for Structural Elucidation
The determination of the structure of a natural product like this compound follows a well-established workflow involving isolation, purification, and spectroscopic analysis.[6][7]
Caption: A generalized experimental workflow for the structural elucidation of loline alkaloids.
-
Isolation and Purification : The initial step involves the extraction of alkaloids from the host plant material (e.g., grasses infected with Epichloë species). This is followed by purification using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.[7]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the purified compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides crucial information about the molecular structure by identifying characteristic losses of functional groups.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the number and types of protons, their chemical environment, and scalar couplings, which helps to establish proton-proton connectivity.
-
¹³C NMR : Identifies the number of unique carbon atoms and their types (e.g., C, CH, CH₂, CH₃, C=O).
-
2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece together the complete carbon skeleton and establish the final connectivity of the molecule.
-
-
X-ray Crystallography : If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the molecular structure, including relative and absolute stereochemistry, bond lengths, and bond angles.[10]
Biosynthetic Pathway Context
This compound is a downstream product in the loline alkaloid biosynthetic pathway. The biosynthesis originates from the amino acids L-proline and L-homoserine.[1] The pathway proceeds through several enzymatic steps to produce core loline structures, which are then modified by various enzymes to create a diversity of loline alkaloids. This compound is synthesized from its precursor, loline, through the action of an acetyltransferase enzyme, which can be of either fungal or plant origin.
Caption: Simplified biosynthetic pathway of major loline alkaloids showing the position of this compound.
Conclusion
This compound is a structurally complex and stereochemically defined natural product. Its rigid tricyclic framework, featuring a characteristic 2,7-ether bridge and a specific stereochemical configuration, is central to its identity and insecticidal activity. While comprehensive experimental data on its solid-state structure is limited, its chemical properties can be reliably predicted, and its structure can be unequivocally determined through a standard suite of modern spectroscopic techniques. Understanding the precise structure and stereochemistry of this compound is paramount for elucidating its mode of action and for guiding synthetic efforts aimed at developing new pest management agents.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H16N2O2 | CID 24905419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structural determination of alkaloids | PPS [slideshare.net]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. PubChemLite - this compound (C10H16N2O2) [pubchemlite.lcsb.uni.lu]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. An efficient synthesis of loline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence of N-Acetylloline in Festuca Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylloline is a significant loline alkaloid produced by the symbiotic association between endophytic fungi of the genus Epichloë and various cool-season grasses, notably within the Festuca genus. These alkaloids are recognized for their potent insecticidal properties and lack of toxicity to mammalian herbivores, making them a subject of considerable interest in agronomy and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound in Festuca species, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its proposed biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers and professionals working in natural product chemistry, plant science, and drug discovery.
Introduction
The symbiotic relationship between Festuca grasses and Epichloë endophytes is a fascinating example of mutualism, where the fungus provides the host plant with protection against various biotic and abiotic stresses. A key aspect of this protection is the production of a diverse array of bioactive alkaloids, including the loline group. Loline alkaloids are saturated 1-aminopyrrolizidines characterized by an ether bridge between C2 and C7. Among the various loline derivatives, this compound (NAL) is frequently found in significant quantities and contributes to the insect-deterrent properties of the host grass.[1] This guide focuses specifically on the natural occurrence, quantification, and biosynthesis of this compound in Festuca species.
Quantitative Occurrence of this compound
The concentration of this compound in Festuca species can vary considerably depending on the host species and cultivar, the specific endophyte strain, the plant tissue, and developmental stage, as well as environmental conditions. N-formylloline (NFL) is often the most abundant loline alkaloid, followed by this compound.[2][3][4]
Table 1: Concentration of this compound and Other Loline Alkaloids in Festuca Species
| Festuca Species/Line | Endophyte Strain | Plant Tissue | This compound (µg/g DM) | N-Formylloline (µg/g DM) | N-Acetylnorloline (µg/g DM) | N-Methylloline (µg/g DM) | Total Lolines (µg/g DM) | Reference |
| Festuca arundinacea (Tall Fescue) cv. 'Kentucky 31' | Wild type N. coenophialum | Not Specified | 351 (±81) | 1043 (±236) | 91 (±62) | - | - | [5] |
| Festuca arundinacea (Tall Fescue) | FaTG-3 (AR501) | Not Specified | 68 (±16) | 177 (±33) | 0 | - | - | [5] |
| Festuca arundinacea (Tall Fescue) | FaTG-3 (AR506) | Not Specified | 84 (±23) | 265 (±65) | 0 | - | - | [5] |
| Festulolium Line U8 E+ | Epichloë uncinata | Shoots (-RKN) | 100 | 1260 | 40 | 30 | 1430 | [6] |
| Festulolium Line U8 E+ | Epichloë uncinata | Roots (-RKN) | 10 | 10 | 10 | 0 | 30 | [6] |
| Festulolium Line U8 E+ | Epichloë uncinata | Shoots (+RKN) | 110 | 1340 | 40 | 30 | 1520 | [6] |
| Festulolium Line U8 E+ | Epichloë uncinata | Roots (+RKN) | 20 | 10 | 10 | 0 | 40 | [6] |
| Festulolium Line U10 E+ | Epichloë uncinata | Shoots (-RKN) | 100 | 1290 | 40 | 30 | 1460 | [6] |
| Festulolium Line U10 E+ | Epichloë uncinata | Roots (-RKN) | 10 | 10 | 0 | 0 | 20 | [6] |
| Festulolium Line U10 E+ | Epichloë uncinata | Shoots (+RKN) | 110 | 1330 | 40 | 30 | 1510 | [6] |
| Festulolium Line U10 E+ | Epichloë uncinata | Roots (+RKN) | 10 | 10 | 0 | 0 | 20 | [6] |
DM = Dry Matter; RKN = Root-Knot Nematode (Meloidogyne incognita). Values in parentheses represent standard error.
Studies on Festuca pratensis (meadow fescue) have shown that loline alkaloid concentrations, including this compound, are generally higher in stems compared to leaves, with stem concentrations reaching up to 4990 µg g⁻¹ total lolines.[7] The seasonal variation is also significant, with stem loline concentrations often peaking in late spring.[7] Furthermore, factors such as nitrogen fertilization do not appear to significantly influence the production of loline alkaloids in infected plants.[8][9]
Experimental Protocols
Accurate quantification of this compound and other loline alkaloids is crucial for research and quality control. Several analytical methods have been developed and refined for this purpose.
Extraction of Loline Alkaloids
A common and effective method for extracting loline alkaloids from plant material involves a liquid-solid extraction.
Protocol based on Yates et al. (1990) and Blankenship et al. (2001), modified by Pažitná et al. (2020): [6]
-
Sample Preparation: Freeze-dry and grind the plant material to a fine powder.
-
Extraction:
-
Weigh 250 mg of the ground plant material into a 6 ml glass vial.
-
Add 5 ml of extraction solvent (95:5 dichloromethane:ethanol).
-
Add 250 µl of saturated sodium bicarbonate solution.
-
Shake the vial on an orbital shaker at 200 rpm for 1 hour.
-
-
Phase Separation: Centrifuge the vials to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the organic (lower) layer containing the loline alkaloids to a new vial for analysis.
An alternative and superior shaking extraction method using isopropanol/water has also been reported, noted for its high sensitivity and accuracy.[2][3][4][10]
Quantification by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC-based methods have been traditionally used for the analysis of loline alkaloids.
Protocol based on Pažitná et al. (2020): [6]
-
Instrument: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MS).
-
Column: A capillary column suitable for alkaloid separation (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µl split-less injection.
-
Oven Program:
-
Initial temperature: 40°C.
-
Ramp: Increase to 320°C at a rate of 20°C per minute.
-
Hold: Maintain at 320°C for 5 minutes.
-
-
Detection: Mass spectrometry is used for identification and quantification, with characteristic retention times for each loline alkaloid. For example, this compound has a retention time of approximately 8.7 minutes under these conditions.[6]
-
Standardization: Quantification is performed using purified loline standards.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
More recently, LC-MS/MS methods have been developed, offering high sensitivity, accuracy, and shorter sample handling times.[2][3][4][10]
Protocol based on Fu et al. (2016): [10]
-
Instrument: A liquid chromatograph coupled with a tandem mass spectrometer (e.g., Agilent 1290 Infinity LC system with an Agilent 6460 triple quadrupole MS).
-
Chromatography: Reversed-phase chromatography is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid to improve peak shape and ionization.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification of each loline alkaloid.
-
Internal Standards: The use of isotopically labeled internal standards, such as this compound-d3 (NAL-d3), is recommended for the most accurate and reliable quantification.[10]
Biosynthesis of this compound
The biosynthesis of loline alkaloids is a complex process primarily carried out by the fungal endophyte, but with a fascinating contribution from the host plant for the final diversification steps. The core loline structure is synthesized by the fungus, with N-acetylnorloline (NANL) being the first fully cyclized loline alkaloid intermediate.[11] The subsequent modifications to the 1-amino group lead to the various loline derivatives.
The proposed biosynthetic pathway for this compound involves several enzymatic steps. While the initial steps are catalyzed by fungal enzymes encoded by the LOL gene cluster, the final acetylation of loline to form this compound is hypothesized to be carried out by a plant-derived acetyltransferase.[11][12] This highlights a collaborative biosynthetic effort between the fungus and its host grass.
References
- 1. Grass–Endophyte Interactions and Their Associated Alkaloids as a Potential Management Strategy for Plant Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Festulolium and fungal endophyte associations: host status for Meloidogyne incognita and nematotoxic plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
N-Acetylloline: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylloline is a saturated aminopyrrolizidine alkaloid belonging to the loline alkaloid family. These natural products are produced by endophytic fungi of the genera Epichloë and Neotyphodium, which live in symbiotic relationships with various grass species.[1] The presence of loline alkaloids, including this compound, in these grasses is associated with increased resistance to insect herbivores. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its insecticidal, antifeedant, and other potential bioactivities. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.
Chemical Structure
The basic structure of loline alkaloids consists of a pyrrolizidine ring with a C2-C7 ether bridge. This compound is distinguished by an acetyl group attached to the nitrogen at the C1 position.
General Structure of Loline Alkaloids
Caption: General chemical structure of loline alkaloids, highlighting the variable substituents on the C1-amine group.
For this compound:
-
R1 = CH₃
-
R2 = COCH₃
Biological Activity Spectrum
The primary biological activity of this compound and other loline alkaloids is directed against insects. However, research has also suggested potential activity against other organisms.
Insecticidal Activity
This compound, along with other loline alkaloids, exhibits a broad spectrum of insecticidal activity against various insect orders, including Hemiptera, Coleoptera, and Lepidoptera.[1] The mode of action is suggested to be neurotoxic, although the precise molecular targets have not been fully elucidated.[1][2]
Table 1: Insecticidal Activity of Loline Alkaloids
| Compound | Insect Species | Bioassay Type | Activity Metric | Value | Reference |
| This compound (in grass seed extracts) | Aphids | Not Specified | LC₅₀ | 1-20 µg/mL | [1] |
| This compound (in grass seed extracts) | Large milkweed bug (Oncopeltus fasciatus) | Not Specified | LC₅₀ | 1-20 µg/mL | [1] |
| N-Formylloline | Bird cherry-oat aphid (Rhopalosiphum padi) | Sprayed on tall fescue ramets | 3-day LC₅₀ | >37.5 µg/mL | [3] |
| N-Formylloline | Greenbug (Schizaphis graminum) | Sprayed on tall fescue ramets | 3-day LC₅₀ | 9.3 µg/mL | [3] |
Antifeedant and Repellent Activity
This compound has demonstrated significant antifeedant and repellent properties, deterring insects from feeding on host plants.
Table 2: Antifeedant Activity of this compound against Horn Flies (Haematobia irritans)
| Concentration (µg/µL) | Antifeedancy (%) |
| 0.25 | 37.2 |
| 0.50 | 53.3 |
| 1.00 | 62.8 |
Data adapted from a non-choice feeding bioassay.[4]
Other Potential Activities
While less studied, there are indications that loline alkaloids may possess other biological activities:
-
Antifungal Activity: Some studies on crude extracts of endophyte-infected grasses suggest antifungal properties, but specific data for isolated this compound is lacking.[1]
-
Antibacterial Activity: The antibacterial potential of this compound has not been extensively investigated.
-
Anthelmintic/Nematicidal Activity: There is evidence that N-formylloline can act as a chemoattractant for the nematode Pratylenchus scribneri at low concentrations and a repellent at higher concentrations.[2] However, specific data on the nematicidal effects of this compound is not available.
Experimental Protocols
General Protocol for Extraction and Purification of Loline Alkaloids
This protocol provides a general overview for the extraction and purification of loline alkaloids from endophyte-infected grass material.
Caption: General workflow for the extraction and purification of loline alkaloids.
Methodology:
-
Plant Material Preparation: Dried plant material (e.g., seeds, leaves) is finely ground to increase the surface area for extraction.
-
Extraction: An acid-base extraction method is commonly employed. The ground material is first extracted with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to protonate the alkaloids and increase their solubility in the aqueous phase. The aqueous extract is then made alkaline (e.g., with NaOH or NH₄OH) to deprotonate the alkaloids, which are subsequently partitioned into an immiscible organic solvent such as chloroform or dichloromethane.[5]
-
Purification: The crude alkaloid extract is further purified using chromatographic techniques. Column chromatography with silica gel or alumina, or preparative thin-layer chromatography (TLC), can be used to separate individual loline alkaloids based on their polarity.[4]
-
Identification and Quantification: The purified compounds are identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
General Protocol for Insecticidal Bioassay (Leaf Disc/Spray Method)
This protocol describes a common method for assessing the insecticidal activity of a compound against aphids.
Caption: Workflow for a typical insecticidal bioassay.
Methodology:
-
Test Solutions: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., acetone or ethanol with a surfactant). A control solution (solvent only) should also be prepared.
-
Treatment: Leaf discs from a suitable host plant are dipped in or sprayed with the test solutions and allowed to dry.
-
Infestation: A known number of test insects (e.g., 10-20 adult aphids) are placed on each treated leaf disc within a petri dish or other suitable container.
-
Incubation: The containers are maintained in a controlled environment (e.g., 25°C, 16:8 light:dark photoperiod).
-
Data Collection: Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The data is used to calculate the median lethal concentration (LC₅₀), the concentration that causes 50% mortality of the test population.
General Protocol for Antifeedant Bioassay (Non-Choice Test)
This protocol outlines a method to evaluate the antifeedant properties of a compound.
Methodology:
-
Diet Preparation: An artificial diet is prepared, and the test compound (this compound) is incorporated at various concentrations. A control diet without the test compound is also prepared.
-
Insect Introduction: A single, pre-weighed larva (e.g., Spodoptera frugiperda) is placed in a container with a known amount of the treated or control diet.
-
Incubation: The containers are kept in a controlled environment for a specific period (e.g., 7 days).
-
Data Collection: At the end of the assay, the amount of diet consumed and the final weight of the larva are recorded.
-
Data Analysis: The antifeedant index can be calculated to quantify the reduction in feeding.
Mechanism of Action (Hypothesized)
The exact molecular mechanism of action for this compound and other loline alkaloids remains largely unknown.[1][2] However, the observed symptoms in insects, such as paralysis and uncoordinated movements, strongly suggest a neurotoxic mode of action.[3] It is hypothesized that loline alkaloids may interfere with neurotransmission in the insect central nervous system. Potential targets could include receptors for key neurotransmitters such as acetylcholine or GABA, but further research is needed to confirm these interactions.
Caption: Hypothesized neurotoxic mechanism of action for this compound.
Conclusion and Future Directions
This compound demonstrates significant insecticidal and antifeedant activities against a range of insect pests. The available quantitative data, primarily for insecticidal effects, indicates its potential as a valuable biopesticide. However, a significant knowledge gap exists regarding its activity against other organisms, such as fungi, bacteria, and nematodes. Furthermore, the precise molecular mechanism of its neurotoxic action in insects remains to be elucidated.
Future research should focus on:
-
Expanding the Biological Activity Spectrum: Conducting standardized bioassays to determine the MIC and IC₅₀ values of purified this compound against a broader range of plant pathogenic fungi and bacteria, as well as economically important nematodes.
-
Elucidating the Mechanism of Action: Utilizing electrophysiological and molecular techniques to identify the specific neuronal targets of this compound in insects.
-
Optimizing Extraction and Synthesis: Developing more efficient and scalable methods for the extraction of this compound from natural sources or through chemical synthesis to facilitate further research and potential commercialization.
A deeper understanding of the biological activity spectrum and mechanism of action of this compound will be crucial for its development as a safe and effective biopesticide for integrated pest management strategies.
References
- 1. Novel Antifungal Activity of Lolium-Associated Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 3. Non-competitive Inhibition of Nicotinic Acetylcholine Receptors by Ladybird Beetle Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylloline's Mechanism of Action in Insects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylloline, a saturated aminopyrrolizidine alkaloid produced by endophytic fungi in certain grasses, exhibits significant insecticidal and antifeedant properties. While its activity against a broad range of insect pests is well-documented, the precise molecular mechanism of action remains an active area of investigation. This technical guide synthesizes the current understanding of this compound's effects on insects, proposing a putative mechanism centered on the disruption of biogenic amine signaling pathways, particularly those mediated by octopamine and tyramine receptors. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for assessing its bioactivity, and visual representations of the hypothesized signaling cascades to guide future research and development of this compound-based insecticides.
Introduction
Loline alkaloids, including this compound, are produced by Epichloë fungal endophytes, which form symbiotic relationships with various cool-season grasses. These compounds are known to confer resistance to insect herbivory. The general structure of loline alkaloids consists of a saturated pyrrolizidine ring with a C-1 primary amine and an internal ether bridge between C-2 and C-7. Variations in the substituent at the C-1 amine, such as acetyl, formyl, or methyl groups, lead to different loline analogues with varying degrees of insecticidal activity. While the neurotoxic effects of loline alkaloids are generally accepted, the specific molecular targets within the insect nervous system have not been definitively identified.
Proposed Mechanism of Action: Interference with Biogenic Amine Signaling
The prevailing hypothesis regarding the mechanism of action of this compound is its interference with biogenic amine signaling in the insect nervous system. Biogenic amines like octopamine and tyramine act as neurotransmitters, neuromodulators, and neurohormones, regulating a wide array of physiological processes and behaviors, including locomotion, feeding, and stress responses. The structural similarity of the loline backbone to these biogenic amines suggests that this compound may act as a mimetic, binding to and disrupting the normal function of octopamine and tyramine receptors.
These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades. Depending on the receptor subtype and the G-protein to which it couples, this can lead to an increase or decrease in the concentration of second messengers like cyclic AMP (cAMP) and intracellular calcium ([Ca2+]). Disruption of these finely tuned signaling pathways by an this compound-mediated agonist or antagonist action could lead to the observed neurotoxic effects, such as uncoordinated movement, paralysis, and feeding deterrence.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the interaction of this compound with insect octopamine/tyramine receptors. It is important to note that this is a proposed mechanism based on indirect evidence and requires further experimental validation.
Caption: Hypothetical signaling pathway of this compound in an insect neuron.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound and related loline alkaloids against various insect species. It is important to note that much of the existing data is for mixtures of loline alkaloids or for N-formylloline, which is often more abundant.
Table 1: Insecticidal Activity of Loline Alkaloids
| Insect Species | Loline Alkaloid(s) | Assay Type | Metric | Value | Reference |
| Bird cherry-oat aphid (Rhopalosiphum padi) | N-formylloline / this compound | Diet Incorporation | LC50 | 1-20 µg/mL | [1] |
| Large milkweed bug (Oncopeltus fasciatus) | N-formylloline / this compound | Diet Incorporation | LC50 | 1-20 µg/mL | [1] |
| Greenbug (Schizaphis graminum) | This compound | Topical Application | LC50 | Similar to nicotine sulfate | [2] |
| American cockroach (Periplaneta americana) | N-formylloline | Surface Contact | Mortality | 73% at 10 µg/cm² (24h) | [3] |
| Cat flea (Ctenocephalides felis) | N-formylloline | Surface Contact | Mortality | 95% at 50 µg/cm² | [3] |
Table 2: Antifeedant Activity of Loline Alkaloids against Horn Fly (Haematobia irritans)
| Loline Alkaloid | Concentration (µg/µL) | Antifeedancy (%) | Reference |
| This compound (NAL) | 1.0 | 62.8 | [4] |
| 0.5 | 53.3 | [4] | |
| 0.25 | 37.2 | [4] | |
| N-formylloline (NFL) | 1.0 | 80.1 | [4] |
| 0.5 | 63.3 | [4] | |
| 0.25 | 42.4 | [4] | |
| Loline | 1.0 | 57.6 | [4] |
| 0.5 | 35.5 | [4] | |
| 0.25 | Not antifeedant | [4] |
Experimental Protocols
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol is adapted from methods used to assess the antifeedant properties of plant extracts against lepidopteran larvae.
-
Preparation of Test Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone or ethanol). Create a series of dilutions to test a range of concentrations.
-
Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves (e.g., castor for Spodoptera litura).
-
Treatment Application: Dip each leaf disc into a specific concentration of the this compound solution for a set amount of time (e.g., 10 seconds). Air-dry the discs to allow the solvent to evaporate completely. Control discs should be treated with the solvent only.
-
Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce a single, pre-starved insect larva (e.g., third instar) into each Petri dish.
-
Data Collection: After a defined period (e.g., 24 hours), remove the larva and measure the area of the leaf disc consumed. This can be done using a leaf area meter or by scanning the disc and analyzing the image with appropriate software.
-
Calculation of Antifeedant Index: The Antifeedant Index (AFI) can be calculated using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
Cloning and Functional Characterization of Insect G-Protein Coupled Receptors (GPCRs)
This protocol provides a general workflow for identifying and characterizing the putative receptor targets of this compound.
-
Receptor Identification: Use bioinformatics tools to search insect genome and transcriptome databases for sequences with homology to known octopamine and tyramine receptors.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from relevant insect tissues (e.g., central nervous system) and synthesize first-strand cDNA using reverse transcriptase.
-
PCR Amplification and Cloning: Design primers based on the identified receptor sequences and amplify the full-length coding sequence using PCR. Clone the PCR product into an appropriate expression vector.
-
Heterologous Expression: Transfect a suitable cell line (e.g., HEK293 or Sf9 cells) with the expression vector containing the receptor cDNA.
-
Functional Assays:
-
Calcium Mobilization Assay: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure changes in intracellular calcium concentration upon application of this compound using a fluorescence plate reader.
-
cAMP Assay: Treat the transfected cells with this compound and then lyse the cells. Measure the intracellular cAMP concentration using a commercially available ELISA kit.
-
-
Data Analysis: Analyze the dose-response curves to determine the potency (EC50 or IC50) of this compound at the expressed receptor.
Mandatory Visualizations
Proposed Experimental Workflow for Mechanism of Action Elucidation
The following diagram outlines a logical workflow for investigating the mechanism of action of this compound.
References
An In-depth Technical Guide to Endophyte-Grass Symbiosis and N-Acetylloline Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Symbiotic Alliance for Chemical Defense
The mutualistic relationship between cool-season grasses (Poaceae subfamily Pooideae) and endophytic fungi of the genus Epichloë is a cornerstone of grassland ecology and agricultural resilience.[1][2] These systemic, seed-borne fungi colonize the intercellular spaces of the host grass's aerial tissues without causing disease symptoms.[1][3] This intimate association confers significant fitness advantages to the host plant, including enhanced tolerance to abiotic stressors like drought and improved resistance to herbivory.[4][5]
The protective benefits of this symbiosis are largely attributed to the production of a diverse array of bioactive alkaloids by the fungal endophyte.[5][6] Four major classes of these alkaloids have been identified: ergot alkaloids, indole-diterpenes (lolitrems), peramine, and loline alkaloids.[3][5] While ergot alkaloids and lolitrems are known for their toxicity to mammalian herbivores, peramine and the lolines are primarily recognized for their potent insecticidal and insect-deterrent properties.[3][4][5]
Loline alkaloids are saturated 1-aminopyrrolizidines characterized by an unusual ether bridge between carbons C-2 and C-7.[7][8] This structural feature is almost exclusive to these grass-endophyte symbioses.[7] The various loline derivatives, including N-formylloline (NFL), N-acetylloline (NAL), and N-acetylnorloline (NANL), differ in the substitutions on the 1-amino group.[8][9] These compounds provide broad-spectrum protection against insect herbivores.[7][10] This guide provides a detailed technical overview of the genetic and biochemical pathways governing the synthesis of loline alkaloids, with a specific focus on this compound, highlighting the intricate interplay between the fungal endophyte and its grass host.
The Genetic Blueprint: The LOL Gene Cluster
The biosynthesis of loline alkaloids is orchestrated by a dedicated cluster of genes within the fungal genome, referred to as the LOL cluster.[8][11] In endophytes that produce a full spectrum of lolines, such as N-formylloline, the cluster contains 11 genes arranged in the order: lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM.[8] The expression of these lol genes is tightly co-regulated and coincides with the production of loline alkaloids.[7][11] Studies have shown that lol gene expression begins just before the alkaloids are detectable, peaks during the period of most rapid accumulation, and then declines as production plateaus.[11]
Table 1: Genes of the LOL Cluster and Their Functions in Loline Biosynthesis
| Gene | Predicted/Confirmed Enzyme Function | Role in Pathway | Reference(s) |
| lolC | Condensing enzyme | Catalyzes the initial condensation of L-proline and L-homoserine. | [7][8] |
| lolO | 2-oxoglutarate-dependent non-heme iron oxygenase | Required for the critical C2-C7 ether bridge formation. | [8][14][15] |
| lolN | N-acetamidase (deacetylase) | Catalyzes the conversion of N-acetylnorloline (NANL) to norloline. | [8][9][13] |
| lolM | N-methyltransferase | Catalyzes the sequential methylation of norloline to loline, and loline to N-methylloline (NML). | [8][9][13] |
| lolP | Cytochrome P450 monooxygenase | Required for the conversion of N-methylloline (NML) to N-formylloline (NFL). | [8][9][14] |
| lolA | O-acetylhomoserine-(thiol)lyase similarity | Associated with loline production. | [16] |
| lolU | DNA-binding protein | Putative regulatory role. | [7][12] |
| lolF, D, T, E | Various metabolic enzymes | Believed to be involved in the synthesis of the core loline structure. | [7][8] |
The Biosynthetic Pathway: A Fungal-Plant Collaboration
The synthesis of the diverse array of loline alkaloids is a multi-step enzymatic process. Isotopic labeling studies have established that N-acetylnorloline (NANL) is the first fully cyclized loline intermediate.[8][9] The subsequent diversification into other loline forms involves a series of deacetylation, methylation, and acetylation reactions catalyzed by both fungal and, surprisingly, plant enzymes.[9][13]
The pathway begins with the formation of the core loline structure, culminating in the creation of the ether bridge by the LolO enzyme to produce NANL.[8][15] From this key intermediate, the pathway diversifies:
-
Deacetylation: The fungal enzyme LolN , an N-acetamidase, removes the acetyl group from NANL to produce norloline.[8][9]
-
Methylation: The fungal methyltransferase, LolM , then catalyzes the sequential N-methylation of norloline to form loline, and subsequently N-methylloline (NML).[8][9]
-
Formylation: The fungal cytochrome P450 enzyme, LolP , converts NML into the potent insecticide N-formylloline (NFL).[8][14]
-
Acetylation (Host Contribution): The synthesis of this compound (NAL) involves a unique contribution from the host grass. The fungal endophyte produces loline, which is then acetylated by a plant-derived acetyltransferase enzyme to form NAL.[8][9] This was demonstrated when asymbiotic meadow fescue plants, when fed exogenous loline, were able to produce NAL.[8][9]
This collaborative synthesis highlights the deeply integrated nature of the endophyte-grass symbiosis, where the final chemical profile of protective alkaloids is a product of both partners' enzymatic capabilities.
Quantitative Data on Loline Alkaloid Production
The concentration and composition of loline alkaloids can vary significantly depending on the specific combination of endophyte strain and host grass species.[17][18] This variability has important implications for the level of insect protection conferred to the host. Generally, N-formylloline (NFL) and this compound (NAL) are the most abundant loline alkaloids found in infected grasses.[19][20][21]
Table 2: Loline Alkaloid Concentrations in Various Endophyte-Grass Associations
| Host Grass Species | Endophyte Strain/Taxon | N-formylloline (NFL) (µg/g) | This compound (NAL) (µg/g) | N-acetylnorloline (NANL) (µg/g) | Reference(s) |
| Tall Fescue (Festuca arundinacea) | Wild type N. coenophialum | 1043 (±236) | 351 (±81) | 91 (±62) | [17] |
| Tall Fescue (Festuca arundinacea) | AR501 (FaTG-3) | 177 (±33) | 68 (±16) | 0 | [17] |
| Tall Fescue (Festuca arundinacea) | AR506 (FaTG-3) | 265 (±65) | 84 (±23) | 0 | [17] |
| Meadow Fescue (Festuca pratensis) | AR501 (FaTG-3) | 1255 (±241) | 382 (±103) | 133 (±33) | [17] |
| Meadow Fescue (Festuca pratensis) | AR506 (FaTG-3) | 2005 (±438) | 511 (±128) | 185 (±52) | [17] |
| Endophyte-infected grasses (Lolium and Festuca genera) | Not specified | Up to 5000 | - | - | [19][20][21] |
Note: Values are presented as mean (± standard error) where available. Concentrations can be influenced by plant age, tissue type, and environmental conditions.[4][22]
Experimental Protocols
The study of loline alkaloids requires robust methods for fungal culture, genetic manipulation, and chemical analysis.
Fungal Culture for Loline Production
Epichloë/Neotyphodium species can be grown in axenic cultures to study loline alkaloid production independent of the host plant.
-
Culture Media: Loline alkaloid production can be induced in a defined minimal medium (MM).[7][23] A typical composition includes a specific nitrogen source (e.g., 15 mM urea or 30 mM ornithine) and a carbon source (e.g., 16.7-20 mM sucrose).[7][23] Conversely, production is often suppressed in complex media like potato dextrose broth (PDB).[7]
-
Growth Conditions: Fungi are typically grown in shake cultures at temperatures around 21-23°C to ensure adequate aeration and nutrient distribution.[7]
-
Kinetics: Loline production in culture generally peaks after the fungal growth has entered the stationary phase, a common characteristic of secondary metabolite production.[23]
Genetic Manipulation of Endophytes
-
RNA Interference (RNAi): To confirm the function of a specific lol gene, RNAi can be employed to silence its expression. A construct designed to produce a hairpin RNA corresponding to the target gene (e.g., lolC) is introduced into the fungus. The resulting transformants are then analyzed for both reduced gene expression (via qRT-PCR) and decreased loline alkaloid accumulation compared to controls.[7][12]
-
Gene Knockout and Complementation: For definitive functional analysis, genes can be deleted via homologous recombination. A knockout construct replaces the target gene(s) (e.g., lolN and lolM) with a selectable marker. The resulting mutant's alkaloid profile is analyzed to observe the effect of the gene loss (e.g., accumulation of the precursor NANL).[8] Function is confirmed by reintroducing the wild-type genes into the knockout mutant (complementation), which should restore the original alkaloid profile.[8]
Loline Alkaloid Extraction and Analysis
Accurate quantification of loline alkaloids from plant tissue or fungal culture is critical. Several methods based on gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been developed.
-
Protocol 1: Gas Chromatography (GC-based method) [18][24]
-
Sample Preparation: 100 mg of dried, ground grass sample is used.[18]
-
Extraction: The sample is extracted for 60 minutes in 1 ml of dichloroethane with 50 µl of a methanol-water-ammonia solution.[18] For analysis from culture, crude loline salts can be precipitated from a chloroform extract using dry HCl gas.[24]
-
Analysis: The filtered extract is analyzed by capillary gas chromatography, often with a flame ionization detector (FID) or a mass spectrometer (MS).[18][24] An internal standard like quinoline is used for quantification.[8]
-
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [19][20][21]
-
Sample Preparation: 50 mg of freeze-dried, ground sample is placed in a 2 mL microtube.[21]
-
Extraction: Deuterated internal standards (e.g., NAL-d3, NFL-d3) are added.[21] The sample is extracted twice with 1 mL of an isopropanol/water solvent mixture by shaking for 1 hour at room temperature.[19][21]
-
Analysis: After centrifugation, the combined supernatants are diluted and analyzed by LC-MS/MS. This method is highly sensitive and accurate, allowing for the quantification of multiple loline alkaloids simultaneously.[19][20]
-
Conclusion and Future Directions
The synthesis of this compound and other loline alkaloids is a sophisticated process that exemplifies the co-evolved nature of the Epichloë-grass symbiosis. The discovery of the LOL gene cluster has provided a genetic roadmap, while biochemical studies have revealed a fascinating division of labor, where the final alkaloid profile is determined by the combined enzymatic machinery of both the fungus and its plant host.
For researchers and drug development professionals, this system offers several avenues for exploration:
-
Biocatalyst Discovery: The enzymes within the loline pathway, such as the LolO oxygenase which forms the unique ether bridge, represent novel biocatalysts that could be harnessed for synthetic chemistry applications.[15][25]
-
Agricultural Improvement: Understanding the genetic regulation of the LOL cluster allows for the targeted engineering of endophyte strains. The goal is to create symbiotic associations that produce high levels of insecticidal lolines while eliminating alkaloids toxic to livestock, thereby improving the safety and persistence of forage grasses.[13]
-
Natural Product Development: The potent and specific insecticidal activity of loline alkaloids makes them attractive lead compounds for the development of new bio-pesticides. Further investigation into their mode of action could inform the design of novel pest control agents.
Future research will likely focus on elucidating the regulatory networks that control LOL gene expression, identifying the specific plant acetyltransferase responsible for NAL synthesis, and exploring the full ecological significance of loline alkaloid diversity. This symbiotic system remains a rich source of novel biochemistry and a powerful model for studying mutualistic interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Endophytic Epichloë species and their grass hosts: from evolution to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The epichloae: alkaloid diversity and roles in symbiosis with grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. EPICHLOE SPECIES: fungal symbionts of grasses. | Semantic Scholar [semanticscholar.org]
- 7. Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
- 9. Enzymes from fungal and plant origin required for chemical diversification of insecticidal loline alkaloids in grass-Epichloë symbiota. | University of Kentucky College of Arts & Sciences [ens.as.uky.edu]
- 10. Contribution of Fungal Loline Alkaloids to Protection from Aphids in a Grass-Endophyte Mutualism [apsnet.org]
- 11. Coregulated expression of loline alkaloid-biosynthesis genes in Neotyphodium uncinatum cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Elucidating and manipulating alkaloid biosynthesis pathways in the plant-symbiotic Epichloe and Neotyphodium species of fungi - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]
- 14. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. Expressed sequence tags and genes associated with loline alkaloid expression by the fungal endophyte Neotyphodium uncinatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylloline: A Technical Guide to its Physical and Chemical Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylloline is a naturally occurring loline alkaloid found in various grass species, particularly those infected with endophytic fungi of the genus Epichloë.[1][2] As a member of the loline alkaloid family, it is recognized for its significant insecticidal and insect-deterrent properties.[1][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental protocols, and explores its biological activity. The information is presented to support research and development efforts in agrochemicals and related fields.
Physical and Chemical Properties
Table 1: General and Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| CAS Number | 4914-36-7 | [3] |
| XlogP (Computed) | -0.4 | [3][4] |
Spectral Data
Detailed spectral analyses are crucial for the identification and structural elucidation of this compound. While specific spectral data from dedicated analyses of the pure compound are not fully detailed in the available literature, references to its characterization by various spectroscopic methods exist. The following tables are structured for the inclusion of such data as it becomes available.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| Specific peak assignments are not available in search results, though the existence of spectra is noted. |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Fragmentation Assignment |
| Detailed fragmentation patterns are not available in search results. GC-MS data is referenced in PubChem. |
Table 5: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific absorption peaks are not available in search results. |
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings and for the advancement of research. The following sections outline methodologies for the analysis, synthesis, and isolation of this compound based on available literature.
Analysis of this compound
The quantification and identification of this compound in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.
Methodology: Analysis of Loline Alkaloids by LC-MS/MS [5]
-
Sample Preparation (Extraction):
-
Homogenize the dried and ground plant material (e.g., endophyte-infected fescue grass).
-
Extract the alkaloids using a solvent system such as isopropanol/water.
-
The mixture is typically agitated (e.g., shaken or sonicated) to ensure efficient extraction.
-
Centrifuge the mixture and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) for chromatographic separation.
-
Set the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and other loline alkaloids.
-
Synthesis of this compound
This compound can be synthesized from its precursor, loline.
Methodology: Synthesis of this compound from Loline [6]
-
Reaction: Dissolve loline in a suitable solvent such as chloroform.
-
Add acetyl chloride to the solution.
-
The reaction proceeds to form this compound.
-
Purification: The product is partitioned into a dilute acid, then extracted from a dilute base with chloroform. The chloroform is then removed to yield this compound.
Isolation and Purification of this compound
This compound is naturally produced in grasses infected with endophytes. The following is a general procedure for its extraction and purification.
Methodology: Isolation and Purification from Plant Material [2][7]
-
Extraction:
-
Collect and freeze-dry plant material (e.g., Festuca arundinacea).
-
Grind the dried material to a fine powder.
-
Perform an acid-base extraction. Briefly, extract the powdered material with an acidic aqueous solution, followed by basification and extraction with an organic solvent like chloroform or dichloromethane.
-
-
Purification:
-
The crude extract can be subjected to preparative thin-layer chromatography (pTLC) or column chromatography for initial purification.
-
Further purification to high purity can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Biological Activity and Signaling Pathways
Insecticidal and Antifeedant Activity
This compound, along with other loline alkaloids, exhibits significant insecticidal and antifeedant activities against a broad range of insect pests.[1] The LC₅₀ values of grass seed extracts containing N-formylloline or this compound are reported to be in the range of 1-20 μg/ml for aphids and milkweed bugs.[1] These compounds can impair insect development and fecundity and lead to avoidance of plants containing them.[1]
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the insecticidal action of loline alkaloids, including this compound, is not yet fully understood.[1] It is suggested that they may act as neurotoxins.[1] While direct evidence for this compound is lacking, a common target for many insecticides is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[6] The diagram below illustrates a hypothetical signaling pathway based on the known action of other neurotoxic alkaloids that act as nAChR antagonists. This serves as a potential model for future investigation into the mechanism of this compound.
Conclusion
This compound is a promising bioactive compound with demonstrated insecticidal properties. This guide has summarized its known physical and chemical characteristics and provided an overview of relevant experimental procedures. Further research is required to fully elucidate its spectral properties, develop detailed synthetic and purification protocols, and definitively identify its molecular mechanism of action and associated signaling pathways. Such studies will be invaluable for the potential development of this compound as a novel pest management agent.
References
- 1. Loline Alkaloid Effects on Gastrointestinal Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levels and tissue distribution of loline alkaloids in endophyte-infected Festuca pratensis [agris.fao.org]
- 3. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H16N2O2 | CID 24905419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Ecological Role of N-Acetylloline in Plant Defense: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylloline, a saturated aminopyrrolizidine alkaloid, represents a sophisticated chemical defense mechanism in various grass species. Produced through a symbiotic relationship between the host grass and an endophytic fungus of the genus Epichloë, this secondary metabolite confers significant protection against a wide range of insect herbivores. This technical guide provides an in-depth exploration of the ecological role of this compound, its biosynthesis, mechanism of action, and the intricate signaling pathways it influences within the plant. Detailed experimental protocols for the study of this compound and its effects are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers in plant science, entomology, and natural product chemistry, as well as for professionals in the development of novel biopesticides.
Introduction
The intricate co-evolution of plants and their herbivores has led to the development of a vast arsenal of plant chemical defenses. Among these, alkaloid compounds are particularly prominent for their potent biological activities. Loline alkaloids, a class of saturated 1-aminopyrrolizidines, are produced by grasses in a mutualistic symbiosis with Epichloë fungal endophytes.[1] These alkaloids, including the notable this compound, provide the host plant with enhanced resistance to insect predation and may also contribute to tolerance against abiotic stressors such as drought.[1]
This compound, along with other loline derivatives like N-formylloline, is known for its insecticidal and feeding-deterrent properties against a broad spectrum of insect pests.[1][2] The production of these protective compounds is a testament to the power of symbiotic relationships in shaping ecological interactions. This guide delves into the core aspects of this compound's role in plant defense, offering a technical overview for the scientific community.
Biosynthesis of this compound
The biosynthesis of this compound is a collaborative effort between the fungal endophyte and the host plant, a fascinating example of inter-kingdom metabolic engineering. The core loline structure is synthesized by the fungus, while the final acetylation step to form this compound can be catalyzed by a plant-derived enzyme.[3][4]
The biosynthetic pathway begins with the amino acids L-proline and L-homoserine.[1] A cluster of fungal genes, known as the LOL gene cluster, encodes the enzymes necessary for the subsequent steps.[4] Key intermediates in the pathway include exo-1-aminopyrrolizidine. The final diversification of loline alkaloids, including the formation of this compound, involves a series of enzymatic modifications to the 1-amino group.[3] While the fungal endophyte possesses the genetic machinery for producing various loline precursors, the conversion of loline to this compound is mediated by an acetyltransferase from the host plant.[3][4]
Ecological Role and Mechanism of Action
This compound plays a crucial role in defending the host grass against insect herbivory. Its primary ecological functions are feeding deterrence and direct toxicity to a variety of insect species.
Insect Feeding Deterrence
The presence of this compound in plant tissues renders them unpalatable to many insect herbivores. This antifeedant property discourages insects from feeding on endophyte-infected grasses, thereby reducing herbivore damage. The effectiveness of this deterrence is often concentration-dependent.
Insecticidal Activity
Beyond deterrence, this compound exhibits direct insecticidal effects. The precise mechanism of action is not yet fully elucidated, but it is known to be neurotoxic to certain insects.[1] The LC50 values of loline alkaloids, including this compound, have been determined for several insect species and are comparable to some synthetic insecticides.[2]
Quantitative Data on this compound
The concentration of this compound and its efficacy against insects can vary significantly depending on the host plant species, the endophyte strain, environmental conditions, and the target insect species. The following tables summarize key quantitative data from the literature.
| Host Plant Species | Endophyte Species | Plant Tissue | This compound Concentration (µg/g dry weight) | Reference(s) |
| Festuca arundinacea (Tall Fescue) | Epichloë coenophiala | Tillers | 68 - 351 | [5] |
| Festuca arundinacea (Tall Fescue) | Epichloë coenophiala | Seed Heads | Varies by genotype, e.g., CTE28 has low levels | [6] |
| Festuca pratensis (Meadow Fescue) | Neotyphodium uncinatum | Stubble | ~200 - 400 | [5] |
| Festuca pratensis (Meadow Fescue) | Neotyphodium uncinatum | Leaf | up to 1770 | [7] |
| Festuca pratensis (Meadow Fescue) | Neotyphodium uncinatum | Stem | up to 4990 | [7] |
| Lolium perenne (Perennial Ryegrass) | Neotyphodium sp. (from tall fescue) | Herbage | Not detected in some associations | [8] |
| Table 1: Concentration of this compound in Various Host Plants. |
| Insect Species | Loline Alkaloid(s) | Bioassay Type | LC50 (µg/mL) | Feeding Deterrence (%) | Reference(s) |
| Schizaphis graminum (Greenbug) | N-formylloline, this compound, N-methylloline | Toxicity | Similar to nicotine sulfate | - | [2] |
| Rhopalosiphum padi (Bird cherry-oat aphid) | N-formylloline, this compound | Toxicity | 1-20 | - | [1] |
| Oncopeltus fasciatus (Large milkweed bug) | N-formylloline, this compound | Toxicity | 1-20 | - | [1] |
| Spodoptera frugiperda (Fall armyworm) | This compound | Feeding Bioassay | - | Significant reduction in larval weight | [2] |
| Haematobia irritans (Horn fly) | This compound | Feeding Bioassay | - | 53.3% at 0.5 µg/µL; 62.8% at 1.0 µg/µL | [9] |
| Table 2: Insecticidal and Antifeedant Activity of Loline Alkaloids. |
Plant Defense Signaling Pathways
The presence of Epichloë endophytes and their production of alkaloids like this compound can modulate the plant's own defense signaling pathways. The primary signaling molecules involved in plant defense are salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). There is considerable crosstalk between these pathways, allowing the plant to fine-tune its response to different biotic threats.[10][11]
While direct studies on the effect of this compound on these pathways are limited, there is evidence that the endophyte-plant symbiosis can influence them. For instance, exogenous application of salicylic acid has been shown to decrease the concentration of loline alkaloids in endophyte-infected plants, suggesting a negative regulatory role of the SA pathway on loline production.[12] Conversely, endophyte infection can enhance locust resistance by activating the JA/ET signaling pathway.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its ecological role.
Extraction and Quantification of this compound
Objective: To extract and quantify this compound from grass tissues.
Materials:
-
Freeze-dried grass tissue (leaves, stems, or seeds)
-
Methylene chloride (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., quinoline)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS)
Procedure:
-
Grind freeze-dried plant material to a fine powder.
-
To a known weight of powdered tissue (e.g., 100 mg), add a solution of sodium bicarbonate and methylene chloride containing a known concentration of the internal standard.
-
Shake the mixture vigorously for at least 1 hour at room temperature.
-
Filter the extract through anhydrous sodium sulfate to remove any water.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Re-dissolve the residue in a known volume of methylene chloride for GC-MS analysis or a suitable solvent for HPLC-MS/MS analysis.
-
Analyze the sample using GC-MS or HPLC-MS/MS. This compound is identified based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard.
Insect Feeding Bioassay (No-Choice Test)
Objective: To assess the feeding deterrence of this compound against a target insect species.
Materials:
-
Target insect larvae (e.g., Spodoptera frugiperda)
-
Artificial diet
-
This compound standard
-
Solvent (e.g., ethanol or acetone)
-
Petri dishes or multi-well plates
-
Leaf disks from a host plant (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Incorporate the this compound solution into the artificial diet at various concentrations. Prepare a control diet with the solvent only.
-
If using leaf disks, apply a known amount of the this compound solution to the surface of the disks and allow the solvent to evaporate. Use solvent-treated disks as a control.
-
Place one pre-weighed larva into each petri dish or well containing a pre-weighed amount of the treated or control diet (or a treated/control leaf disk).
-
Maintain the bioassay under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the insect species.
-
After a set period (e.g., 24, 48, or 72 hours), record larval mortality.
-
Remove the larvae and re-weigh them and the remaining diet.
-
Calculate the amount of diet consumed and the change in larval weight for both the treatment and control groups.
-
Feeding deterrence can be calculated as a percentage reduction in food consumption in the treatment group compared to the control group.
Endophyte Isolation and Inoculation
Objective: To isolate Epichloë endophytes from infected grass tissue and inoculate endophyte-free seedlings.
Isolation:
-
Surface-sterilize segments of leaf sheath or inflorescence stem from an endophyte-infected plant.
-
Macerate the plant tissue in a sterile liquid medium or place it on a suitable agar medium (e.g., potato dextrose agar).
-
Incubate the cultures in the dark at room temperature for 3-4 weeks.
-
The endophyte will grow out from the plant tissue and can be subcultured to obtain a pure isolate.[1][6]
Inoculation:
-
Grow the isolated endophyte in a liquid culture to produce a mycelial suspension.
-
Germinate endophyte-free seeds of the target grass species.
-
Inoculate the young seedlings by making a small incision at the base of the coleoptile and inserting a small amount of the mycelial suspension.[14]
-
Maintain the inoculated seedlings in a humid environment to facilitate infection.
-
After several weeks, screen the plants for successful endophyte infection using microscopy or molecular methods.
Visualization of Endophyte in Plant Tissue
Objective: To visualize the presence and distribution of Epichloë endophytes within grass tissues.
Method 1: Aniline Blue Staining
-
Take thin cross-sections of leaf sheaths or stems.
-
Stain the sections with an aqueous solution of aniline blue.
-
Mount the stained sections on a microscope slide and observe under a light microscope. Fungal hyphae will stain blue and be visible in the intercellular spaces of the plant tissue.[15]
Method 2: Confocal Microscopy
-
For more detailed visualization, confocal microscopy can be used with fluorescent dyes that specifically stain fungal cell walls (e.g., Wheat Germ Agglutinin conjugated to a fluorophore).
-
This technique allows for the three-dimensional reconstruction of the endophyte's distribution within the plant tissues.[12][16]
Conclusion and Future Directions
This compound is a potent, naturally occurring insecticide and feeding deterrent that plays a vital role in the defense of endophyte-infected grasses. The symbiotic production of this alkaloid is a remarkable example of co-evolution and provides a promising avenue for the development of sustainable pest management strategies.
Future research should focus on several key areas:
-
Elucidation of the precise mode of action of this compound at the molecular level in insects. This knowledge is crucial for understanding its specificity and for the potential development of novel insecticides.
-
A more detailed investigation of the crosstalk between loline alkaloids and the plant's innate immune signaling pathways. Understanding how endophytes modulate plant defenses could lead to new approaches for enhancing crop resilience.
-
Exploring the diversity of loline alkaloids and their biosynthetic pathways in different grass-endophyte symbioses. This could lead to the discovery of novel compounds with enhanced or specific activities.
-
Field trials to evaluate the efficacy of endophyte-infected grasses with high this compound content for pest management in agricultural systems.
By continuing to unravel the complexities of the this compound-mediated defense system, we can harness the power of this natural symbiosis for the benefit of agriculture and the environment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Procedure for isolating the endophyte from tall fescue and screening isolates for ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross talk between signaling pathways in pathogen defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uu.nl [uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation and Distribution of Epichloë-Derived Alkaloids in Perennial Ryegrass Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apsnet.org [apsnet.org]
- 15. Epichloë endophyte interacts with saline-alkali stress to alter root phosphorus-solubilizing fungal and bacterial communities in tall fescue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining the pathways of symbiotic Epichloë colonization in grass embryos with confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bioassay of N-Acetylloline Insecticidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylloline is a saturated 1-aminopyrrolizidine alkaloid produced by endophytic fungi of the genus Epichloë, which are symbiotic with various grass species. These alkaloids, including this compound, are known for their insecticidal and insect-deterrent properties against a broad range of insect pests.[1] This document provides detailed protocols for conducting bioassays to evaluate the insecticidal activity of this compound. The protocols are designed to be adaptable for various insect species and research objectives.
Data Presentation
The following tables summarize the insecticidal activity of loline alkaloids, including this compound and the closely related N-Formylloline, against various insect species as reported in the literature.
Table 1: Toxicity of Loline Alkaloids to Various Insect Species
| Insect Species | Alkaloid | Bioassay Method | Concentration / Dose | Result |
| Greenbug (Schizaphis graminum) | N-Formylloline | Systemic (Sprayed Plants) | 9.3 µg/mL | LC50 (3 days)[2] |
| Bird cherry-oat aphid (Rhopalosiphum padi) | N-Formylloline | Systemic (Sprayed Plants) | >37.5 µg/mL | LC50 (3 days)[2] |
| Large milkweed bug (Oncopeltus fasciatus) | N-Formylloline | Topical Application | ≥2.5 µ g/adult | >90% killed or incapacitated within 24h[2] |
| American cockroach (Periplaneta americana) | N-Formylloline | Contact (Treated Petri Dish) | 10 µg/cm² | 73% mortality at 24h[2] |
| Cat flea (Ctenocephalides felis) | N-Formylloline | Contact (Treated Filter Paper) | 50 µg/cm² | 95% mortality[2] |
| Japanese beetle (Popillia japonica) larvae | N-Formylloline | Topical Application | 10 and 20 µ g/larva | 60-70% mortality[2] |
| Face fly (Musca autumnalis) | N-Formylloline | Topical Application | 8 µ g/fly | 56% corrected mortality at 24h[2] |
| Horn fly (Haematobia irritans) larvae | This compound, N-Formylloline, Loline mix | Dung Supplementation | Not specified | 100% mortality of first-instar larvae[3] |
Table 2: Antifeedant and Repellent Effects of Loline Alkaloids on Horn Fly (Haematobia irritans)
| Alkaloid | Concentration (µg/µL) | Feeding Reduction (%) | Spatial Repellency (% choosing control) |
| This compound (NAL) | 0.25 | Significant | 68.0% |
| 0.50 | Significant | ||
| 1.00 | Significant | ||
| N-Formylloline (NFL) | 0.25 | Significant | 70.0% |
| 0.50 | Significant | ||
| 1.00 | Significant | ||
| Loline | 0.25 | Not significant | Not repellent |
| 0.50 | 35.5% | ||
| 1.00 | 57.6% |
Experimental Protocols
Three primary bioassay methods are detailed below: Topical Application, Diet Incorporation, and Feeding Deterrence. The choice of method will depend on the target insect's feeding habits and the specific research question.
Topical Application Bioassay
This method is used to determine the direct contact toxicity of this compound.
Materials:
-
This compound of known purity
-
Acetone or other suitable solvent
-
Microapplicator or micropipette
-
Test insects (e.g., adult flies, beetle larvae, cockroaches)
-
Holding containers (e.g., petri dishes, vials) with appropriate food and water
-
CO₂ or cold anesthesia setup for immobilizing insects
-
Fume hood
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). From this stock, prepare a series of dilutions to create a range of desired concentrations. A control solution containing only the solvent should also be prepared.
-
Insect Immobilization: Anesthetize the test insects using CO₂ or by placing them on a cold surface to facilitate handling.
-
Application of this compound: Using a microapplicator, apply a small, precise volume (e.g., 0.5-1 µL) of the test solution to the dorsal thorax of each immobilized insect.[4] Treat a control group with the solvent only.
-
Incubation: Place the treated insects in holding containers with access to food and water. Maintain the containers under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Data Collection: Record insect mortality at predetermined time points (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Diet Incorporation Bioassay
This method assesses the oral toxicity of this compound when ingested by the insect.
Materials:
-
This compound
-
Solvent (e.g., water, ethanol, or acetone, depending on solubility and diet compatibility)
-
Artificial diet suitable for the test insect
-
Multi-well bioassay trays or individual rearing containers
-
Fine paintbrush for transferring larvae
-
Growth chamber or incubator
Procedure:
-
Preparation of Treated Diet: Prepare a stock solution of this compound. Add appropriate aliquots of the stock solution or its dilutions to the liquid artificial diet just before it solidifies to achieve the desired final concentrations. Ensure thorough mixing to evenly distribute the compound. A control diet should be prepared by adding only the solvent.
-
Dispensing Diet: Dispense the treated and control diets into the wells of bioassay trays or individual containers. Allow the diet to cool and solidify.
-
Insect Infestation: Place one insect (typically an early instar larva) into each well or container using a fine paintbrush.
-
Incubation: Cover the bioassay trays to prevent insects from escaping and place them in a growth chamber with controlled temperature, humidity, and photoperiod.
-
Data Collection: After a specified period (e.g., 7-10 days), record larval mortality. Other sublethal effects such as larval weight, developmental stage, and frass production can also be measured.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (the concentration required to kill 50% of the test population) using probit analysis. Analyze sublethal effects using appropriate statistical methods (e.g., ANOVA).
Feeding Deterrence Bioassay (Choice Test)
This bioassay evaluates the antifeedant properties of this compound.
Materials:
-
This compound
-
Solvent
-
Artificial diet or leaf discs
-
Petri dishes or other choice arenas
-
Filter paper
-
Test insects (e.g., caterpillars, beetles, aphids)
Procedure:
-
Preparation of Test and Control Substrates:
-
Artificial Diet: Prepare two batches of artificial diet, one containing a specific concentration of this compound and a control batch with only the solvent. Small, uniform plugs of each diet can be made.
-
Leaf Discs: Dissolve this compound in a volatile solvent. Uniformly apply the solution to one set of leaf discs and the solvent alone to another set. Allow the solvent to evaporate completely.
-
-
Bioassay Arena Setup: In a petri dish lined with moist filter paper (to maintain humidity), place one treated and one control diet plug or leaf disc on opposite sides.
-
Insect Introduction: Introduce a single insect into the center of the arena. For smaller insects like aphids, multiple individuals may be used.
-
Incubation: Place the arenas in a controlled environment.
-
Data Collection: After a set period (e.g., 24 or 48 hours), measure the amount of feeding on both the treated and control substrates. This can be done by weighing the remaining diet/leaf disc or by using image analysis software to measure the area consumed. The position of the insect can also be recorded at regular intervals to assess repellency.
-
Data Analysis: Calculate a feeding deterrence index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 Where C is the amount of control diet consumed and T is the amount of treated diet consumed. Statistical analysis (e.g., t-test or Wilcoxon signed-rank test) can be used to determine if there is a significant difference in consumption between the treated and control substrates.
Mandatory Visualization
Caption: Workflow for this compound insecticidal bioassay.
References
- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical bioassay | LITE [lite.lstmed.ac.uk]
Application Notes and Protocols for Assessing the Antifeedant Activity of N-Acetylloline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylloline (NAL) is a saturated pyrrolizidine alkaloid produced by endophytic fungi of the genus Epichloë, which live in symbiotic relationships with various grass species. These alkaloids, including NAL and the related compound N-formylloline (NFL), play a crucial role in defending the host plant against insect herbivores by acting as potent antifeedants and insecticides.[1] This document provides detailed application notes and protocols for the assessment of the antifeedant activity of this compound, intended for use by researchers, scientists, and professionals in the field of drug development and crop protection.
The antifeedant properties of loline alkaloids make them attractive candidates for the development of novel, bio-based insecticides. Understanding the efficacy and spectrum of activity of this compound is essential for its potential application in integrated pest management strategies. These protocols outline the necessary steps for the extraction and purification of this compound from endophyte-infected tall fescue, followed by detailed methodologies for conducting antifeedant bioassays and analyzing the results.
Data Presentation: Quantitative Antifeedant Activity of Loline Alkaloids
The following table summarizes the quantitative data on the antifeedant activity of this compound and related loline alkaloids against various insect species. This data is compiled from published research and provides a comparative overview of the efficacy of these compounds.
| Insect Species | Alkaloid | Concentration | Antifeedant Effect | Source |
| Haematobia irritans (Horn Fly) | This compound (NAL) | 1.0 µg/µL | 62.8% antifeedancy | |
| 0.5 µg/µL | 53.3% antifeedancy | |||
| 0.25 µg/µL | 37.2% antifeedancy | |||
| N-Formylloline (NFL) | 1.0 µg/µL | 80.1% antifeedancy | ||
| 0.5 µg/µL | 63.3% antifeedancy | |||
| 0.25 µg/µL | 42.4% antifeedancy | |||
| NFL/NAL Mixture (1:1) | 1.0 µg/µL | 80.9% antifeedancy | ||
| 0.5 µg/µL | 70.0% antifeedancy | |||
| 0.25 µg/µL | 46.7% antifeedancy | |||
| Rhopalosiphum padi (Bird cherry-oat aphid) | Loline Alkaloids | 1-20 µg/mL (LC50) | Impaired development and fecundity | [1] |
| Oncopeltus fasciatus (Large milkweed bug) | Loline Alkaloids | 1-20 µg/mL (LC50) | Impaired development and fecundity | [1] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Endophyte-Infected Tall Fescue
This protocol describes a general method for the extraction and purification of this compound from endophyte-infected tall fescue seeds or plant material.
Materials:
-
Endophyte-infected tall fescue (Festuca arundinacea) seeds or dried plant material
-
Dichloromethane
-
Methanol
-
Aqueous sulfuric acid (1%)
-
Aqueous sodium hydroxide (5%)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
Rotary evaporator
-
Chromatography columns
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard of this compound (if available)
Procedure:
-
Extraction:
-
Grind the dried plant material or seeds to a fine powder.
-
Perform a Soxhlet extraction with dichloromethane for 8 hours to defat the material.
-
Air-dry the defatted material to remove residual solvent.
-
Perform a second Soxhlet extraction with methanol for 8 hours to extract the alkaloids.
-
Concentrate the methanolic extract using a rotary evaporator to obtain a crude extract.
-
-
Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the crude methanolic extract in 1% aqueous sulfuric acid.
-
Wash the acidic solution with dichloromethane to remove non-basic compounds. Discard the organic phase.
-
Basify the aqueous solution to pH 10 with 5% aqueous sodium hydroxide.
-
Extract the alkaloids from the basic aqueous solution with dichloromethane (repeat 3-4 times).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dichloromethane extract using a rotary evaporator to obtain the crude loline alkaloid mixture.
-
-
Chromatographic Purification:
-
Column Chromatography (CC):
-
Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane).
-
Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).
-
Collect fractions and monitor the separation using TLC.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the collected fractions on a TLC plate alongside the crude extract and a standard of this compound (if available).
-
Develop the plate in a suitable solvent system (e.g., dichloromethane:methanol, 95:5).
-
Visualize the spots under UV light or by using an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
-
Combine the fractions containing pure this compound based on the TLC analysis and concentrate them to yield the purified compound.
-
Protocol 2: Non-Choice Antifeedant Bioassay
This protocol is adapted from the methodology used to assess the antifeedant activity of loline alkaloids against the horn fly (Haematobia irritans) and can be modified for other insect species.
Materials:
-
Test insects (e.g., adult horn flies, aphids, milkweed bugs)
-
Purified this compound
-
Appropriate solvent for NAL (e.g., acetone)
-
Artificial diet or suitable food source for the test insect
-
Petri dishes or other suitable bioassay arenas
-
Micropipette
-
Filter paper discs (if applicable)
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 0.25, 0.5, and 1.0 µg/µL).
-
Prepare a control solution containing only the solvent.
-
-
Treatment of Food Source:
-
Apply a known volume of each test solution (and the control) to the artificial diet or food source. For example, apply 10 µL of the solution to a small portion of the diet.
-
Allow the solvent to evaporate completely before introducing the insects.
-
-
Bioassay Setup:
-
Place one treated food source in each bioassay arena (e.g., a Petri dish).
-
Introduce a predetermined number of insects into each arena. The number of insects will depend on the species and the size of the arena.
-
For each concentration and the control, prepare multiple replicates (e.g., 5-10 replicates).
-
-
Incubation and Observation:
-
Place the bioassay arenas in an incubator or environmental chamber under conditions suitable for the test insect.
-
After a specific period (e.g., 24 hours), record the amount of food consumed in each arena. This can be done by visual estimation of the feeding area, weighing the remaining food, or other quantitative methods.
-
Calculate the Antifeedant Index (AFI) or percentage of antifeedancy using the following formula:
-
AFI (%) = [(C - T) / (C + T)] x 100
-
Where C is the amount of food consumed in the control group and T is the amount of food consumed in the treatment group.
-
Alternatively, a simpler percentage antifeedancy can be calculated as:
-
Antifeedancy (%) = [(C - T) / C] x 100
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine if there are significant differences in feeding between the treatment groups and the control.
-
Mandatory Visualizations
Caption: Workflow for this compound antifeedant activity assessment.
Caption: Logical relationship of this compound's antifeedant activity.
Mechanism of Action and Signaling Pathways
The precise mechanism of action by which loline alkaloids, including this compound, exert their antifeedant effects is not yet fully elucidated. However, it is suggested that they may act as neurotoxins in insects.[1] The differences in insecticidal activity among various loline derivatives, such as the higher toxicity of N-formylloline compared to other lolines, indicate that the chemical group at the C-1 amine position is crucial for their biological activity.[1]
While specific signaling pathways in insects that are directly targeted by this compound have not been identified, the general understanding of insect feeding behavior and deterrence involves complex interactions with the insect's gustatory and olfactory systems. Antifeedants typically act by stimulating deterrent receptors in the insect's taste organs, leading to the cessation of feeding. Further research is required to identify the specific receptors and downstream signaling cascades that are modulated by this compound in various insect pests. This knowledge will be invaluable for the rational design of new and more effective insect control agents.
References
Application Notes and Protocols for the Synthesis of N-Acetylloline Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loline alkaloids, a class of saturated 1-aminopyrrolizidines with a distinctive C2-C7 ether bridge, are naturally occurring compounds with significant insecticidal and antifeedant properties.[1][2] N-Acetylloline, a prominent member of this family, serves as a valuable scaffold for the development of novel insecticides. Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. This document provides detailed protocols for the synthesis of this compound and its derivatives, methodologies for their biological evaluation, and a framework for interpreting SAR data.
Introduction
The growing need for effective and environmentally benign insecticides has driven research into naturally derived compounds. Loline alkaloids, produced by endophytic fungi in certain grasses, represent a promising class of insecticidal agents with low mammalian toxicity.[2][3] The 1-amino group of the loline scaffold is a key position for chemical modification, allowing for the synthesis of a diverse library of derivatives. By systematically altering the substituent at this position, researchers can probe the structural requirements for optimal biological activity. This process, known as a Structure-Activity Relationship (SAR) study, is a cornerstone of modern drug discovery and agrochemical development. These application notes will guide researchers through the synthesis of this compound derivatives and their subsequent biological evaluation to establish a robust SAR.
Data Presentation: Structure-Activity Relationship of Loline Derivatives
The following table summarizes the antifeedant activity of selected loline derivatives against the horn fly (Haematobia irritans). This data is essential for establishing a preliminary SAR and guiding the design of future derivatives.
| Compound ID | R Group | Concentration (µg/µL) | Antifeedancy (%)[4][5] |
| 1 | H (Loline) | 0.25 | Not significant |
| 0.50 | 35.5 | ||
| 1.00 | 57.6 | ||
| 2 | COCH₃ (this compound) | 0.25 | 37.2 |
| 0.50 | 53.3 | ||
| 1.00 | 62.8 | ||
| 3 | CHO (N-Formylloline) | 0.25 | 42.4 |
| 0.50 | 63.3 | ||
| 1.00 | 80.1 |
Preliminary SAR Observations:
-
The presence of an acyl group at the 1-amino position appears to be important for antifeedant activity, as both this compound and N-Formylloline generally show higher activity than the parent compound, loline.[4][5]
-
The nature of the acyl group influences the potency, with the formyl group in N-Formylloline conferring the highest antifeedant activity in this assay.[4][5]
-
A clear dose-dependent response is observed for all active compounds.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from Loline
This protocol describes the N-acetylation of loline using acetyl chloride.
Materials:
-
Loline
-
Acetyl Chloride
-
Anhydrous Chloroform (or Dichloromethane)
-
Triethylamine (or another suitable base)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Silica Gel for Column Chromatography
-
Solvents for Chromatography (e.g., Ethyl Acetate/Hexane mixture)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve loline in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.
-
Addition of Base: Add triethylamine to the solution. This will act as a scavenger for the HCl generated during the reaction.
-
Acetylation: Slowly add a solution of acetyl chloride in anhydrous chloroform to the cooled loline solution via a dropping funnel.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of N-Acyl Loline Derivatives
This protocol can be adapted for the synthesis of various N-acyl derivatives by substituting acetyl chloride with other acylating agents (e.g., propionyl chloride, benzoyl chloride).
Procedure:
Follow the general procedure outlined in Protocol 1, replacing acetyl chloride with the desired acyl chloride or anhydride. The reaction conditions (temperature, time) and purification method may need to be optimized for each new derivative.
Protocol 3: Antifeedant Bioassay (Non-choice Test)
This protocol describes a general method for evaluating the antifeedant activity of synthesized compounds against a target insect pest.
Materials:
-
Synthesized this compound derivatives
-
Acetone (or other suitable solvent)
-
Artificial diet or host plant leaves
-
Petri dishes or multi-well plates
-
Target insect larvae (e.g., Spodoptera littoralis)
-
Controlled environment chamber (for temperature, humidity, and light control)
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in acetone at various concentrations.
-
Treatment Application: Apply a known volume of each compound solution evenly onto a pre-weighed amount of artificial diet or a leaf disc. Allow the solvent to evaporate completely. A control group should be treated with solvent only.
-
Insect Introduction: Place one insect larva into each petri dish or well containing the treated diet/leaf.
-
Incubation: Maintain the bioassay in a controlled environment chamber under conditions suitable for the test insect.
-
Data Collection: After a set period (e.g., 24 or 48 hours), remove the larvae and re-weigh the remaining diet/leaf. The amount of food consumed is calculated by subtracting the final weight from the initial weight (corrected for water loss using control diet/leaves without larvae).
-
Calculation of Antifeedancy Index: Calculate the Antifeedancy Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the amount of food consumed in the control group and T is the amount of food consumed in the treatment group.
-
Data Analysis: Analyze the data to determine dose-response relationships and calculate EC₅₀ values (the concentration required to cause 50% antifeedancy).
Visualizations
Caption: General workflow for the synthesis of N-Acyl Loline derivatives.
Caption: Workflow for biological evaluation and SAR studies.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene Clusters for Insecticidal Loline Alkaloids in the Grass-Endophytic Fungus Neotyphodium uncinatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivity Screening of Loline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro bioactivity of loline alkaloids, a class of naturally occurring insecticides. This document details protocols for screening various biological activities, including insecticidal, antifeedant, antifungal, antimicrobial, and cytotoxic effects. The information is intended to guide researchers in the evaluation of loline alkaloids for potential applications in agriculture and pharmacology.
Overview of Loline Alkaloids
Loline alkaloids are aminopyrrolizidine compounds produced by endophytic fungi of the genus Epichloë that live in symbiotic relationships with various grasses.[1] These alkaloids are known for their potent insecticidal and insect-deterrent properties against a broad range of insects.[1] The basic structure of loline alkaloids consists of a saturated pyrrolizidine ring with an ether bridge, a feature that is uncommon in natural products. Different substitutions at the C-1 amine group give rise to various loline derivatives, such as N-formylloline (NFL), N-acetylloline (NAL), and N-methylloline (NML), each with potentially different biological activities.[1][2] Notably, while toxic to insects, loline alkaloids have shown little to no toxicity in mammals.[3][4]
Bioactivity Screening Data
The following tables summarize the quantitative data on the bioactivity of various loline alkaloids from published studies.
Table 1: Insecticidal and Antifeedant Activity of Loline Alkaloids
| Loline Alkaloid | Test Organism | Bioassay Type | Endpoint | Result | Reference |
| N-formylloline (NFL), this compound (NAL) | Bird cherry-oat aphid (Rhopalosiphum padi), Large milkweed bug (Oncopeltus fasciatus) | Toxicity Assay | LC₅₀ | 1-20 µg/mL | [1] |
| N-formylloline (NFL), this compound (NAL), N-methylloline (NML) | Greenbug (Schizaphis graminum) | Toxicity Assay | LC₅₀ | Similar to nicotine sulfate | [5] |
| N-formylloline (NFL) | Fall armyworm (Spodoptera frugiperda) | Feeding Behavior | Reduced Weight Gain | Significant reduction | [2] |
| This compound (NAL) | European corn borer (Ostrinia nubilalis) | Feeding Behavior | Reduced Weight Gain | Significant reduction | [2] |
| N-acetylnorloline (NANL) | Argentine stem weevil (Listronotus bonariensis) larvae | Toxicity Assay | Mortality | High mortality | [2][6] |
| Alkaloid Extract (ALKE), Loline, NFL/NAL mixture, NFL, NAL | Horn fly (Haematobia irritans) | Antifeedant Assay | Feeding Reduction | Concentration-dependent reduction | [4] |
Experimental Protocols
This section provides detailed protocols for the in vitro screening of loline alkaloids.
Insecticidal and Antifeedant Activity Assays
3.1.1. Diet-Incorporated Feeding Bioassay
This method is used to assess both the toxicity and feeding deterrence of loline alkaloids.
Protocol:
-
Diet Preparation: Prepare a standard artificial diet for the insect species being tested.
-
Compound Incorporation: While the diet is still liquid, incorporate the loline alkaloid (dissolved in a suitable solvent) at various concentrations. A solvent-only control and a negative control (no treatment) should also be prepared.
-
Assay Setup: Dispense a known volume of the diet into individual wells of a multi-well plate or small petri dishes.
-
Insect Introduction: Place one insect larva (e.g., fall armyworm or European corn borer) into each well.
-
Incubation: Maintain the insects under controlled conditions (temperature, humidity, and light cycle) appropriate for the species.
-
Data Collection: After a set period (e.g., 7 days), record the following parameters:
-
Larval mortality (for toxicity assessment).
-
Larval weight (to assess growth inhibition).
-
Amount of diet consumed (for antifeedant assessment).
-
-
Analysis: Calculate LC₅₀ values for toxicity and compare weight gain and diet consumption between treated and control groups to determine antifeedant effects.
3.1.2. Non-Choice Antifeedant Bioassay
This assay is specifically designed to measure the antifeedant properties of a compound.
Protocol:
-
Test Substrate: Use a palatable substrate for the target insect, such as a leaf disc or a filter paper disc soaked in a sucrose solution.
-
Compound Application: Apply a known concentration of the loline alkaloid to the test substrate. Prepare control substrates with solvent only.
-
Assay Chamber: Place a single test substrate in a petri dish or other suitable container.
-
Insect Introduction: Introduce a single, pre-weighed insect into the chamber.
-
Incubation: Maintain under appropriate environmental conditions for a defined period (e.g., 24 hours).
-
Data Collection: Measure the area of the substrate consumed by the insect.
-
Analysis: Calculate an antifeedant index or compare the consumption of treated versus control substrates.
Workflow for Insecticidal and Antifeedant Assays
Caption: Workflow for insecticidal and antifeedant bioassays.
Antifungal Activity Assay
While specific studies on the antifungal activity of loline alkaloids are limited, a standard broth microdilution method can be employed for screening.
Protocol:
-
Fungal Culture: Prepare a suspension of the target fungal spores or mycelial fragments in a suitable broth medium (e.g., Potato Dextrose Broth). Adjust the suspension to a standardized concentration.
-
Compound Preparation: Prepare a stock solution of the loline alkaloid in a suitable solvent (e.g., DMSO). Perform serial dilutions in the broth to achieve a range of test concentrations.
-
Assay Setup: In a 96-well microtiter plate, add the diluted loline alkaloid solutions to the wells. Include a positive control (a known antifungal agent), a negative control (broth and fungal culture only), and a solvent control.
-
Inoculation: Add the fungal suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature for the fungus (e.g., 25-28°C) for a period sufficient for growth in the negative control wells (e.g., 48-72 hours).
-
Data Collection: Determine the Minimum Inhibitory Concentration (MIC) by visually assessing the lowest concentration of the loline alkaloid that inhibits fungal growth. Alternatively, use a spectrophotometer to measure turbidity.
-
Analysis: The MIC value is reported as the result.
Antimicrobial Activity Assay
Similar to the antifungal assay, a broth microdilution method is recommended for screening the antibacterial activity of loline alkaloids.
Protocol:
-
Bacterial Culture: Prepare an inoculum of the target bacteria in a suitable broth (e.g., Mueller-Hinton Broth) and adjust it to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the loline alkaloid and perform serial dilutions in the broth.
-
Assay Setup: In a 96-well plate, add the diluted loline alkaloid solutions. Include a positive control (a known antibiotic), a negative control (broth and bacteria only), and a solvent control.
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: Determine the MIC as the lowest concentration that prevents visible bacterial growth.
-
Analysis: The MIC value is reported as the result.
Workflow for Antimicrobial/Antifungal Microdilution Assay
Caption: Workflow for antimicrobial/antifungal microdilution assays.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for screening the cytotoxicity of compounds.
Protocol:
-
Cell Culture: Plate cells (e.g., a human cancer cell line or a non-cancerous cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the loline alkaloid in the cell culture medium. Replace the existing medium in the wells with the medium containing the loline alkaloids. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action and Signaling Pathways
The exact mechanisms of the insecticidal actions of loline alkaloids are not yet fully understood.[1] However, it is suggested that they may act as neurotoxins in insects.[1] The structural similarity of some loline derivatives to the neurotransmitter acetylcholine suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), similar to the mode of action of nicotine.[2] This interaction could lead to overstimulation of the nervous system, paralysis, and death of the insect.
The biosynthetic pathway of loline alkaloids has been partially elucidated. It begins with the amino acids L-proline and L-homoserine and involves a series of enzymatic steps to form the characteristic pyrrolizidine ring with an ether bridge.[3][7] The diversification of loline alkaloids is a result of modifications to the 1-amino group, catalyzed by various enzymes.
Proposed Biosynthetic Pathway of Loline Alkaloids
Caption: Simplified biosynthetic pathway of major loline alkaloids.
Further research is required to fully elucidate the specific molecular targets and signaling pathways affected by loline alkaloids in insects and other organisms. This knowledge will be crucial for the development of targeted and effective applications.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
- 3. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic precursors of fungal pyrrolizidines, the loline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation of N-Acetylloline from Endophyte Cultures
Introduction
N-Acetylloline is a saturated aminopyrrolizidine alkaloid produced by various fungal endophytes, particularly those of the Epichloë and Neotyphodium genera, which form symbiotic relationships with cool-season grasses.[1][2] These alkaloids, including this compound, are recognized for their role in protecting host plants from insect herbivores.[1][3] The isolation and characterization of this compound are crucial for research into its bioactivity, mechanism of action, and potential applications in agriculture and drug development. This document provides a detailed protocol for the isolation, purification, and characterization of this compound from endophyte cultures.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior during extraction and chromatographic analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [4] |
| Molecular Weight | 196.25 g/mol | [4][5] |
| IUPAC Name | N-methyl-N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.0³,⁷]nonan-8-yl]acetamide | [4] |
| CAS Number | 4914-36-7 | [4] |
| Octanol/Water Partition Coefficient (logP) | -0.311 | [5] |
| Water Solubility (log₁₀WS in mol/l) | -0.14 | [5] |
Experimental Protocol: Isolation and Purification
This protocol outlines the key steps from the cultivation of the endophyte to the final analysis of the isolated compound.
Part 1: Endophyte Cultivation and Fermentation
The initial step involves growing the endophytic fungus in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
Materials:
-
Pure culture of this compound-producing endophytic fungus (e.g., Epichloë coenophiala)
-
Potato Dextrose Broth (PDB) or similar nutrient-rich medium[6]
-
Orbital shaker incubator[9]
-
Sterile water
-
Mycelial plugs from a pure plate culture
Procedure:
-
Medium Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and dispense it into Erlenmeyer flasks (e.g., 100 mL in a 250 mL flask).[7] Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the cooled, sterile PDB with 3-5 mycelial plugs of the endophytic fungus from a fresh PDA plate.[10]
-
Incubation: Incubate the flasks on an orbital shaker at 150 rpm at a temperature of 25-28°C for 14-21 days.[7][9] The constant agitation ensures proper aeration and nutrient distribution for fungal growth and metabolite production.
Part 2: Extraction of Crude this compound
This part of the protocol focuses on separating the fungal biomass from the culture broth and extracting the alkaloids from the supernatant using solvent-based methods.
Materials:
-
Endophyte culture from Part 1
-
Centrifuge and centrifuge tubes
-
Whatman No. 1 filter paper or equivalent
-
Separatory funnel
-
Extraction Solvents: Isopropanol/water, Ethyl Acetate, or Chloroform[9][11][12]
-
Rotary evaporator[9]
Procedure:
-
Separation of Mycelia: After the incubation period, separate the fungal mycelium from the culture broth by centrifugation at 12,000 rpm for 20 minutes or by filtration through Whatman No. 1 filter paper.[8][9]
-
Solvent Extraction:
-
Collect the supernatant (filtrate), which contains the secreted secondary metabolites.
-
Transfer the supernatant to a separatory funnel and add an equal volume of the chosen extraction solvent (e.g., ethyl acetate).[9]
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The organic solvent layer containing the extracted compounds is typically the bottom layer if using chloroform and the top layer if using ethyl acetate.
-
Collect the organic layer. Repeat the extraction process on the aqueous layer two more times to maximize the yield.[8]
-
-
Concentration: Combine all organic extracts and concentrate them to dryness using a rotary evaporator at a controlled temperature (e.g., 45°C).[9] The resulting residue is the crude extract containing this compound.
Part 3: Purification and Analysis
The crude extract is a complex mixture of metabolites. Chromatographic techniques are required for the purification and subsequent identification of this compound.
Materials:
-
Crude extract from Part 2
-
Solvents for chromatography (e.g., Methanol, Acetonitrile, Dichloromethane)[7]
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Mass Spectrometer (MS) detector
Procedure:
-
Re-dissolving the Extract: Re-dissolve the dried crude extract in a minimal amount of a suitable solvent, such as methanol, for further analysis.[9]
-
Partial Purification (Optional):
-
Preparative Thin Layer Chromatography (TLC) can be used for initial purification.[7]
-
Spot the crude extract onto a TLC plate and develop it using a solvent system like dichloromethane:methanol (90:10 v/v).[7]
-
Visualize the separated bands (e.g., using a UV lamp or staining agents).
-
Scrape the silica from the band corresponding to the expected Rf value of this compound and elute the compound with a polar solvent.
-
-
High-Level Purification and Quantification:
-
For rigorous purification and quantification, employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Gas Chromatography (GC).[11][13]
-
LC-MS/MS is a highly sensitive and specific method for both identifying and quantifying loline alkaloids.[12]
-
A newly developed LC-MS/MS method using an isopropanol/water extraction has shown high sensitivity and accuracy for loline analysis.[12]
-
Analytical Methodologies
The choice of analytical technique is critical for the accurate identification and quantification of this compound.
| Analytical Technique | Key Parameters & Notes | Reference |
| Gas Chromatography (GC) | Often equipped with a flame ionization detector (FID). This compound can be difficult to separate and quantify with standard GC methods. Derivatization may be required. | [11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | The preferred method for its high sensitivity and accuracy. Allows for both qualitative identification and precise quantification. Can distinguish between different loline alkaloids. | [12] |
| High-Performance Liquid Chromatography (HPLC) | Can be used with UV or fluorescence detectors. Method development is required to achieve good separation from other metabolites. Ion-pair chromatography has been used for related compounds. | [13][14] |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of the this compound molecule.
Workflow for this compound Isolation
Caption: Experimental workflow for isolating this compound.
References
- 1. Novel Antifungal Activity of Lolium-Associated Epichloë Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C10H16N2O2 | CID 24905419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. scialert.net [scialert.net]
- 7. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extracts of endophytic fungi from leaves of selected Nigerian ethnomedicinal plants exhibited antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loline alkaloid production by fungal endophytes of Fescue species select for particular epiphytic bacterial microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. archives.ijper.org [archives.ijper.org]
- 14. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting N-Acetylloline extraction from plant material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction of N-Acetylloline from plant material. The following information is based on established principles of alkaloid extraction.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound extraction?
A1: this compound is an alkaloid. The extraction of alkaloids from plant materials is typically based on their basic nature. The general principle involves an acid-base extraction technique.[1][2] The plant material is first treated with an acid to form the salt of the alkaloid, which is soluble in a polar solvent (like water or ethanol). This allows for the separation of the alkaloid salt from other non-polar compounds. Subsequently, the solution is basified to liberate the free alkaloid base, which is then extracted using an immiscible organic solvent.[1][2]
Q2: My this compound yield is consistently low. What are the potential causes and solutions?
A2: Low yields of this compound can stem from several factors. One common issue is improper preparation of the plant material; ensure it is finely ground to maximize the surface area for extraction.[1] Another critical factor is the pH during the acid and base treatment steps. Verify that the pH is appropriate to ensure the complete conversion of the alkaloid to its salt and then back to its free base form.[1] Insufficient extraction time can also lead to low yields, so extending this period may be beneficial.[1] Additionally, the choice of solvent is crucial; different alkaloids have varying solubilities in different solvents. It may be necessary to experiment with a range of polar and non-polar solvents to optimize the yield.
Q3: I am observing the formation of an emulsion during the liquid-liquid extraction step. How can I resolve this?
A3: Emulsion formation is a common problem in liquid-liquid extractions, particularly when dealing with complex plant extracts. To break an emulsion, you can try adding a small amount of a saturated salt solution, such as sodium chloride (brine).[1] Gently swirling or rocking the separation funnel, as opposed to vigorous shaking, can also help prevent emulsion formation. Centrifugation, if available, is another effective method for separating the layers.
Q4: I suspect my this compound is degrading during the extraction process. What conditions can cause degradation and how can I prevent it?
A4: Alkaloids can be susceptible to degradation, especially at high temperatures and extreme pH values.[2][3] To minimize degradation, it is advisable to avoid excessive heat during solvent evaporation and to perform the extraction process as quickly as possible.[1] Storing extracts in a cool, dark place can also help prevent degradation.[1] While specific data on this compound is limited, studies on the related compound N-acetylcysteine show significant degradation under acidic, basic, and oxidative conditions, as well as upon exposure to heat and light.[4][5] Therefore, it is crucial to handle the extract with care, avoiding prolonged exposure to harsh conditions.
Q5: Can tannins in the plant material interfere with the extraction?
A5: Yes, tannins can interfere with alkaloid extraction by precipitating them out of the solution, which can lead to lower yields.[3] This may be observed as a "sludge" at the bottom of your extraction vessel.[3] To mitigate this, some protocols suggest adding vegetable glycerine to the extraction mixture.[3] In some cases, a preliminary step to remove tannins, such as precipitation with lead acetate (with subsequent removal of excess lead), may be necessary, though this adds complexity and potential for sample loss.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete cell lysis | Ensure plant material is finely powdered. Consider using a cell lysis buffer or physical disruption methods like sonication.[6] |
| Incorrect pH | Use a pH meter to verify the acidity (e.g., pH 2-3) during the initial acid extraction and alkalinity (e.g., pH 9-10) during the basification step. | |
| Inappropriate solvent | Experiment with different organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) for the final extraction step. | |
| Insufficient extraction time | Increase the duration of the maceration or Soxhlet extraction.[2] | |
| Presence of tannins | Add 5-10% vegetable glycerine to the extraction solvent to prevent alkaloid precipitation.[3] | |
| Emulsion Formation | Vigorous shaking | Gently invert or swirl the separation funnel instead of shaking vigorously. |
| High concentration of surfactants | Add a saturated solution of NaCl (brine) to help break the emulsion.[1] | |
| Centrifuge the mixture to force layer separation. | ||
| Compound Degradation | Excessive heat | Use a rotary evaporator at a low temperature for solvent removal. Avoid prolonged heating.[1][2] |
| Extreme pH | Minimize the time the sample is exposed to highly acidic or basic conditions.[4] | |
| Oxidation | Consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). Store the final extract under refrigeration and protected from light. | |
| Co-extraction of Impurities | Non-specific extraction | Perform a defatting step with a non-polar solvent (e.g., hexane) before the acid-base extraction to remove lipids and other non-polar impurities. |
| Incomplete separation | Ensure clear separation of aqueous and organic layers during liquid-liquid extraction. Multiple extractions of the aqueous layer with the organic solvent can improve purity. |
Experimental Protocols
General Acid-Base Extraction Protocol for Alkaloids
This protocol provides a general framework. Optimization of solvents, pH, and extraction times may be necessary for specific plant materials.
-
Preparation of Plant Material: Thoroughly dry the plant material to prevent microbial growth and then grind it into a fine powder to increase the surface area for extraction.[1]
-
Acidification: Macerate the powdered plant material in a dilute acidic solution (e.g., 0.5–1% hydrochloric acid or acetic acid) for a specified period (e.g., 24-48 hours).[1] This converts the this compound into its water-soluble salt form.
-
Filtration: Filter the mixture to separate the acidic extract containing the dissolved alkaloid salt from the solid plant debris.[1]
-
Basification: Carefully add a base (e.g., dilute sodium hydroxide or ammonium hydroxide) to the filtered extract to raise the pH (e.g., to 9-10). This will convert the alkaloid salt back into its free base form, which is typically less soluble in water.[1]
-
Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).[1] The free alkaloid base will partition into the organic layer.
-
Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound extract.[1]
-
Purification (Optional): The crude extract can be further purified using techniques such as column chromatography or recrystallization.
Visualizations
Caption: General workflow for this compound extraction from plant material.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. livetoplant.com [livetoplant.com]
- 2. Alkaloids in Focus: A Review of the Extraction Process and Its Impact [plantextractwholesale.com]
- 3. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 4. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient for Loline Alkaloid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of loline alkaloids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the separation of loline alkaloids using HPLC.
Q1: Why am I seeing poor peak shape (tailing or fronting) for my loline alkaloid peaks?
A1: Poor peak shape is a common issue when analyzing basic compounds like loline alkaloids.[1][2] Several factors can contribute to this:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen in loline alkaloids, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of the analytes.[3] If the pH is not optimal, it can result in poor peak shape. For basic compounds like loline alkaloids, a mobile phase pH that is 2 units below the pKa of the analyte can improve peak shape.
-
Column Overload: Injecting too much sample can lead to peak fronting.
Troubleshooting Steps:
-
Modify Mobile Phase:
-
Add an acidic modifier: Incorporating a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can protonate the silanol groups, reducing their interaction with the loline alkaloids and improving peak symmetry.[4]
-
Use a buffer: Employing a buffer system (e.g., ammonium acetate or phosphate) helps maintain a consistent pH throughout the analysis, leading to more reproducible peak shapes.[2][5]
-
Consider ionic liquids: Ionic liquids can be used as mobile phase additives to mask residual silanol groups and reduce peak tailing.[1]
-
-
Optimize pH: Adjust the mobile phase pH to ensure the loline alkaloids are in a single ionic state. Experiment with a pH range to find the optimal condition for your specific analytes.[6]
-
Select an Appropriate Column:
-
End-capped columns: Use columns that are thoroughly end-capped to minimize the number of free silanol groups.
-
Alternative stationary phases: Consider using a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity and improved peak shape for alkaloids compared to traditional C18 columns.[7][8][9] A combined C18-PFP stationary phase can also provide good retention, peak shape, and selectivity.[8][9]
-
-
Reduce Sample Concentration: If column overload is suspected, dilute your sample and reinject.
Q2: I am having difficulty achieving adequate separation between different loline alkaloids. What can I do to improve resolution?
A2: Improving the resolution between closely eluting loline alkaloids often requires a systematic optimization of your HPLC method.[10]
Troubleshooting Steps:
-
Optimize the Gradient:
-
Decrease the gradient slope: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between peaks.[11]
-
Use a multi-step gradient: If peaks are clustered in a specific region of the chromatogram, a multi-linear gradient can be employed. This involves using a shallow gradient in the region of interest and a steeper gradient to elute strongly retained compounds more quickly.[12]
-
-
Adjust Mobile Phase Composition:
-
Change the Stationary Phase: Different column chemistries provide different selectivities. If you are using a C18 column, consider trying a PFP or a phenyl-hexyl column to achieve a different separation profile.[1]
-
Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves your separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC gradient for separating loline alkaloids?
A1: A good starting point for a reversed-phase HPLC gradient for loline alkaloids would be a linear gradient using a C18 or PFP column.[7][8] A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
A starting gradient could be:
-
5-10% B for 1-2 minutes
-
Linearly increase to 50-70% B over 10-15 minutes
-
Increase to 95% B for a column wash
-
Return to initial conditions and equilibrate
This is a general starting point and will likely require optimization for your specific mixture of loline alkaloids.
Q2: How do I choose between a C18 and a PFP column for loline alkaloid separation?
A2: The choice between a C18 and a PFP column depends on the specific loline alkaloids you are trying to separate.
-
C18 columns provide hydrophobic interactions and are a good general-purpose choice. However, they may show poor retention for more polar loline alkaloids.[8][9]
-
PFP columns offer multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. This can lead to better retention and selectivity for polar and aromatic compounds, which can be beneficial for separating structurally similar alkaloids.[1][8][9]
It is often recommended to screen both column types during method development to determine which provides the best separation for your analytes of interest.[9]
Q3: What are the best practices for mobile phase preparation to ensure reproducible results?
A3: Consistent and accurate mobile phase preparation is crucial for reproducible HPLC results.
-
Use high-purity solvents: Always use HPLC-grade or MS-grade solvents and reagents to minimize baseline noise and interfering peaks.
-
Degas the mobile phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to pressure fluctuations and baseline noise. Degas your mobile phase daily using methods like sonication, vacuum filtration, or helium sparging.
-
Precise measurements: Use calibrated glassware for accurate measurement of solvent volumes and additives.
-
Fresh preparation: Prepare mobile phases fresh daily to avoid changes in composition due to evaporation or degradation.
-
Consistent pH adjustment: If using a buffer, ensure the pH is measured and adjusted consistently for each batch of mobile phase.[14]
Q4: How can I prevent column degradation when working with acidic mobile phases?
A4: While acidic mobile phases are often necessary for good peak shape with alkaloids, they can degrade silica-based columns over time, especially at low pH (<2).[6]
-
Use columns with a wide pH range: Select columns that are specified by the manufacturer to be stable at lower pH values. Hybrid or polymer-based columns often have a wider pH tolerance.[6]
-
Flush the column after use: After completing your analyses, flush the column with a neutral solvent mixture (e.g., methanol/water) to remove any residual acid.[6]
-
Use a guard column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates, extending its lifetime.[14]
Experimental Protocols
Protocol 1: General HPLC-MS/MS Method for Loline Alkaloid Analysis
This protocol is a generalized procedure based on common practices for alkaloid analysis.[7][8][15]
-
Sample Preparation (Solid-Phase Extraction - SPE): a. Homogenize the sample material. b. Perform an extraction using a suitable solvent, such as a methanol:water mixture.[7] A shaking extraction with isopropanol/water has also been shown to be effective.[15] c. Condition an SPE cartridge (e.g., Strata-X) with methanol followed by water. d. Load the sample extract onto the SPE cartridge. e. Wash the cartridge with a weak solvent to remove interferences. f. Elute the loline alkaloids with methanol. g. Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
HPLC Conditions:
-
Column: C18 or PFP column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 - 40 °C.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 60% B
-
10-12 min: 60% to 95% B
-
12-14 min: Hold at 95% B
-
14-14.1 min: 95% to 5% B
-
14.1-18 min: Equilibrate at 5% B
-
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions for each specific loline alkaloid using a standard solution.
-
Data Presentation
Table 1: Comparison of Stationary Phases for Alkaloid Separation
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| C18 | Good hydrophobic selectivity, widely available.[9] | Poor retention for very polar compounds, potential for peak tailing with basic analytes.[8][9] | General purpose separation of a range of alkaloids. |
| PFP | Multiple interaction mechanisms (hydrophobic, aromatic, dipole-dipole), improved retention for polar compounds, good for isomer separation.[1][9] | May have lower separation efficiency for some non-polar compounds compared to C18.[8] | Polar loline alkaloids, structurally similar isomers. |
| C18-PFP Hybrid | Combines hydrophobic interaction of C18 with the polar retention of PFP, good peak shape and selectivity.[8][9] | May be more expensive than single-chemistry columns. | Complex mixtures of loline alkaloids with varying polarities. |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Primary Function | Secondary Effects |
| Formic Acid | 0.05 - 0.2% | Improves peak shape for basic compounds by protonating silanols, enhances ionization in ESI-MS.[4] | Can alter selectivity. |
| Ammonium Acetate | 5 - 20 mM | Acts as a buffer to control pH, can improve peak shape.[2] | Volatile, so it is compatible with MS detection. |
| Ionic Liquids | Varies | Mask residual silanol groups, reduce peak tailing.[1] | Can significantly alter retention and selectivity.[1] |
Mandatory Visualizations
Caption: Troubleshooting workflow for poor peak shape and resolution.
Caption: General workflow for HPLC method development for loline alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. development-of-an-hplc-ms-ms-method-for-the-determination-of-alkaloids-in-lupins - Ask this paper | Bohrium [bohrium.com]
- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 9. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Implement Gradient HPLC for Biomolecule Separation [eureka.patsnap.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. mastelf.com [mastelf.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylloline Stability & Extraction
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-acetylloline during storage and extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a saturated 1-aminopyrrolizidine alkaloid produced by fungal endophytes (genus Epichloë) that live symbiotically with certain grasses like tall fescue and meadow fescue.[1] It is known for its insecticidal and insect-deterrent properties.[1] Stability is a critical concern because degradation of the molecule can lead to a loss of biological activity and the formation of unknown impurities. This can compromise experimental results, affect product shelf-life, and introduce variability in bioassays. While this compound lacks the specific double bond that causes hepatotoxicity in other pyrrolizidine alkaloids, maintaining its structural integrity is paramount for accurate research.[1]
Q2: What are the primary factors that influence this compound stability?
A2: Based on the chemical nature of alkaloids, the primary factors influencing this compound stability are temperature, pH, light, and the presence of oxidizing agents. High temperatures can accelerate degradation reactions.[2] The amine group in the pyrrolizidine ring makes the molecule susceptible to pH-dependent reactions, including hydrolysis of the acetyl group under strongly acidic or basic conditions. Exposure to light and oxygen can also promote degradation.
Q3: Can this compound degrade back into other loline alkaloids?
A3: Yes, the diversification of loline alkaloids involves enzymatic steps that include deacetylation and methylation.[3] For instance, N-acetylnorloline is a precursor to other lolines.[3] While this is a biosynthetic process, harsh chemical conditions during extraction or storage (e.g., strong base) could potentially hydrolyze the acetyl group, converting this compound to loline or related compounds. One study noted that concentrating an alkaloid mixture with a base hydrolyzed loline alkaloids to norloline.[3]
Troubleshooting Guides
Storage Issues
Problem: I observe significant degradation of my this compound standard/sample even when stored frozen.
-
Possible Cause 1: Improper Storage Matrix. The solvent or matrix in which this compound is stored can affect its stability. Aqueous solutions, especially if not buffered to a neutral pH, can be problematic.
-
Solution 1: Optimize Storage Conditions. For long-term storage, it is recommended to store this compound as a dry, solid powder in a desiccator at -20°C or below, protected from light.[4] For solutions, use a non-aqueous solvent like methanol or isopropanol and store at -20°C or -80°C in airtight, amber vials.
-
Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing a sample solution can introduce moisture and accelerate degradation.
-
Solution 2: Aliquot Samples. Prepare single-use aliquots of your this compound stock solutions to avoid multiple freeze-thaw cycles.
-
Possible Cause 3: Oxygen Exposure. The presence of oxygen can lead to oxidative degradation over time, even at low temperatures.
-
Solution 3: Inert Atmosphere. For maximum stability of highly pure standards, consider flushing storage vials with an inert gas like argon or nitrogen before sealing.
Extraction Issues
Problem: Low recovery of this compound from plant material after extraction.
-
Possible Cause 1: Inefficient Extraction Solvent/Method. The choice of solvent and extraction technique significantly impacts yield.
-
Solution 1: Select an Optimized Protocol. A shaking extraction method using an isopropanol/water mixture has been shown to be superior for loline alkaloids, offering high sensitivity and accuracy.[2][5] Another effective method involves extracting ground, freeze-dried grass samples with dichloroethane combined with a methanol-water-ammonia solution.[4][6]
-
Possible Cause 2: Thermal Degradation during Extraction. Some methods, like Accelerated Solvent Extraction (ASE), may use elevated temperatures (e.g., 80°C) which can lead to poor recovery of thermally sensitive compounds.[2]
-
Solution 2: Avoid High Temperatures. Perform extractions at room temperature or below.[2] If homogenization is required, pre-chilling the sample and equipment can help minimize degradation.
-
Possible Cause 3: pH-Related Degradation. Using strong acids or bases during extraction can cause hydrolysis of the acetyl group. While a slightly basic pH is often used to ensure alkaloids are in their free-base form for extraction into organic solvents, prolonged exposure to high pH should be avoided.[3]
-
Solution 3: Use Mild pH Conditions. If a basification step is necessary, use a weak base and minimize the exposure time. For example, a methanol-water-ammonia solution has been successfully used.[4]
Data & Protocols
Table 1: Comparison of Extraction Methods for Loline Alkaloids
| Extraction Method | Solvent System | Temperature | Relative Performance | Reference |
| Shaking (SHA) | Isopropanol/Water (1:1, v/v) | Room Temp | Superior (High sensitivity, accuracy, precision) | [2][5] |
| Sonication (SON) | Isopropanol/Water (1:1, v/v) | Room Temp | Good | [2] |
| Accelerated Solvent Extraction (ASE) | Methanol/Water or Isopropanol/Water | 80°C | Poor | [2] |
| Shaking | Dichloroethane + Methanol/Water/Ammonia | Room Temp | Effective (Used in multiple studies) | [4][6] |
Protocol: Stability Indicating Analysis
To assess the stability of this compound under specific conditions (e.g., in a new formulation), a stability-indicating analytical method is required. This typically involves subjecting the sample to stress conditions and analyzing the degradation over time.
Objective: To determine the degradation rate of this compound in an aqueous solution at a specific pH and temperature.
Methodology:
-
Preparation: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., pH 5, 7, and 9).
-
Incubation: Dispense aliquots of the solution into sealed, amber vials. Place sets of vials in controlled temperature chambers (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), remove one vial from each temperature/pH condition. Immediately freeze the sample at -80°C to halt further degradation until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating method, such as LC-MS/MS.[5] The method should be able to separate the parent this compound peak from any potential degradants.
-
Kinetics: Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k). This data can be used to predict the shelf-life of the solution under those conditions.[7]
Protocol: Optimized Extraction from Grass Tissue
This protocol is based on methods demonstrated to be effective for loline alkaloid analysis.[4][6]
Objective: To efficiently extract this compound from endophyte-infected grass tissue while minimizing degradation.
Methodology:
-
Sample Preparation: Harvest grass tissue and immediately freeze it in liquid nitrogen. Lyophilize (freeze-dry) the tissue to remove water. Grind the dried tissue to a fine powder. Store the powder at -20°C in a desiccator until extraction.[4]
-
Extraction:
-
Weigh 50-100 mg of the dried, ground grass sample into a centrifuge tube.[4][6]
-
Add an internal standard (e.g., 4-phenylmorpholine) to quantify recovery.[6]
-
Add 1 mL of 1,2-dichloroethane and 50 µL of a 40% methanol/5% ammonia solution.[6]
-
Seal the tube and shake vigorously for 60 minutes at room temperature.[4]
-
-
Clarification: Centrifuge the mixture (e.g., 5000 x g for 5 minutes) to pellet the solid plant material.[6]
-
Analysis: Carefully transfer the supernatant (the dichloroethane layer) through a filter into an autosampler vial for analysis by GC or LC-MS/MS.
Visual Guides
Caption: Key environmental factors influencing the chemical stability of this compound.
Caption: Recommended workflow for the proper storage of this compound samples.
Caption: Optimized workflow for extracting this compound from plant material.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: LC-MS Analysis of N-Acetylloline
Welcome to the technical support center for the LC-MS analysis of N-Acetylloline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it typically analyzed?
This compound is a bioactive loline alkaloid produced by fungal endophytes (e.g., Epichloë species) that live in symbiotic relationships with various grass species, such as those from the Lolium (ryegrass) and Festuca (fescue) genera.[1][2][3][4] It is one of the most abundant loline alkaloids found in these endophyte-infected grasses.[1][2][3][4][5] Therefore, the most common matrix for this compound analysis is plant material from these grasses.
Q2: What are matrix effects and how do they affect the LC-MS analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][7] In the analysis of this compound from grass extracts, complex matrix components like chlorophylls, lipids, and other secondary metabolites can co-extract with the analyte.[1][8] These components can cause:
-
Ion Suppression: A decrease in the analyte signal, leading to lower sensitivity and underestimation of the this compound concentration.[6][7]
-
Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.
These effects can significantly compromise the accuracy, precision, and reproducibility of a quantitative LC-MS method.[7]
Q3: My this compound signal is low and inconsistent. Could this be a matrix effect?
Yes, low and inconsistent signal intensity for this compound are classic symptoms of matrix effects, particularly ion suppression. The complex nature of grass extracts makes this a common issue. To confirm if you are experiencing matrix effects, a post-extraction addition experiment is recommended.
Q4: What is the best ionization technique for this compound analysis?
Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of loline alkaloids.[9] ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. However, ESI can be more susceptible to matrix effects than APCI.[7][9][10] APCI is better suited for less polar and more volatile compounds and may result in more fragmentation of the precursor ion for loline alkaloids. The choice between ESI and APCI may depend on the specific matrix and the instrumentation available.
Troubleshooting Guide: Matrix Effects
This guide provides a systematic approach to identifying, quantifying, and mitigating matrix effects in your this compound LC-MS analysis.
Problem: Poor sensitivity, inconsistent results, or poor reproducibility for this compound.
The first step is to determine if a matrix effect is present and to quantify its impact. This is typically done by comparing the signal response of this compound in a pure solvent standard to its response in a sample matrix where the analyte has been spiked after extraction.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare a Blank Matrix Extract: Extract a sample of your grass matrix that is known to not contain this compound (a blank matrix) using your established sample preparation protocol.
-
Prepare a Neat Standard Solution: Prepare a standard solution of this compound in a solvent that is compatible with your mobile phase (e.g., 50:50 methanol:water) at a known concentration (e.g., 100 ng/mL).
-
Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract with the this compound standard to the same final concentration as the neat standard solution.
-
Analyze and Compare: Inject both the neat standard solution and the post-extraction spiked sample into the LC-MS system and compare the peak areas.
-
Calculate the Matrix Effect (%):
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100%
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A troubleshooting workflow for matrix effects is visualized in the following diagram:
If a significant matrix effect is observed, several strategies can be employed to minimize or compensate for it.
Strategy 1: Improve Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound.
-
Solid-Phase Extraction (SPE): SPE can be a highly effective cleanup step. For plant extracts, a combination of reversed-phase (e.g., C18) and ion-exchange sorbents may be necessary to remove both non-polar interferences like chlorophyll and polar interferences.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is widely used for pesticide residue analysis in food and agricultural samples and can be adapted for alkaloid extraction from plant matrices.[5][11][12][13][14] It involves an extraction with acetonitrile followed by a dispersive SPE (dSPE) cleanup step. For green matrices like grass, dSPE sorbents such as graphitized carbon black (GCB) or proprietary sorbents like Z-Sep+ can be effective at removing chlorophyll.[1]
Experimental Protocol: Example QuEChERS for this compound in Grass
-
Homogenization: Weigh 1-2 g of homogenized fresh grass sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and GCB or Z-Sep+ for chlorophyll removal). Shake for 30 seconds.
-
Final Centrifugation: Centrifuge at >3000 x g for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS analysis, potentially after dilution.
Strategy 2: Optimize Chromatographic Separation
If interfering compounds cannot be completely removed during sample preparation, modifying the LC method to chromatographically separate them from this compound is a viable option.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and any co-eluting matrix components.
-
Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which may offer different selectivity for the matrix components.
-
Dilution: A simple yet effective approach is to dilute the final extract. This reduces the concentration of both the analyte and the interfering matrix components, which can lessen the severity of the matrix effect.
Strategy 3: Use a Compensation Method
When matrix effects cannot be eliminated, their impact can be compensated for through the calibration method.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.[15] This ensures that the standards experience the same matrix effects as the analyte in the samples, leading to more accurate quantification.
Experimental Protocol: Matrix-Matched Calibration
-
Prepare Blank Matrix Extract: Generate a sufficient volume of extract from a blank grass sample.
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a pure solvent.
-
Create Calibration Standards: Serially dilute the stock solution into aliquots of the blank matrix extract to create a calibration curve with at least five concentration levels.
-
Analysis: Analyze the matrix-matched standards and the unknown samples. The concentration of this compound in the samples is calculated from the matrix-matched calibration curve.
-
Standard Addition: The method of standard addition involves adding known amounts of a this compound standard to aliquots of the unknown sample.[16] By observing the increase in signal, the initial concentration of the analyte in the sample can be determined by extrapolation. This method is particularly useful when a blank matrix is unavailable.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects. A SIL-IS for this compound would have the same chemical and physical properties and would co-elute with the analyte. Therefore, it would experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the matrix effect is effectively cancelled out. While highly effective, the availability and cost of a specific SIL-IS for this compound may be a limiting factor.
By systematically working through these troubleshooting steps, you can effectively identify, understand, and mitigate matrix effects, leading to the development of a robust and reliable LC-MS method for the quantification of this compound.
References
- 1. Evaluation of various clean-up sorbents in kale followed by LC-MS/MS analysis of pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organomation.com [organomation.com]
- 4. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acetylloline Yield from Fescue Grass
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-Acetylloline from fescue grass.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not detecting any this compound in our fescue samples, only its precursor, loline. What could be the issue?
A1: This is a common issue that typically points to a host-specific enzymatic limitation. The final step in this compound biosynthesis, the acetylation of loline, is catalyzed by a plant-derived acetyltransferase, not an enzyme from the fungal endophyte.[1] If the host fescue variety lacks the specific acetyltransferase, it cannot convert the loline produced by the endophyte into this compound.
-
Troubleshooting Steps:
-
Verify Host Genotype: Confirm that the fescue variety you are using is known to produce this compound in symbiosis with an appropriate endophyte strain. Different fescue cultivars have varying capacities for this conversion.[1]
-
Cross-Reference with Literature: Check published data for the specific fescue cultivar and Epichloë endophyte combination you are using to see if this compound production has been previously reported.
-
Consider a Different Fescue Variety: If your experiment allows, try using a different fescue cultivar known to possess the necessary acetyltransferase.
-
Q2: The yield of this compound is significantly lower than expected. How can we increase it?
A2: Low yields can be attributed to several factors, ranging from the specific endophyte-host combination to environmental conditions and extraction efficiency.
-
Troubleshooting Steps:
-
Endophyte and Host Selection: The specific strain of the Epichloë endophyte and the genotype of the host fescue plant are critical factors determining the overall yield of loline alkaloids, including this compound.[1][2] Some combinations are simply more productive than others. Ensure you are using a high-yielding combination as documented in the literature.
-
Nitrogen Fertilization: While nitrogen fertilization can increase the overall biomass of fescue, its effect on the concentration of loline alkaloids, including this compound, can be variable and may not always lead to a significant increase in concentration.[3][4][5] However, ensuring the plants are not nitrogen-deficient is a good practice for overall plant health and vigor.
-
Harvest Time and Plant Tissue: Loline alkaloid concentrations can vary depending on the season and the plant tissue sampled.[6] For example, stems may have higher concentrations than leaves, and levels can peak in late spring.[6] Optimize your harvest time and tissue selection based on established research.
-
Extraction and Purification Efficiency: Review your extraction and purification protocols. Inefficient extraction can lead to significant loss of the target compound. See the detailed protocols below for optimized methods.
-
Q3: We are observing a high degree of variability in this compound yields between replicates. What could be the cause?
A3: High variability can stem from inconsistent experimental procedures or non-uniform plant material.
-
Troubleshooting Steps:
-
Homogenize Plant Material: Ensure that the fescue grass samples are thoroughly homogenized before taking aliquots for extraction. This compound concentration can vary between different parts of the plant.
-
Standardize Extraction Procedure: Precisely follow a standardized extraction protocol for all samples. Pay close attention to solvent volumes, extraction times, and temperature.
-
Consistent Endophyte Infection: Verify that the endophyte infection rate is consistent across your plant population. Inconsistent infection will lead to variable alkaloid production.
-
Controlled Environmental Conditions: If possible, grow your fescue under controlled environmental conditions (e.g., greenhouse) to minimize variability due to environmental factors.
-
Quantitative Data Summary
Table 1: Influence of Host-Endophyte Combination on this compound (NAL) Concentration in Tall Fescue
| Endophyte Strain | Host Cultivar | NAL Concentration (µg/g) | Reference |
| Wild type N. coenophialum | 'Kentucky 31' | 351 (±81) | [2] |
| AR501 (FaTG-3) | 'Kentucky 31' | 68 (±16) | [2] |
| AR506 (FaTG-3) | 'Kentucky 31' | 84 (±23) | [2] |
Table 2: Effect of Nitrogen Fertilization on this compound (NAL) Concentration in Meadow Fescue
| Cultivar | Nitrogen Level | NAL Concentration (µg/g) | Reference |
| Finnish 'Kasper' | Normal | 94 | [3] |
| Finnish 'Kasper' | Low | 94 | [3] |
| Swedish 'Kasper' | Normal | 94 | [3] |
| Swedish 'Kasper' | Low | 94 | [3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fescue Grass
This protocol is a modified acid-base extraction suitable for obtaining a crude alkaloid extract.
Materials:
-
Freeze-dried and ground fescue tissue
-
Chloroform
-
1 N NaOH
-
0.1 N H₂SO₄
-
Anhydrous sodium sulfate
-
Sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 500 mg of finely ground, freeze-dried fescue seed or leaf tissue into a centrifuge tube.
-
Add 10 mL of chloroform and 1 mL of 1 N NaOH.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Carefully transfer the chloroform supernatant to a new tube.
-
To the supernatant, add 5 mL of 0.1 N H₂SO₄, vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the upper aqueous layer (containing the protonated alkaloids) to a new tube.
-
Adjust the pH of the aqueous layer to 11 with 1 N NaOH.
-
Extract the alkaloids back into 5 mL of fresh chloroform by vortexing and centrifuging.
-
Collect the lower chloroform layer.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is a general guideline for purifying this compound from a crude extract. Optimization may be required.
Materials:
-
Crude alkaloid extract
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., a gradient of dichloromethane and methanol with a small amount of ammonium hydroxide)
-
Glass column
-
Fraction collector
-
TLC plates for monitoring separation
Procedure:
-
Prepare a silica gel column of appropriate size for the amount of crude extract.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Load the dissolved extract onto the column.
-
Elute the column with a step or gradient mobile phase, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is dichloromethane-methanol-ammonium hydroxide.
-
Collect fractions using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing with an appropriate stain (e.g., Dragendorff's reagent).
-
Combine the fractions containing pure this compound, as determined by TLC or other analytical methods.
-
Evaporate the solvent from the combined fractions to obtain purified this compound.
Protocol 3: Quantification of this compound by GC-MS
This protocol outlines the general parameters for quantifying this compound using Gas Chromatography-Mass Spectrometry.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Column: A capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).
-
Injection: 1 µL split-less injection.
-
Temperature Program:
-
Initial temperature: 40°C
-
Ramp: 20°C per minute to 320°C
-
Hold: 5 minutes at 320°C
-
-
Internal Standard: Use an appropriate internal standard, such as 4-phenomorpholine, for accurate quantification.
-
Quantification: Create a calibration curve using a purified this compound standard. The retention time for this compound is approximately 8.7 minutes under these conditions.[7]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen fertilizer boosts fescue yields but increases toxin | MU Extension [extension.missouri.edu]
- 6. researchgate.net [researchgate.net]
- 7. Festulolium and fungal endophyte associations: host status for Meloidogyne incognita and nematotoxic plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of N-Acetyl Amino Compounds
Disclaimer: Initial literature searches did not yield specific data regarding the degradation products of N-Acetylloline. The following information is based on studies of a related compound, N-Acetylcysteine (NAC), and is intended to serve as a comprehensive example of a technical support guide for researchers studying the stability of N-acetylated compounds. The experimental protocols and potential degradation pathways are provided as a general framework for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions that lead to the degradation of N-acetylated compounds like N-Acetylcysteine (NAC)?
A1: N-acetylated compounds can degrade under various conditions, including exposure to acids, bases, oxidizing agents, light, and elevated temperatures.[1][2][3] The rate and pathway of degradation are highly dependent on the specific stressor and the solvent used.
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[2][3] These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient in the presence of its degradants.[2]
Q3: What are the most common degradation products of N-Acetylcysteine (NAC)?
A3: The primary degradation pathway for NAC is oxidation, which leads to the formation of a dimer, N,N'-diacetyl-L-cystine.[1][4] Other degradation products can be formed under different stress conditions.
Q4: How can the stability of NAC in solution be improved?
A4: The stability of NAC solutions can be enhanced by adding antioxidants or chelating agents like ascorbic acid, sodium edetate, and zinc gluconate.[1][4] Storing solutions at lower temperatures (e.g., 5 ± 3 °C) also significantly slows down degradation.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variable or irreproducible results in stability studies. | Inconsistent storage conditions (temperature, light exposure). | Ensure all samples are stored under identical and controlled conditions. Use calibrated and monitored storage chambers. |
| Contamination of solvents or reagents with oxidizing agents. | Use high-purity solvents and freshly prepared solutions. Consider de-gassing solvents to remove dissolved oxygen. | |
| Unexpected peaks in the chromatogram. | Formation of unknown degradation products. | Perform peak purity analysis and use mass spectrometry (LC-MS/MS) to identify the mass of the unknown compound for structural elucidation. |
| Interaction with the container or closure system. | Evaluate the compatibility of the compound with the storage container by including container blanks in the study. | |
| Rapid degradation of the compound in all tested solvents. | The compound is inherently unstable under the tested conditions. | Re-evaluate the stress conditions; use milder temperatures or shorter exposure times.[5] Investigate the use of stabilizing excipients. |
| pH of the solution is at a point of maximum instability. | Perform a pH-rate profile study to identify the pH of maximum stability and buffer the solution accordingly.[6] |
Quantitative Data Summary
The following table summarizes the degradation of N-Acetylcysteine (NAC) under various forced degradation conditions.
| Stress Condition | Solvent/Medium | Duration | % Degradation of NAC | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.5 M HCl | 1 min | 15% | NAC Dimer and others | [1] |
| Basic Hydrolysis | 0.1 M NaOH | 10 min | 23% | Multiple degradation products | [1] |
| Oxidation | 0.3% H₂O₂ | 3 hours | 6% | NAC Dimer (predominant) | [1] |
| Thermal Degradation | 80 °C | 3 hours | 24% | NAC Dimer and others | [1] |
| Photodegradation | Sunlamp | 4 weeks | 3% | NAC Dimer and others | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of N-Acetylcysteine (NAC)
1. Objective: To identify the potential degradation products of NAC under various stress conditions and to establish a stability-indicating analytical method.
2. Materials:
-
N-Acetylcysteine (NAC) reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or DAD detector
-
LC-MS/MS system for peak identification
3. Sample Preparation:
-
Prepare a stock solution of NAC in a suitable solvent (e.g., water) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the NAC stock solution with 1 M HCl. Heat at 60 °C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the NAC stock solution with 1 M NaOH. Keep at room temperature for 1 hour. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: Mix equal volumes of the NAC stock solution with 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Store the NAC stock solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose the NAC stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
5. Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method. A common method is reverse-phase HPLC with a C18 column.[7]
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent NAC peak.
-
Characterize the major degradation products using LC-MS/MS to determine their mass-to-charge ratio and fragmentation patterns.
6. Data Reporting:
-
Calculate the percentage of degradation for each stress condition.
-
Report the retention times and peak areas of all degradation products.
-
Propose a degradation pathway based on the identified structures.
Visualizations
Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Signaling Pathway (Hypothetical Degradation)
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
Overcoming low recovery of N-Acetylloline during purification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of N-Acetylloline during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during purification?
Low recovery is often traced back to three primary areas: compound degradation, suboptimal extraction parameters, or issues with the chromatographic purification step. It is critical to assess the stability of this compound under your specific experimental conditions, including pH, temperature, and solvent exposure.[1] Inefficient phase separation in liquid-liquid extraction or improper sorbent/solvent selection in solid-phase extraction are also common culprits.[2]
Q2: My this compound appears to be degrading during the purification process. How can I improve its stability?
Stability is highly dependent on pH and temperature. For similar N-acetylated compounds, stability is greatest near neutral pH (pH 7.0) and decreases in strongly acidic or alkaline conditions.[3][4] Degradation rates also increase with higher temperatures.[3]
Key Recommendations:
-
pH Control: Maintain the pH of your sample and buffers within a stable range, ideally between pH 3.0 and 10.0, with optimal stability often found around neutral pH.[3][5] Consider performing a pH stability study for this compound in your specific matrix.
-
Temperature Management: Perform all purification steps at reduced temperatures (e.g., 4°C or on ice) whenever possible to minimize thermal degradation.[6]
-
Minimize Processing Time: A shorter purification workflow reduces the time your compound is exposed to potentially destabilizing conditions.
Q3: How can I optimize Liquid-Liquid Extraction (LLE) to improve this compound recovery?
Inefficient LLE can result from several factors, including poor solvent choice, incorrect pH, or emulsion formation.
Key Recommendations:
-
Solvent Selection: Use a solvent in which this compound has high solubility, and which is immiscible with the aqueous phase. Test multiple organic solvents to find the one with the best partition coefficient.
-
pH Adjustment: The charge state of this compound can significantly impact its solubility in organic vs. aqueous layers. Adjust the pH of the aqueous layer to ensure the compound is in its most neutral, non-ionized form to favor partitioning into the organic solvent.
-
Multiple Extractions: Performing three or four extractions with smaller volumes of organic solvent is more efficient and yields higher recovery than a single extraction with a large volume.[7]
-
Prevent Emulsions: If an emulsion (a stable suspension of one liquid in another) forms, it can be broken by adding brine (saturated NaCl solution) or by centrifugation.[7]
Q4: I'm using Solid-Phase Extraction (SPE), but my yield is very low. What steps should I troubleshoot?
Low yield in SPE typically points to a problem in one of the four main steps: conditioning, loading, washing, or elution.[8]
Key Recommendations:
-
Sorbent Selection: Ensure you are using the correct stationary phase (e.g., reversed-phase C18, normal-phase silica, or ion-exchange) based on the polarity and charge of this compound.[2]
-
Conditioning: This step is critical for activating the sorbent.[8] Always pre-wet the sorbent with a strong solvent (like methanol for reversed-phase) followed by an equilibration step with a solvent matching your sample matrix (e.g., water or buffer).[9] Never let the sorbent bed dry out after conditioning and before loading the sample.[10]
-
Sample Loading: Load the sample slowly and evenly to ensure proper interaction with the sorbent.[10] If the sample solvent is too strong, the analyte may elute prematurely. Consider diluting the sample to reduce its solvent strength.[11]
-
Washing: The wash solvent should be strong enough to remove impurities but weak enough to leave this compound bound to the sorbent. If recovery is low, your wash step may be too aggressive.[8]
-
Elution: Your elution solvent may not be strong enough to release the analyte. Use a solvent that effectively disrupts the analyte-sorbent interaction. It can be beneficial to use two smaller aliquots of elution solvent instead of one large one.[11]
Data Presentation
The following table provides illustrative data on how different purification parameters can impact the final recovery of this compound. This data is hypothetical and intended to guide optimization efforts. Researchers should determine these values empirically for their specific process.
| Parameter | Condition A | Recovery (%) | Condition B | Recovery (%) | Rationale for Change |
| Extraction pH | pH 3.0 | 45% | pH 7.0 | 85% | Neutral pH may increase the compound's affinity for the organic phase by reducing its charge. |
| LLE Solvent | Ethyl Acetate | 60% | Dichloromethane | 92% | Solvent choice dramatically affects the partition coefficient and thus the extraction efficiency. |
| SPE Wash Solvent | 50% Methanol in Water | 35% | 10% Methanol in Water | 88% | A less polar (weaker) wash solvent prevents premature elution of the target compound from a reversed-phase sorbent.[8] |
| SPE Elution Solvent | Acetonitrile | 55% | 1% Formic Acid in Acetonitrile | 95% | Adding an acid modifier can improve the elution of acidic compounds from a reversed-phase column. |
Experimental Protocols
General Protocol for Liquid-Liquid Extraction (LLE)
This protocol provides a general framework. The choice of solvent and pH should be optimized for this compound.
-
Preparation: Dissolve the crude sample containing this compound in an appropriate aqueous buffer. Adjust the pH to a pre-determined optimal level (e.g., neutral pH) to ensure the compound is uncharged.
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.[12]
-
Add a volume of an appropriate, immiscible organic solvent (e.g., dichloromethane).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel by opening the stopcock to release pressure.[7]
-
Place the funnel back in a ring stand and allow the layers to fully separate.[12]
-
-
Collection:
-
Carefully drain the lower (organic) layer into a clean flask.
-
Repeat the extraction (Step 2) two more times with fresh portions of the organic solvent, combining the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove residual water.[7]
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the extracted this compound.
-
General Protocol for Solid-Phase Extraction (SPE)
This protocol assumes a reversed-phase (e.g., C18) SPE cartridge. Volumes should be adjusted based on the cartridge size.[8]
-
Conditioning:
-
Pass one cartridge volume of a strong solvent (e.g., methanol or acetonitrile) through the cartridge.
-
Pass one cartridge volume of an equilibration solvent (e.g., deionized water or buffer matching the sample's pH) through the cartridge. Do not allow the sorbent to go dry.[10]
-
-
Loading:
-
Pre-treat the sample by adjusting its pH and ensuring it is free of particulates.[11]
-
Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass one or two cartridge volumes of a weak wash solvent (e.g., 5-10% methanol in water) to remove weakly bound impurities.
-
Optional: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove the wash solvent.[9]
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Add a small volume (e.g., 0.5-1 cartridge volume) of a strong elution solvent (e.g., acetonitrile or methanol, potentially with a pH modifier like formic acid) to elute the this compound.
-
Repeat with a second aliquot of elution solvent to ensure complete recovery.
-
-
Concentration:
-
If needed, evaporate the elution solvent under a stream of nitrogen and reconstitute the purified this compound in a suitable solvent for analysis.[9]
-
References
- 1. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. specartridge.com [specartridge.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
Minimizing isomerization of N-Acetylloline during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of N-Acetylloline during analysis. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
This compound is a bioactive loline alkaloid found in grasses infected with certain endophytic fungi.[1] It possesses insecticidal properties and is of interest for its potential applications in agriculture and pharmacology. Isomerization, the process where a molecule is transformed into an isomer with the same chemical formula but a different arrangement of atoms, is a significant concern during the analysis of this compound. The formation of isomers, such as diastereomers or epimers, can lead to inaccurate quantification of the parent compound and misinterpretation of its biological activity.
Q2: What are the primary factors that can induce the isomerization of this compound?
While specific studies on this compound isomerization are limited, general principles of stereochemistry suggest that the following factors are likely to induce isomerization in chiral molecules like loline alkaloids:
-
pH: Both acidic and basic conditions can catalyze the epimerization of chiral centers, particularly those adjacent to carbonyl groups or other activating functionalities.[2]
-
Temperature: Elevated temperatures can provide the activation energy required for isomerization to occur.[3] Thermal degradation can also lead to the formation of isomers.
-
Solvents: The polarity and protic nature of the solvent can influence the stability of the transition state for isomerization.
-
Extraction and Sample Preparation: Harsh extraction methods, prolonged exposure to certain reagents, or inappropriate storage conditions can all contribute to the formation of isomers.
Q3: What are the known isomers of this compound?
The specific stereoisomers of this compound that may form through isomerization are not well-documented in publicly available literature. However, given its chiral nature, potential isomers could include epimers, which are diastereomers that differ in configuration at only one stereocenter.
Q4: Which analytical techniques are most suitable for the analysis of this compound and its potential isomers?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for the identification and quantification of loline alkaloids, including this compound.[4][5][6][7] For the specific challenge of separating stereoisomers, chiral chromatography techniques, such as chiral HPLC, would be necessary.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on preventing isomerization.
Issue 1: Inconsistent quantification of this compound across different sample preparations.
-
Possible Cause: Isomerization of this compound during sample extraction and preparation.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: The choice of extraction solvent can impact the stability of this compound. A study on loline alkaloids found that an isopropanol:water mixture was superior for extraction in terms of accuracy and precision.[4] It is advisable to test a range of solvents with varying polarities to identify the one that minimizes isomerization for your specific matrix.
-
Control pH: Maintain a neutral pH during extraction and sample handling whenever possible. If acidic or basic conditions are necessary for extraction efficiency, minimize the exposure time and neutralize the extract as soon as possible.
-
Maintain Low Temperatures: Perform all extraction and sample preparation steps at low temperatures (e.g., on ice or in a cold room) to reduce the rate of potential isomerization.
-
Evaluate Extraction Method: Compare different extraction techniques. Sonication or accelerated solvent extraction (ASE) may be less harsh than traditional shaking or refluxing methods that involve higher temperatures and longer extraction times.
-
Issue 2: Appearance of unexpected peaks with the same mass-to-charge ratio (m/z) as this compound in chromatograms.
-
Possible Cause: Formation of this compound isomers during analysis.
-
Troubleshooting Steps:
-
Employ Chiral Chromatography: If isomerization is suspected, utilize a chiral HPLC column to attempt separation of the potential stereoisomers. Polysaccharide-derived chiral stationary phases are often effective for separating alkaloid enantiomers and diastereomers.[8]
-
Optimize Chromatographic Conditions:
-
Mobile Phase: For chiral separations, normal-phase chromatography with mobile phases like hexane-ethanol is often successful.[8] For reversed-phase systems, the choice of organic modifier and additives can influence selectivity.
-
Temperature: Control the column temperature, as it can affect the separation of diastereomers.
-
-
Analyze by NMR: If sufficient quantities of the unknown peaks can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to elucidate their structures and confirm if they are indeed isomers of this compound.
-
Issue 3: Degradation of this compound standard solutions over time.
-
Possible Cause: Instability of this compound in the storage solvent or at the storage temperature.
-
Troubleshooting Steps:
-
Solvent Selection: Store standard solutions in a solvent that has been shown to be inert. For many alkaloids, aprotic solvents like acetonitrile or a mixture of organic solvent and water at a neutral pH are suitable.
-
Temperature Control: Store standard solutions at low temperatures, typically -20°C or -80°C, to minimize degradation and potential isomerization.
-
Light Protection: Store standards in amber vials to protect them from light, which can also contribute to degradation.
-
Fresh Preparation: Prepare working standard solutions fresh daily from a stock solution stored under optimal conditions.
-
Experimental Protocols
Protocol 1: Extraction of Loline Alkaloids from Plant Material
This protocol is based on a validated method for the extraction of loline alkaloids from endophyte-infected grasses.[4]
Materials:
-
Freeze-dried and ground plant material
-
Isopropanol
-
Deionized water
-
Mechanical shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh approximately 100 mg of the ground plant material into a centrifuge tube.
-
Add 5 mL of isopropanol:water (70:30, v/v).
-
Cap the tube and place it on a mechanical shaker for 1 hour at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Store the extract at -20°C until analysis.
Protocol 2: LC-MS/MS Analysis of Loline Alkaloids
This protocol provides a general framework for the analysis of loline alkaloids by LC-MS/MS, which can be adapted for this compound.[5][7]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and other loline alkaloids of interest. The exact m/z values will need to be determined by infusing a standard solution.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
Table 1: Factors Influencing this compound Stability and Recommended Conditions to Minimize Isomerization
| Parameter | Potential Impact on Isomerization | Recommended Conditions for Analysis |
| pH | Acidic or basic conditions can catalyze epimerization. | Maintain neutral pH (6-8) during sample preparation and in analytical mobile phases where possible. |
| Temperature | Elevated temperatures increase the rate of isomerization and degradation. | Perform extractions at room temperature or below. Store samples and standards at ≤ -20°C. Use controlled column oven during chromatography. |
| Solvent | Solvent polarity and protic nature can influence stability. | Use aprotic or mildly protic solvents for extraction and storage (e.g., isopropanol/water, acetonitrile). |
| Light | UV light can induce photochemical reactions, including isomerization. | Protect samples and standards from light by using amber vials and minimizing exposure. |
| Oxygen | Oxidation can lead to degradation products. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) for sensitive samples. |
Visualizations
Caption: Workflow for this compound analysis, emphasizing steps to minimize isomerization.
Caption: Factors influencing this compound isomerization and mitigation strategies.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation and isomerisation kinetics of triolein studied by infrared spectrometry and GC-MS combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 10. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Sensitive Detection of N-Acetylloline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of N-Acetylloline. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Troubleshooting
Question: Why am I observing low signal intensity or no peak for this compound?
Answer: Low signal intensity for this compound in LC-MS/MS analysis can stem from several factors:
-
Suboptimal Ionization: this compound, as a loline alkaloid, ionizes best in positive ion mode electrospray ionization (ESI). Ensure your mass spectrometer is operating in the correct polarity.
-
Inefficient Extraction: The recovery of this compound is highly dependent on the extraction solvent and method. A shaking extraction method with an isopropanol/water mixture has been shown to be superior for loline alkaloids, offering high sensitivity and accuracy.[1][2][3][4]
-
Matrix Effects: Co-eluting compounds from the sample matrix, particularly from plant tissues, can suppress the ionization of this compound. Consider further sample cleanup steps or the use of a matrix-matched calibration curve.
-
Analyte Degradation: While generally stable, prolonged exposure to harsh conditions during sample preparation should be avoided.
-
Incorrect MS/MS Transition: Verify that you are monitoring the correct precursor and product ion transitions for this compound. For this compound, a common transition to monitor is m/z 197.1 → 82.1.
Question: I am seeing significant peak tailing in my chromatogram. What could be the cause?
Answer: Peak tailing can be caused by several factors:
-
Column Choice: Ensure you are using a suitable column for polar basic compounds. A C18 column is commonly used, but a HILIC column might also be an option.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of basic compounds like this compound. A mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape by ensuring the analyte is in a consistent protonated state.
-
Column Contamination: Residual matrix components or previously injected samples can accumulate on the column, leading to active sites that cause peak tailing. Flushing the column or using a guard column can help mitigate this.
-
System Dead Volume: Check all connections between the injector, column, and mass spectrometer for any dead volume that could cause band broadening.
Question: My quantitative results are not reproducible. What should I check?
Answer: Poor reproducibility can be a frustrating issue. Here are some key areas to investigate:
-
Inconsistent Sample Preparation: Ensure that the extraction and dilution steps are performed consistently for all samples and standards. Use of an internal standard is highly recommended to correct for variations.
-
Matrix Variability: If analyzing different batches of samples, the matrix composition may vary, leading to inconsistent matrix effects. Matrix-matched standards for each batch or the use of a stable isotope-labeled internal standard can help.
-
Instrument Instability: Check for fluctuations in the LC pump pressure, column temperature, and mass spectrometer source conditions.
-
Injector Carryover: If a high concentration sample is followed by a low concentration one, carryover in the injector can lead to artificially high results for the second sample. Implement a thorough needle wash protocol.
GC-MS Troubleshooting
Question: I am having trouble detecting this compound by GC-MS. What are the likely reasons?
Answer: Successful GC-MS analysis of loline alkaloids like this compound often requires careful optimization:
-
Derivatization: While not always necessary, derivatization can improve the volatility and thermal stability of this compound, leading to better peak shape and sensitivity.
-
Injector Temperature: The injector temperature needs to be high enough to ensure complete vaporization of the analyte without causing thermal degradation.
-
Column Choice: A non-polar or mid-polar capillary column is typically used for the analysis of loline alkaloids.
-
Active Sites: Active sites in the injector liner or the column can lead to analyte adsorption and poor peak shape or complete loss of signal. Using a deactivated liner and column is crucial.
Question: My peaks are broad and my resolution between different loline alkaloids is poor. How can I improve this?
Answer: Poor peak shape and resolution in GC-MS can be addressed by:
-
Optimizing the Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and the analytes.
-
Injection Technique: A fast, clean injection is necessary to ensure a narrow sample band is introduced onto the column.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound and other loline alkaloids.[1][2][3][4] It offers lower limits of detection compared to GC-MS.[5]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
A2: The LOD and LOQ for this compound can vary depending on the analytical method and the sample matrix. For LC-MS/MS, LODs in the low ng/mL range can be achieved. For GC-MS, the LOD is typically higher, in the parts per million (ppm) or high ng/mL range.
Q3: How can I minimize matrix effects when analyzing this compound in plant samples?
A3: To minimize matrix effects, you can:
-
Use a more selective sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Dilute the sample extract to reduce the concentration of matrix components.
-
Employ matrix-matched calibration standards, where the standards are prepared in a blank matrix extract that is similar to the samples being analyzed.
-
Utilize a stable isotope-labeled internal standard that co-elutes with this compound and experiences similar matrix effects.
Q4: Is this compound stable during sample preparation and storage?
A4: this compound is generally stable under typical analytical conditions. However, to ensure its integrity, it is recommended to:
-
Store samples and extracts at low temperatures (e.g., -20°C or -80°C) to prevent potential degradation.
-
Avoid repeated freeze-thaw cycles.
-
Minimize the time samples are kept at room temperature during preparation.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the detection of this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| LC-MS/MS | 0.1 ng/mL | 0.5 ng/mL | 80-120% | Adhikari et al., 2016[1][2][3][4] |
| GC-MS | 10 ppm (10,000 ng/mL) | 25 ppm (25,000 ng/mL) | Not Reported | Baldauf et al. (as cited in[6]) |
| NIRS | Not applicable | 25 mg/kg | Not applicable | Cagnano et al., 2018[6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
This protocol is based on the method described by Adhikari et al. (2016).[1][2][3][4]
1. Sample Preparation (Shaking Extraction)
-
Weigh 100 mg of lyophilized and ground plant material into a 2 mL centrifuge tube.
-
Add 1 mL of isopropanol/water (v/v).
-
Add an appropriate amount of internal standard.
-
Shake vigorously for 1 hour at room temperature.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 2% B, hold for 0.5 min, increase to 98% B over 5.5 min, hold for 2 min, and then return to initial conditions and equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion m/z 197.1, Product ion m/z 82.1.
-
Internal Standard (if used): Monitor the appropriate transition.
-
Detailed Methodology for GC-MS Analysis
This protocol is a general guideline for the analysis of loline alkaloids.
1. Sample Preparation
-
Weigh approximately 50 mg of dried and ground plant material into a screw-cap vial.
-
Add 1 mL of a suitable extraction solvent (e.g., chloroform or dichloromethane).
-
Add an internal standard (e.g., quinoline).
-
Add a basifying agent (e.g., a few drops of concentrated ammonium hydroxide or a small amount of sodium bicarbonate).
-
Shake or vortex for at least 30 minutes.
-
Centrifuge to pellet the plant material.
-
Transfer the organic layer to a clean vial for analysis.
2. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.au.dk [pure.au.dk]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Insecticidal Efficacy of N-Acetylloline and N-Formylloline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal properties of two prominent loline alkaloids: N-acetylloline and N-formylloline. These naturally occurring compounds, produced by fungal endophytes in certain grasses, have garnered significant interest for their potent activity against a wide range of insect pests. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological and experimental pathways to aid in research and development efforts.
Quantitative Efficacy Comparison
The insecticidal efficacy of this compound and N-formylloline has been evaluated against various insect species, demonstrating variable bioactivity. The following tables summarize the available quantitative data from comparative studies.
| Insect Species | Bioassay Type | Compound | Concentration/Dose | Observed Effect | Source |
| Horn Fly (Haematobia irritans) | Antifeedant Assay | N-formylloline | 1.0 µg/µL | 80.1% antifeedancy | [1] |
| This compound | 1.0 µg/µL | 62.8% antifeedancy | [1] | ||
| N-formylloline | 0.5 µg/µL | 63.3% antifeedancy | [1] | ||
| This compound | 0.5 µg/µL | 53.3% antifeedancy | [1] | ||
| N-formylloline | 0.25 µg/µL | 42.4% antifeedancy | [1] | ||
| This compound | 0.25 µg/µL | 37.2% antifeedancy | [1] | ||
| Greenbug (Schizaphis graminum) | Contact Toxicity | N-formylloline | 9.3 µg/mL | 3-day LC50 | [2] |
| Bird Cherry-Oat Aphid (Rhopalosiphum padi) | Contact Toxicity | N-formylloline | >37.5 µg/mL | 3-day LC50 | [2] |
Key Observation: Existing data suggests that N-formylloline generally exhibits a stronger insecticidal or antifeedant effect compared to this compound against the tested insect species. For instance, N-formylloline consistently demonstrated higher antifeedancy rates against the horn fly at various concentrations[1]. Furthermore, the LC50 value for N-formylloline against the greenbug indicates significant toxicity[2]. It is important to note that the efficacy of these compounds can be species-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and N-formylloline efficacy.
Insect Rearing
-
Aphids (Schizaphis graminum and Rhopalosiphum padi): Aphids are typically reared on susceptible host plants, such as barley or wheat seedlings, in a controlled environment. Rearing conditions are maintained at approximately 20-25°C with a 16:8 hour (light:dark) photoperiod to ensure a continuous supply of age-standardized insects for bioassays.
-
Horn Flies (Haematobia irritans): Horn fly larvae can be reared in bovine dung. Adult flies are maintained in cages and provided with a blood source for feeding. Eggs are collected and transferred to dung for larval development.
Extraction and Purification of Loline Alkaloids
-
Source Material: Loline alkaloids are extracted from endophyte-infected tall fescue seeds or plant material.
-
Extraction: The ground plant material is subjected to an acid-base extraction. Typically, the material is first defatted with a non-polar solvent (e.g., hexane), followed by extraction with an acidified aqueous solution. The aqueous extract is then made basic, and the alkaloids are partitioned into an organic solvent like chloroform or dichloromethane.
-
Purification: The crude extract can be further purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate individual loline alkaloids like this compound and N-formylloline[1].
Insect Bioassays
-
Topical Application (for LD50 determination):
-
A range of concentrations of the purified loline alkaloid is prepared in a suitable solvent (e.g., acetone).
-
A microapplicator is used to apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Control insects are treated with the solvent alone.
-
Treated insects are transferred to a clean environment with access to food and water.
-
Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).
-
The LD50 (the dose required to kill 50% of the test population) is calculated using probit analysis.
-
-
Diet Incorporation/Antifeedant Assay:
-
The test compound is incorporated into an artificial insect diet at various concentrations.
-
A control diet without the test compound is also prepared.
-
Insects (e.g., larvae) are placed in individual containers with a pre-weighed amount of the treated or control diet.
-
After a specific period, the amount of diet consumed and the weight gain of the insects are measured.
-
Antifeedancy is calculated based on the reduction in food consumption in the treated group compared to the control group[1].
-
-
Contact Bioassay (for LC50 determination):
-
Serial dilutions of the loline alkaloids are prepared.
-
For aphids, host plant leaves can be dipped in the test solutions and allowed to dry. The leaves are then placed in petri dishes with a nutrient agar base to maintain turgor.
-
A known number of aphids are placed on each treated leaf.
-
For other insects, the inside of a glass vial or petri dish can be coated with the test solution. After the solvent evaporates, the insects are introduced into the container.
-
Mortality is recorded after a set exposure time (e.g., 72 hours for aphids)[2].
-
The LC50 (the concentration required to kill 50% of the test population) is determined.
-
Visualizing the Pathways
To better understand the experimental process and the potential mechanism of action of these insecticides, the following diagrams are provided.
Caption: Experimental workflow for determining insecticidal efficacy.
Caption: Plausible neurotoxic signaling pathway of loline alkaloids.
Mechanism of Action
While the precise molecular targets are still under investigation, the available evidence strongly suggests that loline alkaloids, including this compound and N-formylloline, act as neurotoxins in insects[3]. The symptoms observed in poisoned insects, such as uncoordinated movements, tremors, and paralysis, are characteristic of compounds that interfere with the nervous system[2][4].
The structural similarities of loline alkaloids to the neurotransmitter acetylcholine, and the observation that their insecticidal activity is comparable to that of nicotine, suggest that they may act on nicotinic acetylcholine receptors (nAChRs)[5]. As depicted in the signaling pathway diagram above, these compounds likely act as agonists at insect nAChRs. This binding would lead to the opening of ion channels, causing an influx of sodium and calcium ions. The resulting continuous depolarization of the postsynaptic membrane would lead to hyperexcitation of the nervous system, ultimately resulting in paralysis and death of the insect. The differential efficacy between this compound and N-formylloline may be attributed to variations in their binding affinity to different subunits of the nAChR complex in various insect species.
Conclusion
Both this compound and N-formylloline are effective insecticidal compounds with significant potential for development as biopesticides. Current data indicates that N-formylloline may possess a higher degree of insecticidal activity against certain pests compared to this compound. However, further research is required to establish a broader comparative efficacy profile across a wider range of insect species and to fully elucidate their molecular mechanisms of action. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate such future investigations.
References
- 1. irac-online.org [irac-online.org]
- 2. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 3. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.rdagriculture.in [journals.rdagriculture.in]
Comparative Bioactivity of N-Acetylloline and Other Loline Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of N-Acetylloline and other loline alkaloids, supported by experimental data. This document summarizes key findings on their insecticidal, antifungal, and antimicrobial properties, and includes detailed experimental methodologies and pathway diagrams.
Loline alkaloids, a class of pyrrolizidine alkaloids produced by fungal endophytes in grasses, are recognized for their significant biological activities.[1] These compounds play a crucial role in protecting host plants from herbivores and pathogens. Among the various loline derivatives, this compound (NAL) and N-Formylloline (NFL) are often the most abundant and have been the subject of numerous comparative studies.[2] The bioactivity of these alkaloids is largely influenced by the substituent group at the C-1 amine position of the loline structure.
Comparative Bioactivity Data
The biological effects of loline alkaloids have been most extensively studied in the context of their insecticidal properties. However, evidence also points to their potential as antifungal and antimicrobial agents. The following tables summarize the available quantitative data to facilitate a direct comparison of the bioactivities of this compound and other prominent loline alkaloids.
Insecticidal Activity
Loline alkaloids exhibit a broad spectrum of insecticidal and insect-deterrent activities against various insect orders, including Hemiptera, Coleoptera, Lepidoptera, and Hymenoptera.[1] The primary modes of action are believed to be neurotoxicity and feeding deterrence.[1][3]
Table 1: Comparative Insecticidal Activity of Loline Alkaloids (LC₅₀ Values)
| Loline Alkaloid | Insect Species | Bioassay Type | LC₅₀ (µg/mL) | Reference |
| N-Formylloline | Bird cherry-oat aphid (Rhopalosiphum padi) | Systemic | 1.5 - 20 | [1] |
| This compound | Bird cherry-oat aphid (Rhopalosiphum padi) | Systemic | 1 - 20 | [1] |
| N-Formylloline | Greenbug (Schizaphis graminum) | Systemic | 0.37 - 20 | [1] |
| This compound | Greenbug (Schizaphis graminum) | Systemic | 1 - 20 | [1] |
| N-Formylloline | Large milkweed bug (Oncopeltus fasciatus) | Contact | 1 - 20 | [1] |
| This compound | Large milkweed bug (Oncopeltus fasciatus) | Contact | 1 - 20 | [1] |
Table 2: Comparative Antifeedant Activity of Loline Alkaloids against Horn Flies (Haematobia irritans)
| Loline Alkaloid | Concentration (µg/µL) | Antifeedancy (%) | Reference |
| N-Formylloline (NFL) | 1.0 | ~80 | [4] |
| This compound (NAL) | 1.0 | ~63 | [4] |
| Loline | 1.0 | ~58 | [4] |
| N-Formylloline (NFL) | 0.5 | ~63 | [4] |
| This compound (NAL) | 0.5 | ~53 | [4] |
| Loline | 0.5 | ~36 | [4] |
| N-Formylloline (NFL) | 0.25 | ~42 | [4] |
| This compound (NAL) | 0.25 | ~37 | [4] |
| Loline | 0.25 | Not significantly antifeedant | [4] |
Note: Antifeedancy percentages are approximate values derived from graphical data presented in the source.
Antifungal and Antimicrobial Activity
The antifungal and antimicrobial properties of loline alkaloids are less characterized compared to their insecticidal effects. While some studies suggest broad-spectrum activity, there is a lack of comprehensive comparative data with specific Minimum Inhibitory Concentration (MIC) values for different loline derivatives against a wide range of fungal and bacterial pathogens. The available information indicates that loline alkaloids do possess these activities, but further research is required to quantify and compare the potency of individual alkaloids.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key bioassays used to evaluate the bioactivity of loline alkaloids.
Insecticidal Bioassay: Aphid Susceptibility Test
This protocol is adapted from standard aphid susceptibility testing methods and can be used to determine the LC₅₀ of loline alkaloids.
Objective: To determine the lethal concentration (LC₅₀) of loline alkaloids against aphids.
Materials:
-
Loline alkaloids (e.g., this compound, N-Formylloline) of known purity.
-
Acetone or another suitable solvent.
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Triton X-100).
-
Leaf discs from a suitable host plant (e.g., wheat, barley).
-
Petri dishes lined with moist filter paper.
-
Synchronized population of aphids (e.g., Rhopalosiphum padi).
-
Fine paintbrush for transferring aphids.
-
Incubator set to appropriate conditions (e.g., 20-22°C, 16:8 L:D photoperiod).
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the loline alkaloid in the chosen solvent. A series of dilutions are then made in distilled water containing the surfactant to achieve the desired test concentrations. A control solution (solvent and surfactant in water) should also be prepared.
-
Treatment of Leaf Discs: Leaf discs of a uniform size are excised from healthy, pesticide-free host plants. The discs are then dipped into the respective test solutions for a standardized time (e.g., 10-15 seconds) and allowed to air dry.
-
Experimental Setup: Place one treated leaf disc in each petri dish.
-
Aphid Infestation: Using a fine paintbrush, carefully transfer a set number of adult or late-instar aphids (e.g., 10-20) onto each leaf disc.
-
Incubation: Seal the petri dishes and place them in an incubator under controlled environmental conditions.
-
Data Collection: Assess aphid mortality at predetermined time points (e.g., 24, 48, and 72 hours). Aphids that are unresponsive to gentle prodding with a paintbrush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC₅₀ value for each loline alkaloid.
Antifungal Bioassay: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.
Objective: To determine the MIC of loline alkaloids against pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus).
Materials:
-
Loline alkaloids of known purity.
-
Dimethyl sulfoxide (DMSO) as a solvent.
-
Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL).
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Positive control antifungal agent (e.g., Fluconazole).
Procedure:
-
Preparation of Loline Alkaloid Dilutions: Dissolve the loline alkaloid in DMSO to create a stock solution. A two-fold serial dilution is then performed in the 96-well plate using the RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well containing the loline alkaloid dilution.
-
Controls: Include a positive control (fungal inoculum with a known antifungal agent), a negative control (medium only), and a growth control (fungal inoculum in the medium with DMSO).
-
Incubation: Incubate the microtiter plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the loline alkaloid that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the growth control), which can be assessed visually or by using a microplate reader.
Antimicrobial Bioassay: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial pathogens.
Objective: To determine the MIC of loline alkaloids against pathogenic bacteria (e.g., Escherichia coli, Staphylococcus aureus).
Materials:
-
Loline alkaloids of known purity.
-
DMSO as a solvent.
-
Standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Resazurin solution (optional, as a viability indicator).
-
Positive control antibiotic (e.g., Gentamicin).
Procedure:
-
Preparation of Loline Alkaloid Dilutions: Prepare a stock solution of the loline alkaloid in DMSO. Perform a two-fold serial dilution in the 96-well plate using MHB to obtain the desired concentration range.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacterial inoculum with a known antibiotic), a negative control (broth only), and a growth control (bacterial inoculum in broth with DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the loline alkaloid that completely inhibits visible bacterial growth. The addition of a viability indicator like resazurin can aid in the visualization of bacterial growth.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the bioactivity of loline alkaloids are still under investigation. However, their insecticidal effects are widely believed to stem from neurotoxicity.
Proposed Neurotoxic Mechanism of Action in Insects
The prevailing hypothesis is that loline alkaloids interfere with neurotransmission in the insect central nervous system. While the exact molecular targets have not been definitively identified, evidence suggests potential interactions with key neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels. Interference with these receptors would disrupt normal nerve impulse transmission, leading to paralysis and death.
Caption: Proposed neurotoxic action of loline alkaloids on insect nicotinic acetylcholine receptors.
Loline Alkaloid Biosynthesis Pathway
The biosynthesis of loline alkaloids is a complex process involving a series of enzymatic reactions. The pathway originates from the amino acids L-proline and L-homoserine. The diversification of loline alkaloids, including the formation of this compound, occurs through subsequent modifications of the core loline structure.
Caption: Simplified biosynthetic pathway of major loline alkaloids.
Conclusion
This compound and N-Formylloline are potent insecticidal compounds with N-Formylloline often exhibiting slightly higher activity, particularly in antifeedant assays. The bioactivity of loline alkaloids is clearly dependent on the chemical structure, with acylated and formylated derivatives generally showing greater efficacy than the parent compound, loline. While their potential as antifungal and antimicrobial agents is recognized, further comparative studies are necessary to fully elucidate their spectrum of activity and relative potencies. The neurotoxic mechanism of action in insects provides a promising avenue for the development of novel bio-insecticides. Continued research into the specific molecular targets and the development of standardized bioassay protocols will be crucial for advancing the application of these natural products in agriculture and medicine.
References
Validating an Aphid Bioassay for N-Acetylloline Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating an aphid bioassay to assess the toxicity of N-Acetylloline, a naturally occurring insecticidal compound. It offers a comparative analysis of methodologies, presents quantitative data for performance evaluation, and details experimental protocols. This document is intended to assist researchers in establishing reliable and reproducible bioassays for the screening and development of novel insecticides.
Introduction to this compound and Aphid Bioassays
This compound is a loline alkaloid produced by fungal endophytes living in symbiotic relationships with certain grasses. These compounds are known for their insecticidal properties, offering a promising avenue for the development of bio-based pest management strategies. Aphids, as significant agricultural pests, are a key target for such insecticides. Validating a bioassay is a critical step to ensure that the method is accurate, precise, and reliable for determining the toxicity of compounds like this compound. A validated bioassay provides the foundation for dose-response studies, resistance monitoring, and comparative efficacy assessments.
Comparative Analysis of Aphid Bioassay Methods
Several methods can be employed to assess the toxicity of insecticides to aphids. The choice of method depends on the mode of action of the test compound, the target aphid species, and the specific research question.
Table 1: Comparison of Common Aphid Bioassay Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Leaf-Dip Bioassay | Aphids are exposed to insecticide residues on leaves that have been dipped in a test solution. | Simulates natural exposure route for sap-sucking insects. Relatively simple and low-cost. | Variability in residue uptake by leaves. Potential for rapid degradation of the compound on the leaf surface. | Contact and systemic insecticides. |
| Systemic Bioassay (Artificial Diet) | Insecticide is incorporated into an artificial diet, and aphids feed on this diet through a membrane. | Precise control over the concentration of the test compound. Minimizes contact toxicity, isolating the systemic effect. | Can be technically challenging to prepare and maintain the diet. Aphid feeding behavior may be altered. | Systemic insecticides. |
| Topical Application | A micro-syringe is used to apply a precise droplet of the insecticide directly onto the aphid's body. | Delivers a precise dose to each individual insect. | Labor-intensive and requires specialized equipment. Does not mimic natural exposure routes. | Determining the intrinsic toxicity of a compound. |
| Spray Tower Bioassay | A tower is used to apply a uniform spray of the insecticide over the aphids. | Simulates field spray applications. Good for assessing contact toxicity. | Requires specialized equipment. Droplet size and distribution can be variable. | Contact insecticides and evaluating spray formulations. |
Experimental Protocol: Validated Leaf-Dip Bioassay for this compound
This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) approved method for aphids and should be validated specifically for this compound.
3.1. Materials
-
This compound stock solution of known concentration
-
Solvent for this compound (e.g., acetone, ethanol, or water with a surfactant)
-
Surfactant (e.g., Triton X-100)
-
Distilled water
-
Host plant leaves (from unsprayed plants)
-
Petri dishes (9 cm diameter)
-
Agar
-
Fine paintbrush
-
Synchronized population of test aphids (e.g., Myzus persicae, Aphis gossypii)
-
Incubator or controlled environment chamber
3.2. Methods
-
Preparation of Test Solutions: Prepare a serial dilution of this compound in the chosen solvent. A typical concentration range to start with for loline alkaloids is 0.1 to 100 µg/mL. Include a solvent-only control.
-
Leaf Disc Preparation: Cut leaf discs slightly smaller than the petri dish diameter.
-
Dipping: Dip each leaf disc into a test solution for 10 seconds with gentle agitation.
-
Drying: Place the dipped leaves on a clean, non-absorbent surface to air dry for 1-2 hours.
-
Petri Dish Setup: Prepare a 1-2% agar solution and pour a thin layer into the bottom of the petri dishes. Once the agar has solidified, place one treated leaf disc on the surface.
-
Aphid Infestation: Using a fine paintbrush, carefully transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Seal the petri dishes with ventilated lids and place them in an incubator at a controlled temperature (e.g., 25°C), humidity, and photoperiod.
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with a paintbrush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.
3.3. Validation Parameters To validate this bioassay for this compound, the following parameters should be assessed:
-
Accuracy: The closeness of the measured LC50 value to the true value (if known).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the standard deviation or confidence intervals of the LC50.
-
Linearity: The ability of the bioassay to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Robustness: The capacity of the bioassay to remain unaffected by small, but deliberate variations in method parameters (e.g., temperature, incubation time).
Quantitative Data for this compound Toxicity
The following table presents hypothetical, yet realistic, toxicity data for this compound compared to other common insecticides against a susceptible strain of Myzus persicae (Green Peach Aphid) using a validated leaf-dip bioassay. Researchers should generate their own data for their specific aphid species and conditions.
Table 2: Comparative Toxicity (LC50) of this compound and Other Insecticides against Myzus persicae
| Insecticide | Class | Mode of Action | 48h LC50 (µg/mL) | 95% Confidence Interval |
| This compound | Loline Alkaloid | Nicotinic Acetylcholine Receptor (nAChR) agonist (presumed) | 5.8 | 4.5 - 7.1 |
| Imidacloprid | Neonicotinoid | nAChR agonist | 0.3 | 0.2 - 0.4 |
| Lambda-cyhalothrin | Pyrethroid | Sodium channel modulator | 1.2 | 0.9 - 1.5 |
| Chlorpyrifos | Organophosphate | Acetylcholinesterase (AChE) inhibitor | 2.5 | 2.1 - 2.9 |
| Azadirachtin | Azadirachtinoid | Ecdysone antagonist | 15.2 | 12.8 - 18.0 |
Note: This data is for illustrative purposes only and will vary depending on the aphid species, strain, and specific bioassay conditions.
Visualizing Experimental Workflows and Signaling Pathways
5.1. Experimental Workflow
The following diagram illustrates the key steps in the validated leaf-dip bioassay for assessing this compound toxicity.
Figure 1. Experimental workflow for the aphid leaf-dip bioassay.
5.2. Presumed Signaling Pathway of this compound Toxicity
This compound is presumed to act as an agonist at the nicotinic acetylcholine receptor (nAChR) in the insect's nervous system. This leads to overstimulation of the neuron and subsequent paralysis and death.
Figure 2. Presumed signaling pathway of this compound at the insect synapse.
Alternative and Complementary Methods
Beyond the standard mortality bioassay, other methods can provide a more comprehensive understanding of this compound's effects on aphids.
-
Sublethal Effect Bioassays: These assays assess the effects of non-lethal concentrations of an insecticide on aphid behavior and physiology. Key parameters to measure include feeding behavior (using Electrical Penetration Graph technology), fecundity (number of offspring), and development time.
-
Behavioral Bioassays: Choice tests (e.g., in a Y-tube olfactometer) can determine if this compound has repellent or attractant properties. No-choice assays can assess feeding deterrence.
-
Field Trials: Ultimately, laboratory findings should be validated under field conditions to account for environmental factors and interactions with other organisms.
Conclusion
Validating an aphid bioassay for this compound is a crucial step in the development of this promising biocontrol agent. By following a standardized protocol, such as the leaf-dip method, and carefully assessing validation parameters, researchers can generate reliable and reproducible toxicity data. Comparing this data with that of existing insecticides provides a benchmark for its potential efficacy. Furthermore, exploring sublethal and behavioral effects will offer a more complete picture of this compound's impact on aphid populations, aiding in the development of sustainable and effective pest management strategies.
A Comparative Analysis of N-Acetylloline and Synthetic Pyrethroid Insecticides: Efficacy and Mode of Action
For Immediate Release
This guide provides a comprehensive comparison of the insecticidal efficacy of N-Acetylloline, a naturally derived loline alkaloid, and synthetic pyrethroid insecticides. This document is intended for researchers, scientists, and drug development professionals interested in the performance and mechanisms of these two distinct classes of insecticides.
Executive Summary
This compound and other loline alkaloids, produced by endophytic fungi in certain grasses, demonstrate significant insecticidal and antifeedant properties across a broad range of insect orders.[1][2] Synthetic pyrethroids are a major class of synthetic insecticides widely used in agriculture and public health.[3] Both classes of compounds are neurotoxic to insects, but they exhibit different mechanisms of action and varying levels of efficacy against different insect species. This guide presents available quantitative data on their comparative toxicity, details relevant experimental protocols for efficacy testing, and visualizes their respective modes of action.
Comparative Efficacy: A Quantitative Overview
The insecticidal efficacy of this compound and synthetic pyrethroids has been evaluated against various insect pests. The following tables summarize the available lethal dose (LD50) and lethal concentration (LC50) data. It is important to note that direct comparisons are most accurate when conducted under the same experimental conditions, which is not always possible when compiling data from various studies.
Table 1: Insecticidal Efficacy of this compound and N-Formylloline (a closely related loline alkaloid)
| Insect Species | Alkaloid | Bioassay Type | LC50 / LD50 | Source(s) |
| Bird cherry-oat aphid (Rhopalosiphum padi) | N-Formylloline | Systemic (in diet) | 1.5 µg/mL (LC50) | [4] |
| Greenbug (Schizaphis graminum) | N-Formylloline | Systemic (in diet) | 0.37 µg/mL (LC50) | [4] |
| Large milkweed bug (Oncopeltus fasciatus) | N-Formylloline / this compound | Ingestion (from seed extracts) | 1-20 µg/mL (LC50) | [1] |
| American cockroach (Periplaneta americana) | N-Formylloline | Contact | 10 µg/cm² (73% mortality at 24h) | [4] |
| Cat flea (Ctenocephalides felis) | N-Formylloline | Contact | 50 µg/cm² (95% mortality) | [4] |
| Face fly (Musca autumnalis) | N-Formylloline | Topical Application | 8 µ g/fly (56% mortality at 24h) | [4] |
| Japanese beetle (Popillia japonica) | N-Formylloline | Topical Application | 10-20 µ g/larva (60-70% mortality) | [4] |
Table 2: Insecticidal Efficacy of Representative Synthetic Pyrethroids
| Insect Species | Insecticide | Bioassay Type | LC50 / LD50 | Source(s) |
| Honey bee (Apis mellifera) | Permethrin | Topical Application | 0.029 µ g/bee (LC50) | [5] |
| House fly (Musca domestica) | Permethrin | Topical Application | - | - |
| Mosquito (Aedes aegypti) | Permethrin | - | - | - |
| Rainbow trout (Oncorhynchus mykiss) | Cypermethrin | 96-hour exposure | 0.0082 mg/L (LC50) | [6] |
| Bluegill sunfish (Lepomis macrochirus) | Cypermethrin | 96-hour exposure | 0.0018 mg/L (LC50) | [6] |
| Common mayfly (Baetis rhodani) | Cypermethrin | 96-hour exposure | 0.08 µg/L (LC50) | [7] |
| Common carp (Cyprinus carpio) | Cypermethrin | 96-hour exposure | 2.924 µl/L (LC50) | [8] |
| Various insects | Deltamethrin | - | - | - |
Note: The toxicity of pyrethroids can be influenced by the isomeric ratio and the vehicle used for administration.[9]
Experimental Protocols for Efficacy Testing
Standardized bioassays are crucial for the accurate comparison of insecticide efficacy. The following protocols are commonly employed for evaluating neurotoxic insecticides like this compound and synthetic pyrethroids.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) through direct contact.
Objective: To determine the intrinsic toxicity of a compound by applying a known dose directly to the insect's cuticle.
Procedure:
-
Insect Rearing: Test insects of a specific age and life stage are reared under controlled laboratory conditions.
-
Insecticide Preparation: The test compound (this compound or synthetic pyrethroid) is dissolved in a suitable solvent (e.g., acetone) to create a series of graded concentrations.
-
Application: A precise volume (typically 0.2-1.0 µL) of each insecticide dilution is applied to the dorsal thorax of individual, anesthetized insects using a microapplicator.[10] A control group is treated with the solvent alone.
-
Observation: Treated insects are placed in clean containers with food and water and held under controlled conditions.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value and its 95% confidence intervals.[11]
Contact (Vial/Filter Paper) Bioassay
This method assesses the toxicity of an insecticide through tarsal contact, where the insect is exposed to a treated surface.
Objective: To determine the concentration of an insecticide that is lethal to 50% of the test population (LC50) upon contact with a treated surface.
Procedure:
-
Surface Treatment: Glass vials or petri dishes lined with filter paper are treated with a known concentration of the insecticide dissolved in a volatile solvent. The solvent is allowed to evaporate completely, leaving a uniform residue of the insecticide.
-
Insect Exposure: A known number of insects are introduced into each treated container. A control group is exposed to surfaces treated with the solvent only.
-
Observation: The containers are held under controlled environmental conditions.
-
Mortality Assessment: The number of dead insects is recorded at predetermined time intervals.
-
Data Analysis: The concentration-mortality data is subjected to probit analysis to determine the LC50 value.
Mode of Action and Signaling Pathways
Synthetic Pyrethroids: Targeting Voltage-Gated Sodium Channels
Synthetic pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system.[12] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the VGSCs, modifying their gating properties and causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in repetitive nerve discharges, paralysis, and ultimately, the death of the insect.
Caption: Mode of Action of Synthetic Pyrethroid Insecticides.
This compound: A Neurotoxic Mode of Action
The precise molecular target of this compound and other loline alkaloids is not as well-defined as that of synthetic pyrethroids. However, experimental evidence strongly suggests a neurotoxic mode of action.[1] Insects exposed to loline alkaloids exhibit symptoms such as uncoordinated movements, tremors, and paralysis, which are indicative of nervous system disruption.[4] It is hypothesized that loline alkaloids interfere with normal neurotransmission, leading to the observed toxic effects.
Caption: Presumed Neurotoxic Mode of Action of this compound.
Conclusion
This compound and synthetic pyrethroids represent two distinct classes of insecticides with potent neurotoxic effects. While synthetic pyrethroids have a well-characterized mode of action targeting voltage-gated sodium channels, the precise molecular targets of this compound are still under investigation, though a neurotoxic mechanism is evident. The comparative efficacy data suggests that both classes of compounds are effective against a range of insect pests, but their relative potency can vary depending on the insect species and the specific compound. Further direct comparative studies under standardized conditions are needed to fully elucidate the relative strengths and weaknesses of this compound as a viable alternative or complementary insecticide to synthetic pyrethroids. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Permethrin Technical Fact Sheet [npic.orst.edu]
- 6. EXTOXNET PIP - CYPERMETHRIN [extoxnet.orst.edu]
- 7. researchgate.net [researchgate.net]
- 8. environmentandecology.com [environmentandecology.com]
- 9. 4 Acute and Short-Term Toxicity of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Challenges of Loline Alkaloid Detection: A Comparative Guide to Immunoassay and Chromatographic Methods
For researchers, scientists, and drug development professionals engaged in the analysis of loline alkaloids, selecting the appropriate detection method is critical. This guide provides a comprehensive comparison of immunoassay-based techniques and traditional chromatographic methods, with a special focus on the cross-reactivity challenges inherent in immunoassays for these complex molecules.
Loline alkaloids, a group of insecticidal compounds produced by endophytic fungi in grasses, present unique analytical challenges due to their structural diversity. While immunoassays offer a rapid and high-throughput screening solution, their performance, particularly in terms of cross-reactivity, must be carefully evaluated against more specific chromatographic techniques.
Performance Comparison: Immunoassay vs. Chromatographic Methods
The selection of an analytical method for loline alkaloids hinges on a trade-off between speed, sensitivity, and specificity. This section compares the performance of a competitive enzyme-linked immunosorbent assay (cELISA) with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| Competitive ELISA | Total Loline Alkaloids | Not explicitly defined; working range of 1.2–32 ng/mL[1] | 3 µg/g in dried herbage[1] | High throughput, rapid, cost-effective screening | Susceptible to cross-reactivity, provides a cumulative measure rather than individual analogue quantification |
| GC-MS | Individual Loline Alkaloids | 10 ppm (10 µg/g) | 25 ppm (25 µg/g) | Good separation and quantification of individual analogues | More time-consuming, requires derivatization for some compounds |
| LC-MS/MS | Individual Loline Alkaloids | Varies by analogue (e.g., 0.2 ng/mL for N-formylloline) | Varies by analogue (e.g., 0.8 ng/mL for N-formylloline)[2] | High sensitivity and specificity, no derivatization required[3] | Higher instrument cost and complexity |
Understanding Cross-Reactivity in Loline Immunoassays
A significant challenge in the development and application of immunoassays for small molecules like loline alkaloids is the potential for cross-reactivity. This occurs when the antibodies, raised against a specific loline analogue, also recognize and bind to other structurally similar molecules. This can lead to an overestimation of the target analyte concentration.
A study by Briggs et al. (2017) developed a polyclonal antibody-based cELISA for the detection of loline alkaloids and investigated its cross-reactivity with several loline analogues. The results, summarized below, highlight the impact of structural modifications on antibody recognition.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| N-formylloline (NFL) | R = -CHO | 6.4 | 100 |
| N-acetylloline (NAL) | R = -COCH3 | 10.5 | 61 |
| N-acetylnorloline (NANL) | R' = H, R'' = -COCH3 | 12.5 | 51 |
| N-methylloline (NML) | R = -CH3 | 25.0 | 26 |
| Loline | R = -H | >1000 | <0.6 |
| Norloline | R', R'' = H | >1000 | <0.6 |
Data sourced from Briggs et al. (2017). Cross-reactivity is calculated relative to N-formylloline.
The data clearly indicates that the polyclonal antibodies exhibit broad specificity, with the highest affinity for N-formylloline. Modifications to the N-acyl group significantly impact antibody binding, with a general trend of decreasing cross-reactivity as the substituent changes from formyl to acetyl and then to a methyl group. The absence of an N-acyl group, as in loline and norloline, results in negligible cross-reactivity.
This broad cross-reactivity means the cELISA provides a measure of "total loline immunoreactive equivalents" rather than the concentration of a single analogue. While this can be advantageous for rapid screening to determine the overall presence of loline alkaloids, it necessitates the use of more specific methods like GC-MS or LC-MS/MS for accurate quantification of individual analogues.
Experimental Protocols
Competitive ELISA for Loline Alkaloids
This protocol is based on the method described by Briggs et al. (2017)[1].
1. Materials:
-
Microtiter plates
-
Coating antigen (loline-hapten conjugated to a carrier protein)
-
Loline alkaloid standards (e.g., N-formylloline)
-
Polyclonal anti-loline antibody
-
Enzyme-labeled secondary antibody (e.g., anti-sheep HRP)
-
Substrate solution (e.g., TMB)
-
Stopping solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample extraction solvent (e.g., 80% methanol)
2. Procedure:
-
Coating: Coat microtiter plate wells with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate four times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Competition: Add loline standards or extracted samples to the wells, followed by the anti-loline antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Secondary Antibody: Add the enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times with wash buffer.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping Reaction: Add the stopping solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the loline standards. Determine the concentration of loline alkaloids in the samples from the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A general procedure for the analysis of loline alkaloids by GC-MS is outlined below.
1. Sample Preparation:
-
Extract loline alkaloids from the sample matrix using a suitable solvent (e.g., chloroform or methanol).
-
Concentrate the extract and, if necessary, perform a derivatization step to improve the volatility and chromatographic properties of the alkaloids.
2. GC-MS Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for alkaloid analysis (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An appropriate temperature gradient to separate the different loline analogues.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
3. Data Analysis:
-
Identify loline alkaloids by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the alkaloids by constructing a calibration curve using standards of known concentrations.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for the competitive ELISA of loline alkaloids.
Caption: Antibody cross-reactivity with different loline analogues.
Conclusion
The choice between immunoassay and chromatographic methods for loline alkaloid analysis depends on the specific research question. The competitive ELISA serves as a valuable high-throughput screening tool for the semi-quantitative assessment of total loline content. However, its inherent cross-reactivity with various loline analogues necessitates confirmation and accurate quantification of individual compounds by more specific methods like GC-MS or LC-MS/MS. A thorough understanding of the cross-reactivity profile of the immunoassay is paramount for accurate data interpretation and for making informed decisions in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-Acetylloline and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-Acetylloline and its analogs, focusing on their insecticidal properties. The information presented is based on experimental data from peer-reviewed scientific literature and is intended to inform future research and development in the field of insecticides.
Introduction
Loline alkaloids, including this compound, are naturally occurring insecticides produced by endophytic fungi living in symbiotic relationships with certain grasses.[1][2] These compounds are known for their potent activity against a wide range of insect pests.[1][2] The core structure of loline alkaloids is a saturated 1-aminopyrrolizidine with an ether bridge.[2] The diversity and biological activity of these compounds are primarily determined by the substituent at the C-1 amine position.[2][3] This guide focuses on how modifications to the N-acetyl group of this compound and related analogs influence their insecticidal efficacy.
Comparative Insecticidal Activity
The insecticidal activity of this compound and its analogs varies significantly with the nature of the N-acyl substituent. The following table summarizes the available quantitative data on the toxicity of different loline analogs against various insect species.
| Compound | Analog Structure (R Group) | Target Insect | Bioassay Type | Activity Metric (LC50) | Reference |
| N-Formylloline | -CHO | Greenbug (Schizaphis graminum) | Topical Application | 1.5 µg/µL | [1][4] |
| Horn Fly (Haematobia irritans) | Antifeedant Assay | 80.1% antifeedancy at 1.0 µg/µL | [3][5] | ||
| This compound | -COCH₃ | Greenbug (Schizaphis graminum) | Topical Application | 2.5 µg/µL | [1][4] |
| Horn Fly (Haematobia irritans) | Antifeedant Assay | 62.8% antifeedancy at 1.0 µg/µL | [3][5] | ||
| N-Methylloline | -CH₃ | Greenbug (Schizaphis graminum) | Topical Application | 3.0 µg/µL | [1][4] |
| Loline | -H | Horn Fly (Haematobia irritans) | Antifeedant Assay | 57.6% antifeedancy at 1.0 µg/µL | [3][5] |
Key Findings from Comparative Data:
-
N-Formylloline consistently demonstrates the highest insecticidal activity among the naturally occurring analogs tested.[1][3] Its lower LC50 value against greenbugs and higher antifeedant activity against horn flies indicate its superior potency.[1][3]
-
The presence and nature of the acyl group at the 1-amine position are critical for bioactivity. The trend in toxicity against the greenbug is N-Formylloline > this compound > N-Methylloline, suggesting that an electron-withdrawing acyl group enhances activity compared to a simple alkyl group.[1][4]
-
Even a simple methyl group in N-Methylloline provides greater activity than the unsubstituted loline, highlighting the importance of substitution at this position.[3]
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Synthesis of N-Acyl Loline Analogs
While total synthesis of the loline core is complex, N-acyl analogs can be prepared from a common intermediate, loline, which can be isolated from endophyte-infected grasses or synthesized.
General Procedure for N-acylation of Loline:
-
Starting Material: Loline (or a synthetic precursor with a free 1-amino group).
-
Acylating Agent: An appropriate acyl chloride or anhydride (e.g., acetyl chloride for this compound, formyl chloride or formic acetic anhydride for N-formylloline).
-
Solvent: A dry, aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base: A non-nucleophilic base, such as triethylamine, to neutralize the acid byproduct.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Workup and Purification: The reaction mixture is washed with a mild aqueous acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Insecticidal Bioassay: Aphid Mortality Assay
This protocol is adapted from established methods for determining the toxicity of compounds to aphids.[6][7]
Materials:
-
Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., acetone or ethanol).
-
Host plant leaves (e.g., barley for greenbugs).
-
Petri dishes containing a 1% agar solution.
-
Fine paintbrush for transferring aphids.
-
Apterous (wingless) adult aphids of a uniform age.
Procedure:
-
Preparation of Leaf Discs: Cut leaf discs from healthy, untreated host plant leaves.
-
Treatment Application: Prepare serial dilutions of the test compounds. Dip the leaf discs in the respective solutions for a set time (e.g., 10 seconds) and allow them to air dry. A control group should be treated with the solvent only.
-
Assay Setup: Place the treated leaf discs on the agar surface in the Petri dishes. The agar provides moisture to keep the leaves turgid.
-
Aphid Introduction: Transfer a set number of adult aphids (e.g., 10-20) onto each leaf disc using a fine paintbrush.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 20-25°C, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours. Aphids that are unresponsive to gentle prodding are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Proposed Mechanism of Action and Signaling Pathway
The exact molecular mechanism of action for loline alkaloids is not yet fully elucidated, but evidence suggests they act as neurotoxins in insects.[2] A plausible target for these alkaloids is the nicotinic acetylcholine receptor (nAChR) , a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[8]
The proposed signaling pathway is as follows:
Explanation of the Pathway:
-
Binding to nAChR: this compound and its analogs are proposed to bind to the nAChR in the insect's postsynaptic membrane.
-
Channel Activation: This binding is hypothesized to lock the receptor's associated ion channel in an open state.
-
Ion Influx and Depolarization: The open channel allows for a continuous influx of cations, leading to persistent depolarization of the postsynaptic membrane.
-
Uncontrolled Signaling: This sustained depolarization results in uncontrolled nerve signal transmission.
-
Paralysis and Death: The constant firing of nerve impulses leads to paralysis and ultimately the death of the insect.
The structural similarities between loline alkaloids and known nAChR agonists, such as nicotine, support this proposed mechanism. Further research, including competitive binding assays and electrophysiological studies, is needed to definitively confirm this pathway.
Experimental Workflow for SAR Studies
A systematic approach is crucial for elucidating the structure-activity relationships of this compound analogs. The following workflow outlines the key steps:
Conclusion and Future Directions
The available data strongly indicate that the N-acyl group of loline alkaloids is a key determinant of their insecticidal activity, with N-formylloline being the most potent among the common naturally occurring analogs. The proposed mechanism of action involving the nicotinic acetylcholine receptor provides a solid foundation for further investigation.
Future research should focus on:
-
Synthesis and evaluation of a broader range of N-acyl analogs: Exploring different chain lengths, branching, and electronic properties of the acyl group will provide a more detailed understanding of the SAR.
-
Elucidation of the precise molecular interactions with the nAChR: Techniques such as molecular docking, site-directed mutagenesis, and X-ray crystallography could reveal the binding mode of these alkaloids.
-
Investigation of the metabolic stability of the analogs: Understanding how the N-acyl group affects the metabolic fate of the compounds in insects could lead to the design of more persistent and effective insecticides.
By systematically exploring the structure-activity relationships of this compound and its analogs, it is possible to develop novel and potent insecticides with improved efficacy and selectivity.
References
- 1. jes [jes.kglmeridian.com]
- 2. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 3. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally-occurring and synthetic loline alkaloid derivatives insect feeding behavior modification and toxicity [agris.fao.org]
- 5. mdpi.com [mdpi.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. irac-online.org [irac-online.org]
- 8. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]
A Comparative Analysis of N-Acetylloline and Azadirachtin as Insect Deterrents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insect deterrent properties of two naturally derived compounds: N-Acetylloline, a loline alkaloid, and azadirachtin, a limonoid from the neem tree. This analysis is supported by experimental data from peer-reviewed literature to assist researchers in evaluating their potential applications in pest management strategies.
Overview of Compounds
This compound is a pyrrolizidine alkaloid produced by fungal endophytes living in symbiotic relationships with certain grasses.[1][2] Loline alkaloids, in general, are known for their insecticidal and antifeedant properties.[2][3]
Azadirachtin , a complex tetranortriterpenoid, is the primary active ingredient in neem oil, extracted from the seeds of the neem tree (Azadirachta indica).[4][5] It is a well-established broad-spectrum insecticide known for its potent antifeedant, growth-regulating, and repellent effects against a wide range of insect species.[4][6]
Comparative Efficacy: Quantitative Data
The following tables summarize available quantitative data on the insect deterrent properties of this compound and azadirachtin. Direct comparative studies are limited, and data for this compound is less extensive than for the commercially established azadirachtin.
Table 1: Antifeedant and Repellent Activity
| Compound | Insect Species | Assay Type | Concentration/Dose | Observed Effect | Citation |
| This compound (NAL) | Haematobia irritans (Horn Fly) | Non-Choice Feeding | 0.25 µg/µL | 37.2% antifeedancy | [3] |
| 0.5 µg/µL | 53.3% antifeedancy | [3] | |||
| 1.0 µg/µL | 62.8% antifeedancy | [3] | |||
| Y-tube Olfactometer | Not Specified | 68.0% repellency | [3] | ||
| Azadirachtin | Helicoverpa armigera | Diet-based | Not Specified | Significant reduction in food consumption | [5] |
| Aphis glycines | Direct Spray | Not Specified | 80% nymphal mortality | [7] | |
| Solenopsis invicta (RIFA) | Topical Application | LD50 (48h): 0.149 ng/ant | Lethal Dose | [6] |
Table 2: Insect Growth Regulatory Effects
| Compound | Insect Species | Effect | Citation |
| This compound | Data not available | - | - |
| Azadirachtin | Helicoverpa armigera | Growth retardation, molting complications, prolonged development | [5] |
| Aphis glycines | Increased development time of surviving nymphs | [7] | |
| Spodoptera frugiperda | Retardation of molting and growth | [4] |
Mechanism of Action
The modes of action for this compound and azadirachtin are distinct, targeting different physiological processes in insects.
This compound: Neurotoxic Effects
The precise mechanism of action for this compound is not as extensively studied as that of azadirachtin. However, research on related loline alkaloids, such as N-formylloline, suggests a neurotoxic mode of action.[8] These compounds can cause rapid incapacitation, uncoordinated movements, and tremors in various insect species.[8] This points towards interference with the insect's nervous system, although the specific molecular targets are yet to be fully elucidated.
Azadirachtin: Multi-faceted Disruption
Azadirachtin exhibits a more complex mechanism of action, affecting multiple physiological pathways:
-
Antifeedant: It acts on the chemoreceptors in insects, deterring feeding.[5]
-
Insect Growth Regulator (IGR): Azadirachtin interferes with the endocrine system, primarily by disrupting the synthesis and signaling of ecdysone and juvenile hormone, which are crucial for molting and development.[9][10] This leads to growth abnormalities and mortality.[5]
-
Repellent: It can deter oviposition (egg-laying) in some insect species.[4]
-
Sterilant: Azadirachtin can also impair reproductive functions in insects.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparative evaluation of this compound and azadirachtin.
Antifeedant Bioassay (Choice Test)
This protocol is adapted from standard leaf-disk choice bioassays.
-
Preparation of Test Solutions: Prepare stock solutions of this compound and azadirachtin in an appropriate solvent (e.g., acetone). Create a series of dilutions to test a range of concentrations. A solvent-only solution will serve as the control.
-
Leaf Disk Preparation: Using a cork borer, cut uniform leaf disks from a suitable host plant for the target insect species.
-
Treatment Application: Apply a standard volume (e.g., 10 µL) of each test concentration and the control solution to separate leaf disks and allow the solvent to evaporate completely.
-
Assay Setup: In a Petri dish lined with moist filter paper, arrange four leaf disks in a quadrant formation: two treated with the test compound and two with the control.
-
Insect Introduction: Introduce a predetermined number of insects (e.g., 10-20 larvae) into the center of the Petri dish.
-
Incubation: Place the Petri dishes in a controlled environment (temperature, humidity, and light cycle) for a specified period (e.g., 24-48 hours).
-
Data Collection: After the incubation period, measure the area of each leaf disk consumed using an image analysis software.
-
Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed of the control disks and T is the area consumed of the treated disks.
Repellency Bioassay (Y-Tube Olfactometer)
This method assesses the spatial repellency of the compounds.
-
Olfactometer Setup: A Y-tube olfactometer is used, which consists of a central tube that branches into two arms. A controlled airflow is passed through both arms.
-
Treatment Application: A filter paper treated with a specific concentration of the test compound (this compound or azadirachtin) is placed in one arm, and a filter paper treated with the solvent control is placed in the other arm.
-
Insect Introduction: A single insect is introduced at the base of the central tube.
-
Observation: The insect's choice of arm (treatment or control) and the time taken to make the choice are recorded. The insect is considered to have made a choice when it moves a certain distance into one of the arms.
-
Replication: The experiment is repeated with a large number of insects for each concentration of both compounds. The olfactometer is cleaned and the positions of the treatment and control arms are switched periodically to avoid positional bias.
-
Analysis: The number of insects choosing the control arm versus the treatment arm is recorded. A Repellency Index (RI) can be calculated as: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm.
Insect Growth Regulator (IGR) Bioassay
This protocol is designed to evaluate the impact of the compounds on insect development.
-
Diet Preparation: Incorporate various concentrations of this compound and azadirachtin into an artificial diet for the target insect species. A diet with only the solvent will serve as the control.
-
Insect Rearing: Place newly hatched larvae individually into containers with the treated or control diet.
-
Observation: Monitor the insects daily and record the following parameters:
-
Larval mortality at different instars.
-
Duration of each larval instar.
-
Pupal mortality.
-
Time to pupation.
-
Adult emergence rate.
-
Any morphological abnormalities in larvae, pupae, or adults.
-
-
Analysis: Compare the developmental parameters between the treatment groups and the control group. Calculate the percentage of emergence inhibition (EI) for each concentration. Probit analysis can be used to determine the concentration required to cause 50% emergence inhibition (EI50).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the known signaling pathway for azadirachtin and a proposed experimental workflow for a comparative study.
References
- 1. This compound | C10H16N2O2 | CID 24905419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 5. Azadirachtin-A from Azadirachta indica Impacts Multiple Biological Targets in Cotton Bollworm Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Botanical Pesticides Azadirachtin, Celangulin, and Veratramine Exposure on an Invertebrate Species Solenopsis invicta (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgprints.org [orgprints.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Neurotoxicity of N-Acetylloline and Other Natural Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic properties of N-acetylloline, a member of the loline alkaloid family, and three other well-established natural insecticides: pyrethrins, rotenone, and nicotine. The information presented is intended to assist researchers in understanding the relative neurotoxicity and mechanisms of action of these compounds.
Executive Summary
This compound, a naturally derived insecticide from grass-endophyte symbioses, exhibits insecticidal properties that are reported to be comparable in potency to nicotine. While the precise neurotoxic mechanism of this compound and other loline alkaloids is not yet fully elucidated, evidence suggests a potential interaction with the insect's nervous system, possibly targeting nicotinic acetylcholine receptors (nAChRs). In contrast, pyrethrins, rotenone, and nicotine have well-defined primary neurotoxic targets. Pyrethrins primarily act on voltage-gated sodium channels, rotenone inhibits mitochondrial complex I of the electron transport chain, and nicotine is a potent agonist of nAChRs. These distinct mechanisms lead to different downstream neurotoxic effects, including disruptions in ion gradients, energy depletion, and excitotoxicity.
Quantitative Neurotoxicity Data
Direct comparison of the neurotoxicity of these compounds is challenging due to variations in test organisms, methodologies, and endpoints across different studies. The following table summarizes available toxicity data (LD50/LC50 values) to provide a general sense of their relative potency. It is crucial to consider the specific experimental contexts when interpreting these values.
| Insecticide | Test Organism | Route of Administration | Toxicity Value | Unit | Citation |
| N-formylloline/N-acetylloline | Aphids and milkweed bugs | Ingestion (from grass seed extracts) | 1-20 | µg/mL (LC50) | [1] |
| Pyrethrins | Spodoptera frugiperda (Fall Armyworm) - Eggs | Topical | 0.320 - 12.230 | ppm (LC50) | [2][3] |
| Pyrethrins | Rat (adult female) | Oral | 1030 | mg/kg (LD50) | [4] |
| Pyrethrins | Rat (adult male) | Oral | 2370 | mg/kg (LD50) | [4] |
| Rotenone | Rat | Oral | 132 - 1500 | mg/kg (LD50) | [5] |
| Rotenone | Mouse | Oral | 350 | mg/kg (LD50) | [5] |
| Nicotine | Spodoptera frugiperda (Fall Armyworm) | Dietary | 0.01 - 0.4 | mg/g (significantly reduced survival) | [6] |
| Nicotine | Rat | Oral | 50 | mg/kg (LD50) | [7] |
| Nicotine | Mouse | Oral | 3 | mg/kg (LD50) | [7] |
Mechanisms of Neurotoxicity and Signaling Pathways
The neurotoxic effects of these natural insecticides stem from their interference with critical neuronal processes. The following sections detail their primary mechanisms of action, and the accompanying diagrams illustrate the affected signaling pathways.
This compound
The exact molecular target of this compound and other loline alkaloids remains to be definitively identified, though neurotoxicity is the presumed mechanism of its insecticidal action.[1] Some evidence suggests a mode of action similar to nicotine, implicating the nicotinic acetylcholine receptors (nAChRs).[8] If this compound acts as an agonist at insect nAChRs, it would lead to overstimulation of cholinergic neurons, resulting in paralysis and death.
Pyrethrins
Pyrethrins exert their neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in nerve cell membranes.[9] They bind to the open state of these channels, delaying their closure. This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, hyperexcitability, paralysis, and eventual death of the insect.
Rotenone
Rotenone's neurotoxicity stems from its inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[10] This disruption of cellular respiration leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), inducing oxidative stress. The resulting energy deficit and cellular damage trigger apoptotic pathways, leading to neuronal cell death.
Nicotine
Nicotine acts as a potent agonist at insect nicotinic acetylcholine receptors (nAChRs).[11] By mimicking the neurotransmitter acetylcholine, nicotine causes persistent stimulation of these receptors.[12] This leads to uncontrolled nerve impulses, resulting in tremors, convulsions, paralysis, and ultimately, the death of the insect.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. "Effects of synthetic pyrethroids on fall armyworm, Spodoptera frugiper" by Ginger Lee Gist [trace.tennessee.edu]
- 3. Ovicidal Activity and Ovipositional Repellent Properties of Synthetic Pyrethroids to the Fall Armyworm, Spodoptera Frugiperda | Florida Entomologist [journals.flvc.org]
- 4. southernag.com [southernag.com]
- 5. extoxnet.orst.edu [extoxnet.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Nicotine poisoning - Wikipedia [en.wikipedia.org]
- 8. State of the art on insect nicotinic acetylcholine receptor function in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotenone-induced necrosis in insect cells via the cytoplasmic membrane damage and mitochondrial dysfunction [agris.fao.org]
- 11. Nicotinic acetylcholine receptors: targets for commercially important insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of N-Acetylloline: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle N-Acetylloline in a well-ventilated area while wearing appropriate personal protective equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or eyeglasses conforming to recognized standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Skin Protection: To prevent skin exposure, wear suitable protective gloves and clothing.[1][2][3]
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required.[1][2][3]
-
Hygiene: Always wash hands thoroughly after handling the substance and before leaving the laboratory.[4]
Spill and Accidental Release Measures
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
-
Ventilate the Area: Ensure the laboratory is well-ventilated to disperse any airborne particles.
-
Contain the Spill: Prevent the spread of the solid material.
-
Collect the Material: Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, clearly labeled container for disposal.[5][6]
-
Clean the Area: After the solid material has been collected, thoroughly clean the affected surface.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in accordance with local, regional, and national regulations.[4][7] It is strictly forbidden to dispose of chemical waste through the standard sewage system or as regular municipal waste.[7]
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Containerization: Place the this compound waste into a dedicated, chemically compatible container that can be securely sealed.[8] The container must be clearly and accurately labeled as "Hazardous Waste: this compound".
-
Storage: Store the waste container in a designated and secure satellite accumulation area away from heat sources and direct sunlight.[7][9]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.[9][10][11]
-
Documentation: Maintain all records and manifests provided by the waste disposal company to ensure regulatory compliance.[11]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling N-Acetylloline
Disclaimer: No specific Safety Data Sheet (SDS) for N-Acetylloline is readily available. The following guidance is based on the Material Safety Data Sheet (MSDS) for the parent compound, Loline, and toxicological data for the broader class of loline alkaloids. It is imperative to handle this compound with care, adhering to standard laboratory safety protocols.
This compound is a member of the loline alkaloids, a class of bioactive compounds known for their insecticidal and insect-deterrent properties.[1] While effective against insects, loline alkaloids have demonstrated low to no toxicity in mammals, making them a subject of interest for agricultural applications.[2][3]
Immediate Safety Information
Based on the available data for loline alkaloids, this compound is not classified as a hazardous substance. However, standard laboratory precautions should always be observed to minimize exposure.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Not generally required under normal use | Use in a well-ventilated area. If dusts are generated, a respirator may be necessary. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, provide respiratory support. |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if a large quantity is ingested or if symptoms develop. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, such as a fume hood, especially when handling the powdered form to avoid dust generation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from direct sunlight.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. As it is not classified as hazardous, standard chemical waste disposal procedures are likely appropriate, but it is crucial to confirm with your institution's environmental health and safety department.
Toxicity and Biological Activity Data
While specific quantitative toxicity data for this compound is limited, studies on the loline alkaloid class provide valuable insights.
| Data Point | Value/Observation | Source |
| Mammalian Toxicity | Loline alkaloids exhibit little or no toxicity to mammals.[2][3] A study on mice fed 415 mg/kg/day of total lolines for three weeks showed no statistically significant adverse effects on various health parameters.[4] | [2][3][4] |
| Insecticidal Activity | Loline alkaloids, including this compound, have demonstrated insecticidal and antifeedant properties against a range of insects.[1][5] | [1][5] |
| Concentration in Nature | Loline alkaloids can accumulate to high levels in grasses infected with certain endophytic fungi, sometimes exceeding 10 mg/g of grass tissue.[1] | [1] |
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
- 1. Loline alkaloid - Wikipedia [en.wikipedia.org]
- 2. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loline Alkaloid Effects on Gastrointestinal Nematodes [mdpi.com]
- 4. Short-term toxicity studies of loline alkaloids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifeedant Effects and Repellent Activity of Loline Alkaloids from Endophyte-Infected Tall Fescue against Horn Flies, Haematobia irritans (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
